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  • Product: 2-Methylpropan-1-amine;2-methylpropanoic acid
  • CAS: 94005-97-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Isobutylammonium Isobutyrate: A Technical Guide to Protic Ionic Liquids

Executive Summary Isobutylammonium isobutyrate (CAS 94005-97-7)[1] is a highly versatile protic ionic liquid (PIL) formed by the stoichiometric neutralization of isobutylamine and isobutyric acid. As the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isobutylammonium isobutyrate (CAS 94005-97-7)[1] is a highly versatile protic ionic liquid (PIL) formed by the stoichiometric neutralization of isobutylamine and isobutyric acid. As the pharmaceutical and materials science industries pivot toward green chemistry, ammonium carboxylate PILs have emerged as critical nanostructured solvents, boundary lubricants, and formulation excipients[2]. This whitepaper provides a comprehensive, self-validating protocol for the synthesis and analytical characterization of isobutylammonium isobutyrate, detailing the causality behind experimental parameters and the physicochemical validation required for high-purity applications.

Mechanistic Rationale & Chemical Logic

The formation of isobutylammonium isobutyrate is driven by a Brønsted acid-base proton transfer[3]. Isobutylamine, a primary amine with a pKa of ~10.4[4], acts as the proton acceptor, while isobutyric acid (pKa ~4.8) serves as the proton donor. The large ΔpKa (>5) ensures that the equilibrium lies far to the right, heavily favoring the ionized salt over the neutral precursor complex.

However, the extent of proton transfer—and thus the true "ionicity" of the resulting PIL—is highly sensitive to the presence of trace water. Water can disrupt the hydrogen-bonded nanostructure of the ion pair, acting as a competing hydrogen-bond donor or acceptor[5]. Therefore, synthesizing this compound requires strict anhydrous conditions to ensure the final product behaves as a true ionic liquid rather than an aqueous salt solution.

ProtonTransfer Base Isobutylamine (Neutral Base) Complex Hydrogen-Bonded Intermediate Base->Complex Acid Isobutyric Acid (Neutral Acid) Acid->Complex Salt Isobutylammonium Isobutyrate (Ion Pair / PIL) Complex->Salt Proton Transfer ΔH < 0

Figure 1: Mechanistic pathway of proton transfer from isobutyric acid to isobutylamine.

Experimental Protocol: Self-Validating Synthesis Workflow

Expertise & Experience Note: The reaction between an alkylamine and a carboxylic acid is highly exothermic[6]. Failure to control the reaction temperature can lead to the volatilization of isobutylamine (boiling point 67–69 °C)[4], which skews the 1:1 molar stoichiometry and leaves unreacted isobutyric acid in the final product. A self-validating protocol must inherently prevent this through rigorous thermal and atmospheric control.

Materials:
  • Isobutylamine (Purified, anhydrous, ≥99%)

  • Isobutyric acid (Purified, anhydrous, ≥99%)

  • Schlenk line or continuous N₂ purge system

Step-by-Step Methodology:
  • Preparation: Purge a 250 mL three-neck round-bottom flask with dry nitrogen (N₂) for 15 minutes to displace atmospheric moisture. Place the flask in an ice-water bath (0 °C).

  • Amine Loading: Transfer 0.10 mol (7.31 g) of anhydrous isobutylamine into the flask under continuous N₂ flow.

  • Acid Addition: Load 0.10 mol (8.81 g) of isobutyric acid into a pressure-equalizing dropping funnel. Add the acid dropwise (approx. 1 drop per 3 seconds) to the vigorously stirring amine. The ice bath ensures the exothermic heat of neutralization is rapidly dissipated, preventing amine loss[6].

  • Equilibration: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 24 hours. This extended equilibration time ensures complete proton transfer and the stabilization of the PIL nanostructure[3].

  • Purification: Transfer the resulting viscous liquid to a vacuum oven. Dry at 60 °C under high vacuum (<1 mbar) for 24–48 hours to remove any trace water introduced by the hygroscopic precursors[3].

Workflow Step1 Pre-Reaction Setup Purge Flask with N2 Ice Bath (0°C) Step2 Reagent Loading Add Isobutylamine (1.0 eq) Step1->Step2 Step3 Acid Addition Dropwise Isobutyric Acid (1.0 eq) Control Exotherm Step2->Step3 Step4 Equilibration Stir 24h at 25°C Ensure Complete Proton Transfer Step3->Step4 Maintain N2 Step5 Purification Vacuum Drying (60°C, 24h) Remove Trace Water Step4->Step5 Step6 Characterization Karl Fischer, FTIR, NMR Step5->Step6 Yield >98%

Figure 2: Step-by-step synthesis workflow and in-process controls for PIL preparation.

Analytical Validation & Characterization

To confirm the structural integrity and purity of the synthesized isobutylammonium isobutyrate, a multi-modal characterization approach is required.

  • FTIR Spectroscopy: The most definitive proof of ammonium carboxylate formation is the shift in the carbonyl (C=O) stretching frequency. Neutral isobutyric acid exhibits a strong C=O stretch at ~1710 cm⁻¹. Upon proton transfer, this peak disappears and is replaced by the asymmetric stretching vibration of the carboxylate anion (COO⁻) at approximately 1570 cm⁻¹[3][7][8].

  • Karl Fischer Titration: PILs are highly hygroscopic. Moisture content must be quantified via Karl Fischer titration. For tribological or nanostructured solvent applications, water content should be validated to be <1000 ppm to ensure the liquid structure is governed by ion-ion interactions rather than hydration spheres[3].

  • NMR Spectroscopy: ¹H NMR will show a distinct deshielding of the protons adjacent to the nitrogen atom due to the acquisition of the positive charge on the ammonium cation[3].

Table 1: Quantitative Data & Expected Characterization Metrics
ParameterAnalytical MethodExpected Value / ObservationDiagnostic Significance
Water Content Karl Fischer Titration< 1000 ppmValidates anhydrous synthesis; ensures true PIL nanostructure[3].
Carboxylate Stretch ATR-FTIR~1570 cm⁻¹Confirms complete deprotonation of isobutyric acid[7][8].
Carbonyl Stretch ATR-FTIRAbsent (~1710 cm⁻¹)Confirms no residual unreacted isobutyric acid[3].
Amine N-H Stretch ATR-FTIRBroad 2500–3100 cm⁻¹Indicates primary ammonium (NH₃⁺) hydrogen bonding[8].
Stoichiometry ¹H NMR Integration1:1 (Cation:Anion)Validates no evaporative loss of amine during synthesis.

Applications in Drug Development & Materials Science

Isobutylammonium isobutyrate and similar protic ionic liquids exhibit unique amphiphilic nanostructures. In aqueous solutions, these nanoscale features are often retained, making them exceptional solvents for stabilizing complex biomolecules[5]. In drug development, PILs are increasingly investigated as active pharmaceutical ingredient (API) counterions or as stabilizing excipients that prevent the thermal aggregation of proteins[9]. Furthermore, the strong adsorption affinity of ammonium carboxylates makes them highly effective as boundary lubricants and anti-wear additives in advanced materials engineering[6][10].

References

Sources

Exploratory

Physicochemical Profiling of Isobutylammonium Isobutyrate: A Protic Ionic Liquid Platform for Advanced Drug Formulation

The Rationale for Protic Ionic Liquids in Therapeutics The pharmaceutical industry faces a persistent bottleneck: over 60% of active pharmaceutical ingredients (APIs) in development are classified as poorly water-soluble...

Author: BenchChem Technical Support Team. Date: March 2026

The Rationale for Protic Ionic Liquids in Therapeutics

The pharmaceutical industry faces a persistent bottleneck: over 60% of active pharmaceutical ingredients (APIs) in development are classified as poorly water-soluble (BCS Class II and IV). Traditional solvent systems often fail to overcome the high lattice energy of these hydrophobic molecules without introducing severe toxicity.

In this context, Protic Ionic Liquids (PILs)—salts formed by the stoichiometric proton transfer between a Brønsted acid and a Brønsted base—have emerged as highly tunable, biocompatible solvent matrices [1]. Unlike aprotic ionic liquids, PILs possess an available proton that enables extensive hydrogen-bonding networks. Recent breakthroughs have demonstrated that PILs can dramatically enhance the solubility, thermodynamic stability, and bioavailability of complex hydrophobic drugs [2].

Among these, Isobutylammonium isobutyrate (IBAI) (CAS: 94005-97-7) represents a highly specialized alkylammonium carboxylate PIL [3]. Its unique symmetrical branching provides a distinct amphiphilic environment. The isobutyl chains create hydrophobic pockets capable of disrupting API crystal lattices via van der Waals interactions, while the ammonium-carboxylate core provides powerful electrostatic and hydrogen-bonding sites.

Synthesis and Self-Validating Metrology

As an application scientist, I cannot overstate the importance of precursor purity and rigorous metrology. The physicochemical properties of PILs are notoriously sensitive to trace impurities, particularly water and unreacted starting materials [4]. The following protocol outlines a self-validating, solvent-free synthesis workflow for pharmaceutical-grade IBAI.

Protocol 1: Solvent-Free Synthesis of IBAI

Objective: To synthesize anhydrous IBAI while preventing thermal degradation and stoichiometric imbalance.

  • Step 1: Stoichiometric Preparation. Weigh exactly equimolar amounts of isobutylamine (Brønsted base) and isobutyric acid (Brønsted acid) in an inert argon atmosphere.

    • Causality: Even a 1% excess of either reagent leaves neutral molecular impurities that act as plasticizers, drastically lowering the thermal stability and altering the pH of the final PIL, which can later degrade pH-sensitive APIs.

  • Step 2: Controlled Exothermic Mixing. Place the isobutylamine in a sealed, jacketed reactor cooled to <10°C. Add the isobutyric acid dropwise under vigorous mechanical stirring.

    • Causality: The Brønsted acid-base neutralization is highly exothermic. Uncontrolled heat generation causes localized boiling and volatilization of the low-boiling isobutylamine, permanently skewing the reaction stoichiometry.

  • Step 3: High-Vacuum Dehydration. Transfer the resulting viscous liquid to a rotary evaporator and dry at 60°C under high vacuum (<1 mbar) for 72 hours.

    • Causality: Water is a ubiquitous contaminant that artificially depresses the PIL’s viscosity and increases its conductivity. Prolonged high-vacuum drying ensures the intrinsic physicochemical properties of the PIL are isolated.

  • Step 4: Self-Validating Metrology. Subject the dried product to Karl Fischer (KF) titration and

    
    H-NMR spectroscopy.
    
    • Validation Loop: The protocol is only considered successful if KF titration yields <500 ppm

      
      . Furthermore, 
      
      
      
      H-NMR must confirm the complete protonation of the amine (via the chemical shift of the
      
      
      protons) and verify the exact 1:1 integration ratio of the isobutyl chains. If water exceeds 500 ppm, Step 3 must be repeated.

G N1 Isobutylamine (Brønsted Base) N3 Dropwise Addition (Ice Bath, <10°C) N1->N3 N2 Isobutyric Acid (Brønsted Acid) N2->N3 N4 Exothermic Proton Transfer N3->N4 N5 Vacuum Drying (72h, 60°C, <1 mbar) N4->N5 N6 Karl Fischer & NMR Validation (<500 ppm H2O) N5->N6 N7 Pure Isobutylammonium Isobutyrate (IBAI) N6->N7

Fig 1: Self-validating synthesis and purification workflow for pharmaceutical-grade IBAI.

Physicochemical Profiling of IBAI

Understanding the macroscopic properties of IBAI requires analyzing its nanostructure. Like many PILs, IBAI exhibits a complex mesostructure consisting of polar domains (the ionic network) and non-polar domains (segregated isobutyl chains) [1]. This dual nature is what makes it a superior solvent for complex drug molecules.

Table 1: Quantitative Physicochemical Data of IBAI

Note: Values represent pharmaceutical-grade specifications derived from high-purity alkylammonium carboxylate profiling.

PropertyValue / CharacteristicAnalytical Methodology
CAS Number 94005-97-7-
Molecular Formula

-
Molecular Weight 161.24 g/mol Mass Spectrometry
Physical State (298 K) Viscous LiquidVisual / Rheometry
Water Content Limit < 500 ppmKarl Fischer Titration
Thermal Decomposition (

)
> 150 °CThermogravimetric Analysis (TGA)
Primary Solvation Modes H-bonding, van der WaalsFTIR / 2D-NOESY NMR

Solvation Mechanics & API Interactions

When formulating a drug in IBAI, the solvation mechanism is not a simple dissolution; it is a thermodynamic restructuring. The isobutyrate anion acts as a strong hydrogen-bond acceptor, interacting with API hydroxyl or amine groups. Simultaneously, the isobutylammonium cation acts as a hydrogen-bond donor.

The branched nature of the isobutyl groups provides significant steric hindrance, which prevents the PIL from crystallizing at room temperature, maintaining a fluid matrix. When a hydrophobic API is introduced, the non-polar isobutyl domains encapsulate the hydrophobic regions of the drug, effectively lowering the free energy of the system and preventing API aggregation. This electrostatic complementarity is critical for enhancing the solubility and delivery efficiency of challenging molecules [2].

Solvation API Hydrophobic API (BCS Class II/IV) Complex API-PIL Solvation Complex (Thermodynamically Stable) API->Complex Lattice Disruption Cation Isobutylammonium Cation (H-Bond Donor & Hydrophobic) Cation->Complex Electrostatic & Steric Anion Isobutyrate Anion (H-Bond Acceptor) Anion->Complex Hydrogen Bonding Bio Enhanced Bioavailability & Membrane Permeation Complex->Bio

Fig 2: Mechanistic pathway of API solvation and bioavailability enhancement using IBAI.

Application Workflow: API Formulation

To translate these physicochemical properties into a tangible pharmaceutical product, formulation scientists must utilize controlled integration techniques.

Protocol 2: Formulation of a BCS Class II API in IBAI

Objective: To create a thermodynamically stable, supersaturated liquid formulation of a hydrophobic drug.

  • Step 1: API-PIL Co-Solvation. Gradually add the API powder to anhydrous IBAI at 25°C under continuous magnetic stirring.

    • Causality: Gradual addition prevents localized supersaturation and the formation of kinetically trapped amorphous aggregates, ensuring the API is fully integrated into the PIL's mesostructure.

  • Step 2: Thermal Annealing. Elevate the temperature to 45°C for 2 hours, then slowly cool to room temperature at a rate of 1°C/min.

    • Causality: Thermal annealing provides the activation energy required to break the API's native crystal lattice. The slow cooling rate allows the PIL's solvation shell to dynamically rearrange around the API molecules, preventing recrystallization and ensuring long-term thermodynamic stability.

  • Step 3: Metrological Validation. Analyze the final formulation using Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

    • Validation Loop: DLS must show an absence of large particulates (>100 nm), confirming true solvation rather than suspension. HPLC validates that the API has not chemically degraded during the thermal annealing phase. If particulates are detected, the API concentration has exceeded the thermodynamic solubility limit of the specific IBAI matrix, and the loading dose must be adjusted.

Conclusion

Isobutylammonium isobutyrate represents a sophisticated tool in the formulation scientist's arsenal. By understanding the causality between its synthesis, its resulting physicochemical properties, and its molecular interactions with APIs, researchers can rationally design liquid or quasi-liquid therapeutic systems that bypass the limitations of traditional solid-state formulations.

References

  • Greaves, T. L. (2014). Protic ionic liquids: Physicochemical properties, mesostructure and solute interactions. Longdom.[Link]

  • RSC Publishing. (2026). Decoding the interplay between protic ionic liquids and drug: spectrophotometric, electrochemical, and DFT exploration of mitoxantrone. RSC Advances.[Link]

  • Frontiers. (2019). Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application. Frontiers in Chemistry.[Link]

Foundational

Technical Guide: Proton Transfer Dynamics in Isobutylammonium Isobutyrate Formation

Executive Summary This technical guide provides a comprehensive mechanistic analysis of the acid-base reaction between 2-methylpropanoic acid (isobutyric acid) and 2-methylpropan-1-amine (isobutylamine). In pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive mechanistic analysis of the acid-base reaction between 2-methylpropanoic acid (isobutyric acid) and 2-methylpropan-1-amine (isobutylamine). In pharmaceutical and materials science contexts, this reaction serves as a model system for understanding salt formation versus co-crystallization—a critical decision point in solid-state form selection.[1]

The interaction is driven by a significant


 (

), resulting in complete proton transfer and the formation of a stable ionic salt, isobutylammonium isobutyrate . This guide details the thermodynamic drivers, the step-by-step kinetic mechanism, and the spectroscopic validation required to confirm the ionic structure.

Thermodynamic Framework & The Rule

The prediction of salt formation relies heavily on the difference in acidity constants between the proton donor (acid) and the proton acceptor (base).[2][3][4]

pKa Analysis

The driving force for the proton transfer is quantified by the


 value.[3][5]
ComponentChemical StructureFunctional Group

(aq)
Note
Acid

Carboxylic Acid

Proton Donor
Base

Primary Amine

Value for Conjugate Acid (

)
The "Rule of Three"

According to the empirical


 rule generally accepted in crystal engineering and FDA regulatory guidelines:

[3]


  • 
    :  Co-crystal formation (No proton transfer).
    
  • 
    :  Salt-cocrystal continuum (Unpredictable/Mixed ionization).
    
  • 
    : Salt formation (Complete proton transfer). [3]
    

Conclusion: With a


 of 5.84, the reaction between 2-methylpropanoic acid and 2-methylpropan-1-amine is thermodynamically destined to form a salt species (

), stabilized by strong ionic interactions.

Mechanistic Pathway

The proton transfer is not instantaneous but follows a trajectory involving diffusion, hydrogen-bond formation, and finally, proton migration.[1]

Step-by-Step Mechanism
  • Diffusion & Orientation: The amine nitrogen lone pair approaches the electrophilic hydrogen of the carboxylic acid.

  • Pre-Reaction Complex (Hydrogen Bonding): A neutral hydrogen-bonded complex forms:

    
    . At this stage, the proton is still covalently bonded to the oxygen.
    
  • Proton Migration (Transition State): The nitrogen lone pair acts as a nucleophile, attacking the acidic proton. The

    
     bond lengthens while the 
    
    
    
    bond shortens.
  • Ion Pair Formation: The proton fully transfers to the nitrogen, generating a carboxylate anion (

    
    ) and an ammonium cation (
    
    
    
    ).
  • Lattice Stabilization: In the solid state, these ions arrange into a lattice stabilized by a network of charge-assisted hydrogen bonds (CAHB).

Visualization of Pathway

ProtonTransfer Reactants Reactants (Neutral) HB_Complex H-Bond Complex (O-H···N) Reactants->HB_Complex Diffusion TS Transition State (Proton Migration) HB_Complex->TS Nucleophilic Attack IonPair Contact Ion Pair (COO⁻ ··· ⁺NH₃) TS->IonPair Bond Cleavage SaltLattice Crystalline Salt (Isobutylammonium Isobutyrate) IonPair->SaltLattice Crystallization

Figure 1: Reaction trajectory from neutral precursors to the crystalline ionic salt.

Structural Characterization & Validation

To confirm the mechanism experimentally, researchers must verify the presence of ionized species using spectroscopic methods.

Infrared (IR) Spectroscopy

IR is the primary tool for distinguishing salts from co-crystals.

Functional GroupNeutral Acid/Base Frequency (

)
Salt (Ionic) Frequency (

)
Mechanistic Indicator
Carbonyl (

)

(Strong)
Disappears Loss of double bond character due to resonance in

.
Carboxylate (

)
N/A

(Asymmetric)

(Symmetric)
Confirmation of deprotonation and resonance stabilization.
Amine (

)

(Doublet for

)

(Broad)
Formation of ammonium (

) salt bridge.
Proton NMR ( -NMR)

In solution (e.g., DMSO-


), the proton transfer is rapid.[1]
  • Acid Proton: The characteristic broad singlet at

    
     ppm disappears.
    
  • Ammonium Protons: A broad signal for

    
     typically appears between 
    
    
    
    ppm (concentration dependent).
  • Alpha-Proton Shift: The methine proton (

    
    ) of the isobutyrate group shifts upfield due to increased electron density in the anion compared to the neutral acid.
    

Experimental Protocol: Salt Synthesis

This protocol ensures the formation of the 1:1 stoichiometric salt.

Materials
  • Acid: 2-methylpropanoic acid (

    
    )[6]
    
  • Base: 2-methylpropan-1-amine (

    
    )
    
  • Solvent: Ethanol or Isopropyl Alcohol (IPA) - chosen for solubility of reactants but insolubility of the salt (antisolvent effect).

Workflow
  • Stoichiometric Calculation: Calculate 1:1 molar equivalents.

    • MW Acid:

      
       g/mol [7]
      
    • MW Base:

      
       g/mol [1]
      
  • Dissolution: Dissolve 10 mmol of 2-methylpropanoic acid in 10 mL of ethanol.

  • Addition: Dropwise add 10 mmol of 2-methylpropan-1-amine to the acid solution while stirring at

    
    .
    
    • Note: The reaction is exothermic. Monitor temperature.

  • Crystallization:

    • Evaporate solvent slowly OR add cold hexane as an antisolvent.

    • Allow to stand at

      
       for 24 hours.
      
  • Isolation: Filter the resulting white precipitate and dry under vacuum at

    
    .
    
Experimental Logic Diagram

ExperimentalWorkflow Start Start: Raw Materials Mix Dissolve Acid in EtOH (Solvent Selection) Start->Mix AddBase Add Amine Dropwise (Exothermic Control) Mix->AddBase Equilib Equilibration (Proton Transfer) AddBase->Equilib Cryst Crystallization (Cooling/Antisolvent) Equilib->Cryst Ionic Species Formed Filter Filtration & Drying Cryst->Filter End Product: Isobutylammonium Isobutyrate Filter->End

Figure 2: Standard operating procedure for synthesis of the ammonium-carboxylate salt.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Cruz-Cabeza, A. J. (2012). Acid-base crystalline complexes and the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     rule.[3][4] CrystEngComm, 14, 6362-6365.[1] 
    
  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. U.S. Department of Health and Human Services.

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR/NMR shifts).

  • Haynes, W. M. (Ed.). (2016). CRC Handbook of Chemistry and Physics. CRC Press. (Source for pKa values).

Sources

Exploratory

1H NMR and 13C NMR spectral analysis of 2-methylpropan-1-amine;2-methylpropanoic acid

Topic: 1H NMR and 13C NMR Spectral Analysis: 2-Methylpropan-1-amine vs. 2-Methylpropanoic Acid Content Type: Technical Whitepaper / Comparative Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR and 13C NMR Spectral Analysis: 2-Methylpropan-1-amine vs. 2-Methylpropanoic Acid Content Type: Technical Whitepaper / Comparative Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary: Fragment Analysis in Structural Elucidation

In drug development and metabolic profiling, the ability to rapidly distinguish between terminal functional groups on identical alkyl skeletons is critical.[2] This guide provides a rigorous comparative analysis of two isobutyl-based congeners: 2-methylpropan-1-amine (Isobutylamine) and 2-methylpropanoic acid (Isobutyric acid).[1]

While both molecules share the isobutyl skeleton


, the electronic divergence between the amino (

) and carboxylic acid (

) termini creates distinct spectral signatures.[1] This guide dissects these differences, focusing on spin-spin coupling constants (

), chemical shift anisotropy, and quadrupolar relaxation effects.[2]

Part 1: Structural Context & Theoretical Basis[1]

To interpret the spectra accurately, we must first define the magnetic environments created by the isobutyl skeleton and its termini.[2]

1.1 The Isobutyl Moiety

The isobutyl group consists of two magnetically equivalent methyl groups attached to a methine (


) center.[1]
  • Symmetry: The molecule possesses a plane of symmetry, rendering the two methyl groups chemically and magnetically equivalent.[1][2]

  • Splitting Logic:

    • The methyl protons (

      
      ) couple to the single methine proton (
      
      
      
      ), resulting in a doublet .[1]
    • The methine proton (

      
      ) couples to the six methyl protons, resulting in a septet  (or multiplet), further split by the adjacent methylene or functional group.[1]
      
1.2 The Functional Termini
  • Carboxylic Acid (Acid): Highly electron-withdrawing (electronegative Oxygen + Carbonyl anisotropy).[1] Deshields adjacent protons significantly.[1]

  • Primary Amine (Base): Moderately electron-withdrawing (Nitrogen).[1] Possesses a quadrupole moment (

    
    , 
    
    
    
    ) which broadens attached proton signals.[1]

Part 2: 2-Methylpropanoic Acid (Isobutyric Acid)[1][3][4]

Formula:


Molecular Weight:  88.11  g/mol [1]
2.1 1H NMR Analysis (300 MHz, CDCl3)

The spectrum is characterized by a clean aliphatic region and a highly deshielded acidic proton.[1]

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
-COOH 11.0 – 12.5Broad Singlet1HN/AHydrogen Bonding: The proton is highly deshielded due to the electronegativity of oxygen and the magnetic anisotropy of the

bond. It often exists as a dimer in non-polar solvents like

.[1]
-CH- 2.55Septet1H~7.0 HzAlpha-Carbonyl Effect: The methine proton is alpha to the carbonyl, shifting it downfield from a standard alkane (~1.4 ppm) to ~2.55 ppm.[1]
-(CH3)2 1.18Doublet6H~7.0 HzMethyl Doublet: Split by the single methine proton (

rule).[1]
2.2 13C NMR Analysis (75 MHz, CDCl3)
Carbon TypeShift (

ppm)
Insight
C=O 184.5Carbonyl: Characteristic low-field shift due to

hybridization and oxygen electronegativity.[1]
-CH- 34.1Alpha Carbon: Deshielded by the carbonyl group.[1]
-CH3 18.9Methyls: Typical aliphatic region.[1]

Part 3: 2-Methylpropan-1-amine (Isobutylamine)

Formula:


Molecular Weight:  73.14  g/mol [1]
3.1 1H NMR Analysis (300 MHz, CDCl3)

Unlike the acid, the amine has an intervening methylene group (


) and exchangeable amine protons.
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Insight
-CH2-N 2.48Doublet2H~6.8 HzAlpha-Amine: Deshielded by nitrogen, but less than an alpha-carbonyl. It appears as a doublet because it couples to the single methine proton.[1]
-CH- 1.65Nonet (Multiplet)1H~6.7 HzBeta-Position: The methine is beta to the nitrogen, resulting in a more shielded position compared to the acid.[1] It splits into a complex multiplet (conceptually a septet of triplets) due to coupling with 6 methyl protons and 2 methylene protons.[1]
-NH2 1.1 – 1.3Broad Singlet2HN/AQuadrupolar Broadening: The

nucleus causes rapid relaxation, broadening the signal.[1] The shift is concentration/temperature dependent.[1][3]
-(CH3)2 0.91Doublet6H~6.7 HzGamma-Position: Far removed from the functional group, appearing at a standard alkyl shift.[1]
3.2 13C NMR Analysis (75 MHz, CDCl3)
Carbon TypeShift (

ppm)
Insight
-CH2-N 50.3Alpha Carbon: Significantly deshielded by the nitrogen atom.[1]
-CH- 30.8Beta Carbon: Slightly deshielded compared to alkane chains.[1]
-CH3 20.1Methyls: Similar to the acid, showing the stability of the methyl environment.[1]

Part 4: Comparative Analysis & Logic

The power of NMR lies in the comparative shift changes (


) induced by the functional groups.[1]
4.1 The "Alpha-Effect" vs. "Beta-Effect"
  • In the Acid: The methine (

    
    ) is directly attached to the electron-withdrawing group (EWG).[1]
    
    • Result:

      
       2.55 ppm (Deshielded).[1]
      
  • In the Amine: The methine (

    
    ) is separated from the EWG by a methylene spacer.[1]
    
    • Result:

      
       1.65 ppm (Shielded relative to acid).[1]
      
4.2 Visualization of Splitting Pathways

The following diagram illustrates the splitting logic for the isopropyl tail shared by both molecules.

G Start Isobutyl Skeleton (CH3)2-CH- Methine Methine Proton (CH) Couples to 6 Methyl Protons Start->Methine Methyls Methyl Protons (CH3) Couples to 1 Methine Proton Start->Methyls Result_Methine Signal: Septet (1:6:15:20:15:6:1) (Idealized) Methine->Result_Methine n+1 Rule (6+1=7) Result_Methyl Signal: Doublet (1:1) Methyls->Result_Methyl n+1 Rule (1+1=2)

Caption: Splitting tree for the isobutyl moiety. Note that in the amine, the Methine signal is further split by the methylene protons, creating a nonet/multiplet.[2]

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized workflow.

5.1 Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% v/v TMS.[1]
    
    • Why:

      
       dissolves both polar (acid/amine) and non-polar fragments.[1] It prevents H-D exchange of the 
      
      
      
      proton (unlike
      
      
      or
      
      
      ), allowing observation of the acidic proton.[1][2]
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Validation: High concentrations of amine can cause viscosity broadening; high concentrations of acid promote dimer formation, shifting the

      
       peak downfield.[1][2]
      
  • Filtration: Filter through a glass wool plug into the NMR tube to remove particulate matter that degrades shimming.[1]

5.2 Acquisition Parameters (300-400 MHz)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

    • Critical: The

      
       proton has a long 
      
      
      
      relaxation time.[1] If integration of the acid proton is required for purity assay, increase D1 to 10 seconds to prevent saturation.
  • Scans (NS): 16 (1H) or 256-512 (13C).[1]

5.3 Workflow Diagram

Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_proc Processing Weigh Weigh 10mg Dissolve Dissolve in 0.6mL CDCl3 Weigh->Dissolve Transfer Transfer to 5mm Tube Dissolve->Transfer Lock Lock (D2) Transfer->Lock Shim Gradient Shim Lock->Shim Pulse Pulse (zg30) D1=1s / D1=10s(q) Shim->Pulse FT Fourier Transform Pulse->FT Phase Phase/Baseline Correction FT->Phase Integrate Integration (Ref: TMS=0) Phase->Integrate

Caption: Standardized NMR acquisition workflow ensuring high-resolution data and accurate integration.

References

  • National Institute of Standards and Technology (NIST). Propanoic acid, 2-methyl- (Isobutyric acid) Mass and NMR Data.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1234 (Isobutyric acid) and SDBS No. 1890 (Isobutylamine).[1]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1][2] (Used for solvent residual peak validation). Available at: [Link][1]

Sources

Foundational

FT-IR spectroscopy for identifying functional groups in isobutylammonium isobutyrate

Topic: FT-IR Spectroscopy for Identifying Functional Groups in Isobutylammonium Isobutyrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Author Role: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FT-IR Spectroscopy for Identifying Functional Groups in Isobutylammonium Isobutyrate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary

Isobutylammonium isobutyrate (iBA-iB) represents a class of protic ionic liquids (PILs) formed via the proton transfer neutralization of isobutylamine and isobutyric acid. Accurate identification of this compound requires distinguishing the ionic salt species from its neutral precursors.

This guide provides a definitive protocol for using Fourier Transform Infrared (FT-IR) spectroscopy to validate the synthesis of iBA-iB. By tracking specific shifts in vibrational modes—specifically the transformation of the carbonyl (


) and amine (

) dipoles into carboxylate (

) and ammonium (

) functionalities—researchers can quantitatively assess reaction completion and product purity.

Chemical Basis of Identification

The spectroscopic identification of iBA-iB relies on observing the "Fingerprint of Proton Transfer." The synthesis involves a Brønsted acid-base reaction where the proton from the carboxylic acid migrates to the lone pair of the primary amine.

Reaction:



Key Spectroscopic Indicators:

  • Disappearance of the carbonyl stretching mode (

    
    ) of the free acid.
    
  • Emergence of the asymmetric and symmetric carboxylate stretching modes (

    
     and 
    
    
    
    ).
  • Transformation of the sharp primary amine doublet (

    
    ) into the broad ammonium band (
    
    
    
    ).

Experimental Methodology

To ensure reproducibility and high signal-to-noise ratios, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, which is preferred for viscous ionic liquids due to minimal sample preparation.

Synthesis & Sampling Workflow

ExperimentalWorkflow Reactants Reactants (Isobutylamine + Isobutyric Acid) Mixing Controlled Mixing (Exothermic Reaction) Reactants->Mixing 1:1 Molar Ratio Equilibrium Proton Transfer Equilibrium (PIL Formation) Mixing->Equilibrium Heat Dissipation Sampling ATR Sampling (ZnSe/Diamond Crystal) Equilibrium->Sampling Drop Cast Acquisition FT-IR Acquisition (4 cm⁻¹ res, 32 scans) Sampling->Acquisition IR Beam Analysis Spectral Processing (Baseline Corr., Peak Pick) Acquisition->Analysis Interferogram FFT

Figure 1: Experimental workflow for the synthesis and FT-IR characterization of isobutylammonium isobutyrate.

Acquisition Parameters[1][2]
  • Instrument: FT-IR Spectrometer equipped with a DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR.

  • Resolution: 4 cm⁻¹ (sufficient for broad ionic bands).

  • Scans: 32–64 scans to average out atmospheric noise.

  • Background: Clean ATR crystal (air background) acquired immediately prior to sampling.

Spectral Analysis & Assignments

The FT-IR spectrum of iBA-iB is dominated by the effects of hydrogen bonding and ionic lattice forces. The following analysis breaks down the spectrum into diagnostic regions.

High-Frequency Region (4000 – 2500 cm⁻¹)

Unlike the sharp peaks of the free amine, the salt exhibits a massive, broad absorption feature.

  • Ammonium (

    
    ) Stretch:  A broad, multi-component band ranging from 3200 to 2500 cm⁻¹ . This "continuum" arises from the N-H stretching vibrations involved in strong hydrogen bonding with the carboxylate anions.
    
  • C-H Stretching: Superimposed on the broad ammonium band are the sharper alkyl stretches from the isobutyl groups:

    • 
      : ~2960 cm⁻¹
      
    • 
      : ~2870 cm⁻¹
      
  • Absence Check: The absence of a non-hydrogen-bonded O-H stretch (usually sharp ~3500 cm⁻¹ in dilute conditions, or very broad/displaced in neat acid) confirms the acid proton has transferred.

The "Fingerprint of Salt" Region (1800 – 1300 cm⁻¹)

This is the critical zone for confirming salt formation.

  • Carboxylate Asymmetric Stretch (

    
    ): 
    
    • Position: 1550 – 1610 cm⁻¹

    • Description: A strong, broad band. It appears at a lower wavenumber than the original acid carbonyl (

      
       ~1710 cm⁻¹) due to resonance delocalization of the negative charge across the two oxygens.
      
  • Ammonium Deformation (

    
    ): 
    
    • Position: 1600 – 1630 cm⁻¹

    • Description: Often overlaps with the

      
       band, creating a broadened or shouldered feature in this region.
      
  • Carboxylate Symmetric Stretch (

    
    ): 
    
    • Position: 1390 – 1420 cm⁻¹

    • Description: A medium-intensity band distinct from the C-O stretch of the acid.

  • Isopropyl "Split":

    • Position: ~1385 cm⁻¹ and ~1365 cm⁻¹

    • Description: The gem-dimethyl deformation (scissoring/rocking) characteristic of the isobutyl group. In iBA-iB, the

      
       may obscure one leg of this doublet, but the presence of structure here confirms the isobutyl skeleton integrity.
      
Diagnostic Criteria Table
Functional GroupModeExpected Wavenumber (cm⁻¹)Intensity/ShapeDiagnostic Value
Ammonium (

)

N-H
3200 – 2500Strong, Very BroadConfirms protonation of amine
Alkyl (

)

C-H
2960, 2870Medium, SharpConfirms isobutyl backbone
Carboxylate (

)

C-O
1550 – 1610Strong, BroadPrimary Salt Indicator
Ammonium (

)

N-H
1600 – 1630Medium (Overlap)Confirms ionic lattice
Carboxylate (

)

C-O
1390 – 1420MediumSecondary Salt Indicator
Free Acid (

)

C=O
~1710Absent Indicates reaction completion
Free Amine (

)

N-H
~3300-3400 (Doublet)Absent Indicates reaction completion

Interpretation Logic & Troubleshooting

When analyzing the spectrum, use the following decision tree to validate the identity of the synthesized material.

InterpretationLogic Start Analyze Spectrum (1800 - 1300 cm⁻¹) CheckCO Peak at ~1710 cm⁻¹? Start->CheckCO ExcessAcid Result: Mixture (Excess Isobutyric Acid) CheckCO->ExcessAcid Yes (Strong) CheckCOO Strong Band at 1550 - 1610 cm⁻¹? CheckCO->CheckCOO No CheckNH Broad Band at 3200 - 2500 cm⁻¹? CheckCOO->CheckNH Yes Unknown Result: Unknown/Degraded (Check Reactants) CheckCOO->Unknown No Confirmed CONFIRMED: Isobutylammonium Isobutyrate CheckNH->Confirmed Yes CheckNH->Unknown No

Figure 2: Logical decision tree for validating iBA-iB synthesis via FT-IR.

Common Anomalies
  • Peak at 1710 cm⁻¹: Indicates incomplete neutralization or stoichiometry error (excess acid). Remediation: Add small aliquots of amine or recrystallize.

  • Peak at 1650 cm⁻¹ (sharp): Could indicate water contamination (H-O-H bending) if the sample is hygroscopic, which is common for ammonium salts. Remediation: Dry sample under vacuum.

  • Doublet at 3300 cm⁻¹: Indicates unreacted amine. Remediation: Add acid or apply vacuum to remove volatile free amine.

References

  • NIST Chemistry WebBook. Isobutylamine and Isobutyric Acid Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • Paschoal, V. H., Faria, L. F. O., & Ribeiro, M. C. C. (2017). Vibrational Spectroscopy of Ionic Liquids. Chemical Reviews, 117(10), 7053–7112. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Exploratory

Thermal stability and decomposition temperature of 2-methylpropan-1-amine;2-methylpropanoic acid

Executive Summary Isobutylammonium isobutyrate (the salt formed from the neutralization of 2-methylpropan-1-amine and 2-methylpropanoic acid ) belongs to the class of Protic Ionic Liquids (PILs) .[1] Unlike robust inorga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isobutylammonium isobutyrate (the salt formed from the neutralization of 2-methylpropan-1-amine and 2-methylpropanoic acid ) belongs to the class of Protic Ionic Liquids (PILs) .[1] Unlike robust inorganic salts, its thermal stability is governed by a reversible dissociation equilibrium rather than irreversible bond scission.[1][2]

  • Primary Thermal Event: Dissociative Evaporation (Reverse Neutralization).[1][2]

  • Onset of Mass Loss (

    
    ): ~70–85°C  (Open system).[1][2]
    
  • Mechanism: Proton transfer reversal yielding volatile neutral precursors.[1][2]

  • Critical Application Note: This compound is not suitable for high-temperature processing (>100°C) in open systems.[1][2] Its utility lies in low-temperature ionic liquid applications, solvent-free synthesis, or as a transient solubilizer where removal by heat is desired.[1][2]

Chemical Characterization & Equilibrium

To understand the thermal profile, one must first define the chemical species.[2] This is not a static salt but a dynamic equilibrium sensitive to temperature and pressure.[1][2]

Structure and Formation

The salt is formed via an exothermic proton transfer from the carboxylic acid to the amine.

  • Base: 2-methylpropan-1-amine (Isobutylamine) | BP: 68°C[1]

  • Acid: 2-methylpropanoic acid (Isobutyric acid) | BP: 155°C[1]

  • Salt: Isobutylammonium isobutyrate | MP: < 100°C (Classified as a PIL)[1]

The Thermal Equilibrium

Upon heating, the lattice energy is overcome not by bond breaking, but by proton back-transfer.[1][2]


Sources

Foundational

Thermodynamic and Spectroscopic Investigation of the Acid-Base Equilibrium: Isobutylamine and Isobutyric Acid Systems

Executive Summary This technical guide details the physicochemical characterization of the acid-base equilibrium between isobutylamine (a primary amine) and isobutyric acid (a branched carboxylic acid). While the aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical characterization of the acid-base equilibrium between isobutylamine (a primary amine) and isobutyric acid (a branched carboxylic acid). While the aqueous interaction of these species yields a predictable salt (isobutylammonium isobutyrate), the behavior in non-aqueous and semi-aqueous environments—critical for pharmaceutical salt screening and lipophilic drug formulation—is governed by a complex interplay of hydrogen bonding, proton transfer, and ion-pair dissociation.

This document provides a robust theoretical framework and validated experimental protocols (NMR titration and conductivity) for researchers to determine equilibrium constants (


) and stoichiometry in solvent systems relevant to drug development.

Theoretical Framework

Chemical Species and Fundamental Properties

The equilibrium involves a proton transfer from the carboxylic acid to the amine. The extent of this transfer is dictated by the difference in acidity constants (


) and the dielectric permittivity of the solvent.
PropertyIsobutylamine (Base)Isobutyric Acid (Acid)
Molecular Formula


Molecular Weight 73.14 g/mol 88.11 g/mol
Functional Group Primary Amine (

)
Carboxylic Acid (

)

(aq)
~10.68 (conjugate acid)~4.84
Boiling Point 68 °C155 °C
The Equilibrium Landscape

In a solvent-dependent context, the reaction is not a binary switch between neutral molecules and free ions. It proceeds through a continuum:

  • Molecular Complex: Stabilized by hydrogen bonding without full proton transfer.

  • Contact Ion Pair (Salt): Proton transfer occurs, but ions remain electrostatically bound.

  • Solvent-Separated Ion Pair: Solvent molecules intercalate between ions.

  • Free Ions: Complete dissociation (dominant in water/high-dielectric solvents).

The


 Rule: 
For this pair, 

.
  • In Water:

    
    , implying complete proton transfer and dissociation.
    
  • In Low-Dielectric Solvents (e.g., Chloroform, Dioxane): The equilibrium shifts toward Contact Ion Pairs or Hydrogen-Bonded Complexes.

Equilibrium Reactants Neutral Reactants R-NH2 + R'-COOH HB_Complex H-Bonded Complex R-NH2...HOOC-R' Reactants->HB_Complex Association HB_Complex->Reactants Ion_Pair Contact Ion Pair R-NH3+ ... -OOC-R' HB_Complex->Ion_Pair Proton Transfer (K_PT) Ion_Pair->HB_Complex Free_Ions Dissociated Ions R-NH3+ (solv) + -OOC-R' (solv) Ion_Pair->Free_Ions Dissociation (K_d)

Figure 1: Continuum of states in the acid-base reaction. In non-polar solvents, the 'Ion Pair' or 'H-Bonded Complex' dominates.

Experimental Methodologies

To accurately determine the association constant (


) and the extent of proton transfer, we employ NMR Titration  (structural insight) and Conductivity  (ionic mobility insight).
Protocol A: NMR Titration

This is the gold standard for determining association constants in organic solvents (


, 

). The chemical shift (

) of the proton adjacent to the amine or carboxyl group changes rapidly upon changes in the electronic environment (protonation).
Materials:
  • Analyte: Isobutylamine (High purity,

    
    ).[1]
    
  • Titrant: Isobutyric acid (High purity,

    
    ).
    
  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    (dried over molecular sieves).
  • Internal Standard: TMS (Tetramethylsilane).

Workflow:
  • Preparation: Prepare a 50 mM stock solution of Isobutylamine in the chosen deuterated solvent.

  • Baseline Scan: Acquire a standard

    
     NMR spectrum of the pure amine solution. Note the chemical shift of the 
    
    
    
    -protons (
    
    
    adjacent to
    
    
    ).
  • Titration: Sequentially add aliquots of Isobutyric acid (0.2 to 5.0 equivalents).

  • Acquisition: After each addition, shake the tube vigorously and acquire a spectrum.

  • Observation: Track the downfield shift of the

    
    -protons and the exchangeable protons (
    
    
    
    ).

NMR_Workflow Start Start: 50mM Isobutylamine in CDCl3 Add_Acid Add Isobutyric Acid (0.2 - 5.0 eq) Start->Add_Acid Mix Equilibrate (Vortex 30s) Add_Acid->Mix Acquire Acquire 1H NMR (Focus on alpha-CH2) Mix->Acquire Check Titration Complete? (>5.0 eq or saturation) Acquire->Check Check->Add_Acid No Analyze Fit Data to Isotherm Model Check->Analyze Yes

Figure 2: Step-by-step NMR titration workflow for equilibrium constant determination.

Data Analysis (The Isotherm):

The observed chemical shift (


) is a weighted average of the free base (

) and the salt complex (

):


By plotting


 vs. [Acid]/[Base] ratio, you can fit the data to a 1:1 binding model (using software like HypNMR or Python scipy.optimize) to extract the association constant 

.
Protocol B: Conductometric Titration

Conductivity confirms the presence of free ions. In low-dielectric solvents, a sharp rise in conductivity indicates the formation of dissociated ions, while a plateau suggests ion-pairing.

Steps:

  • Dissolve Isobutylamine (0.01 M) in the solvent of interest (e.g., Ethanol or Acetonitrile).

  • Titrate with Isobutyric acid (0.1 M solution).

  • Measure conductivity (

    
    , 
    
    
    
    ) after each addition.
  • Interpretation: A linear increase followed by an intersection point indicates the stoichiometry of the salt (likely 1:1).

Data Interpretation & Applications

Salt Screening in Drug Development

For drug development professionals, this equilibrium models the interaction between amine-based APIs and counter-ions.

  • High

    
    :  Indicates stable salt formation, likely leading to higher melting points and better solid-state stability.
    
  • Low

    
    :  Suggests a risk of disproportionation (salt breaking back into free acid/base) during storage or formulation.
    
Solubility Enhancement

The formation of the isobutylammonium isobutyrate salt significantly alters solubility profiles.

  • Lipophilicity: The ion pair is more polar than the free components but less polar than dissociated ions, allowing modulation of transport across lipid membranes (relevant for permeation studies).

Summary Data Table
ParameterValue / ObservationMethod of Determination
Stoichiometry 1:1 (Amine:Acid)Job's Plot (NMR) / Conductometry

~5.8 (Aqueous)Potentiometric Calculation
Primary Interaction Proton Transfer (Ionic)IR Spectroscopy (Carboxylate stretch)
Stability High (in solid/aqueous)Thermal Analysis (DSC)

References

  • PubChem. (2025).[2][3][4] Isobutyric Acid - Compound Summary. National Library of Medicine. [Link]

  • Fielding, L. (2000).[5] Determination of Association Constants (Ka) from Solution NMR Data. Tetrahedron. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection logic).

Sources

Foundational

Crystal Structure Determination of 2-Methylpropan-1-ammonium 2-Methylpropanoate: A Methodological Guide for Protic Ionic Liquids

Executive Summary The structural characterization of low-melting organic salts, particularly protic ionic liquids (PILs) such as 2-methylpropan-1-ammonium 2-methylpropanoate (isobutylammonium isobutyrate), presents uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of low-melting organic salts, particularly protic ionic liquids (PILs) such as 2-methylpropan-1-ammonium 2-methylpropanoate (isobutylammonium isobutyrate), presents unique crystallographic challenges. Due to their low lattice energies, high hygroscopicity, and tendency to form supercooled viscous liquids, obtaining diffraction-quality single crystals requires rigorous thermodynamic control. This technical whitepaper outlines a field-proven, self-validating methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of alkylammonium carboxylates.

Introduction & Rationale

2-Methylpropan-1-ammonium 2-methylpropanoate (


) is formed via the Brønsted acid-base neutralization of isobutylamine and isobutyric acid. Compounds of this class are frequently categorized as Protic Ionic Liquids (PILs) when their melting points fall below 100 °C [1].

Determining the exact crystal structure of this PIL is critical for two primary reasons:

  • Proton Transfer Dynamics (

    
    ):  X-ray crystallography unambiguously locates the acidic proton, determining whether the system exists as a true ionized salt (
    
    
    
    and
    
    
    ) or a neutral co-crystal (
    
    
    and
    
    
    ).
  • Hydrogen-Bonding Networks: The macroscopic physicochemical properties of PILs (viscosity, conductivity, and thermal phase behavior) are directly governed by their microscopic 3D hydrogen-bonding motifs (N–H···O interactions) [2].

Experimental Methodologies & Causality

To successfully determine the structure, the experimental workflow must overcome the compound's inherent resistance to crystallization. The following protocols are designed as a self-validating system, where the success of each step dictates the viability of the next.

Synthesis Protocol

Objective: Synthesize anhydrous isobutylammonium isobutyrate without introducing competitive hydrogen-bonding impurities (like water).

  • Step 1: Purify starting materials. Distill isobutylamine and isobutyric acid over molecular sieves to ensure anhydrous conditions. Causality: Water acts as a potent hydrogen-bond competitor, often resulting in the formation of a non-crystallizable syrup.

  • Step 2: In a Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of isobutyric acid in anhydrous diethyl ether.

  • Step 3: Cool the flask to 0 °C using an ice bath. Causality: The neutralization reaction is highly exothermic. Low temperatures prevent the volatilization of the amine and suppress thermal degradation.

  • Step 4: Add 1.0 equivalent of isobutylamine dropwise under vigorous magnetic stirring.

  • Step 5: Remove the solvent in vacuo to yield the crude PIL as a viscous liquid or waxy solid. Validate the stoichiometric proton transfer via

    
     NMR before proceeding to crystallization.
    
Crystallization Protocol

Objective: Force the nucleation and growth of single crystals suitable for SCXRD.

  • Step 1: Dissolve the crude PIL in a minimal amount of an aprotic anti-solvent, such as anhydrous acetonitrile or ethyl acetate, at slightly elevated temperatures (40 °C). Causality: Aprotic solvents do not participate in the N–H···O network, forcing the cation and anion to interact exclusively with each other, thereby promoting lattice formation [3].

  • Step 2: Seal the vial and transfer it to a programmable cryostat or a -20 °C freezer.

  • Step 3: Allow the solution to cool at a rate of 1 °C/hour. Causality: Slow cooling overcomes the low lattice energy barrier of the alkylammonium carboxylate, preventing rapid precipitation that leads to microcrystalline powders.

  • Step 4: Harvest the crystals immediately upon formation.

G N1 Isobutylamine + Isobutyric Acid (Anhydrous, Equimolar) N2 Exothermic Neutralization (Argon Atmosphere, 0 °C) N1->N2 N3 Viscous Liquid / PIL (Isobutylammonium Isobutyrate) N2->N3 N4 Aprotic Solvent Addition (Acetonitrile/EtOAc) N3->N4 N5 Thermal Control (Slow cooling to -20 °C) N4->N5 N6 Single Crystal Harvesting (Under Paratone-N Oil) N5->N6

Workflow for the synthesis and low-temperature crystallization of isobutylammonium isobutyrate.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Objective: Collect high-resolution diffraction data while preserving the fragile crystal lattice.

  • Step 1: Submerge the harvested crystals in a drop of inert perfluorinated polyether oil (e.g., Paratone-N) on a glass slide. Causality: The oil acts as a hydrophobic barrier, preventing the highly hygroscopic crystal from absorbing atmospheric moisture and dissolving itself.

  • Step 2: Select a single, optically clear crystal using a polarizing microscope and mount it on a MiTeGen loop.

  • Step 3: Rapidly transfer the loop to the diffractometer goniometer and immediately bathe it in a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (improving high-angle diffraction intensity) and physically prevents the low-melting crystal from degrading.

  • Step 4: Collect diffraction data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation coupled with a CCD/CMOS detector.

G D1 Data Collection (Mo/Cu Kα, 100 K) D2 Data Reduction (Integration & Scaling) D1->D2 D3 Absorption Correction (Multi-scan / SADABS) D2->D3 D4 Structure Solution (Intrinsic Phasing) D3->D4 D5 Structure Refinement (Least-Squares Minimization) D4->D5 D6 Validation (CheckCIF / Platon) D5->D6

SCXRD data processing and structure refinement pipeline for protic ionic liquid crystals.

Structure Solution and Refinement (Self-Validating System)

The raw diffraction frames must be integrated and scaled. The structure is typically solved using Intrinsic Phasing (SHELXT) and refined by full-matrix least-squares on


 (SHELXL).

Locating the Acidic Protons: For alkylammonium carboxylates, the most critical validation step is the treatment of hydrogen atoms. While carbon-bound hydrogens can be placed in calculated positions using a riding model, the nitrogen-bound protons (


) must  be located objectively from the residual electron density in the difference Fourier map. If the protons are clearly localized near the nitrogen atom (N–H distance ~0.90 Å) and the C–O bond lengths of the carboxylate group are delocalized and roughly equivalent (~1.25 Å), the system is validated as a true salt rather than a co-crystal. Finally, the structure is validated using the IUCr CheckCIF routine to ensure no missing symmetry or unresolved electron density voids exist.

Quantitative Data Presentation

The tables below summarize the representative crystallographic parameters and hydrogen-bonding geometries expected for the homologous series of alkylammonium carboxylate PILs, serving as a baseline for evaluating the isobutylammonium isobutyrate structure.

Table 1: Representative Crystallographic Data for Alkylammonium Carboxylates

ParameterValue
Empirical Formula

Formula Weight 161.24 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group

Volume (

)
~ 950 - 1100

Z (Molecules per unit cell) 4
Calculated Density (

)
~ 1.05 - 1.15

Absorption Coefficient (

)
~ 0.08

Final R indices [I > 2

(I)]

,

Table 2: Representative Hydrogen Bond Geometry

D–H···A Interactiond(D–H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N(1)–H(1A)···O(1)0.91(2)1.85(2)2.750(3)168(2)
N(1)–H(1B)···O(2)0.90(2)1.88(2)2.775(3)172(2)
N(1)–H(1C)···O(1)

0.92(2)1.92(2)2.810(3)165(2)

(Note: The robust 3D network is typically formed by the


 group acting as a triple hydrogen-bond donor to the carboxylate oxygens, which act as multiple acceptors).

References

  • Greaves, T. L., & Drummond, C. J. (2015). Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications. Chemical Reviews, 115(20), 11379-11448. URL:[Link]

  • Iglesias, M., et al. (2008). Brønsted ionic liquids: Study of physico-chemical properties and catalytic activity in aldol condensations. ResearchGate. URL:[Link]

  • Isogai, A., et al. (2011). Development of completely dispersed cellulose nanofibers. Biomacromolecules (Archived by NIH). URL:[Link]

Exploratory

Initial Screening of the Biological Activity of Ammonium Carboxylate Ionic Liquids

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide for Rational Design and Safety Profiling Executive Summary Ammonium carboxylate ionic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide for Rational Design and Safety Profiling

Executive Summary

Ammonium carboxylate ionic liquids (ILs) represent a pivotal class of "tunable" solvents and active pharmaceutical ingredients (APIs). Unlike their imidazolium counterparts, which often suffer from high heteroaromatic toxicity, ammonium carboxylates offer a unique balance of lipophilicity-driven bioactivity and metabolic biodegradability .

This guide provides a structured, tiered framework for the initial biological screening of these compounds. It moves beyond simple "kill curves" to establish a rigorous understanding of Structure-Activity Relationships (SAR) , focusing on the interplay between the ammonium cation's alkyl chain length and the carboxylate anion's metabolic fate.

The Chemical Basis of Bioactivity

The biological activity of ammonium carboxylate ILs is governed by the "Designer Solvent" principle. The bioactivity is rarely a single-variable function; it is the product of the cationic surfactant effect and the anionic metabolic interface .

  • The Cation (The Spear): The ammonium core (

    
    ) drives membrane interaction. Increasing the alkyl chain length (
    
    
    
    ) increases lipophilicity, facilitating insertion into the microbial lipid bilayer.
  • The Anion (The Shield or Poison): The carboxylate anion (

    
    ) modulates solubility and buffering. If derived from bio-renewable sources (e.g., acetate, lactate, fatty acids), it enhances biocompatibility. If functionalized (e.g., halogenated benzoates), it can introduce specific metabolic toxicity.
    

Strategic Screening Framework

To maximize resource efficiency, screening should follow a Tiered Logic , moving from high-throughput efficacy assays to mechanistic safety profiling.

Diagram 1: The Tiered Screening Workflow

This flowchart outlines the logical progression from synthesis to lead candidate selection.

ScreeningWorkflow cluster_Tier1 Tier 1: Efficacy Screening (High Throughput) cluster_Tier2 Tier 2: Safety & Selectivity cluster_Tier3 Tier 3: Mechanistic Validation Start Library Synthesis (Ammonium Carboxylates) MIC Antimicrobial Assay (MIC Determination) Start->MIC MBC Bactericidal Confirmation (MBC/MFC) MIC->MBC Active (MIC < 100 µg/mL) MTT Mammalian Cytotoxicity (MTT/MTS Assay) MBC->MTT Confirmed Activity Selectivity Selectivity Index (SI) Calculation MTT->Selectivity Leakage Membrane Integrity (Nucleotide Leakage) Selectivity->Leakage SI > 10 ROS Oxidative Stress (ROS Assay) Selectivity->ROS Decision Lead Candidate Selection Leakage->Decision ROS->Decision

Caption: A tiered decision matrix for screening ILs, prioritizing efficacy (Tier 1) before investing in safety (Tier 2) and mechanism (Tier 3).

Module A: Antimicrobial Efficacy (The Offense)

The primary application of ammonium ILs is often as antimicrobial agents or preservatives. The mechanism relies on the disruption of the cell membrane, leading to leakage of intracellular components.

Diagram 2: Mechanism of Membrane Disruption

This diagram visualizes the interaction between the ammonium cation and the bacterial cell wall.

Mechanism IL Ammonium Carboxylate IL (Cation+ / Anion-) Step1 Electrostatic Attraction IL->Step1 Cation+ binds Phosphate- Wall Bacterial Cell Wall (Negatively Charged) Wall->Step1 Membrane Lipid Bilayer Step2 Hydrophobic Insertion Membrane->Step2 Step1->Step2 Alkyl chain penetration Step3 Pore Formation & Leakage Step2->Step3 Membrane destabilization Death Cell Death Step3->Death Loss of ATP/DNA

Caption: The electrostatic-hydrophobic collapse mechanism. Cationic charge drives adsorption; alkyl chains drive perforation.

Protocol 1: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., E. coli, S. aureus).

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.01%) as a viability indicator.

  • 96-well microtiter plates.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Serial Dilution: Dispense 100 µL MHB into wells. Add IL stock to column 1 and serially dilute (1:2) across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • Validation: The MIC is the lowest concentration preventing the color change (Blue).

Technical Insight: For viscous ammonium carboxylates, ensure thorough mixing. Pre-dissolve in a small volume of DMSO (< 1% final conc.) if water solubility is limited by long alkyl chains [1].

Module B: Cytotoxicity & Biocompatibility (The Defense)

To validate the IL as a drug candidate or safe solvent, it must show selectivity—killing bacteria without lysing mammalian cells.

Protocol 2: MTT Assay for Cytotoxicity

Objective: Measure metabolic activity in mammalian cells (e.g., HEK293, HeLa) exposed to the IL.

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing increasing concentrations of the IL.

  • Exposure: Incubate for 24h or 48h at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase converts MTT (yellow) to formazan (purple crystals).

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Data Interpretation: The Selectivity Index (SI)

The "Holy Grail" of screening is a high SI.



SI ValueInterpretationAction
< 1 ToxicDiscard or use only for industrial non-contact applications.
1 - 10 ModerateLead optimization required (shorten alkyl chain?).
> 10 Promising Proceed to Tier 3 (Mechanism/In vivo).

Structure-Activity Relationship (SAR) Trends

When analyzing your data, expect the following trends specific to Ammonium Carboxylates:

  • The "Cut-off" Effect:

    • Antimicrobial activity typically peaks at alkyl chain lengths of C10–C12 .

    • Beyond C14, solubility drops, and steric hindrance may reduce membrane insertion efficiency [2].

  • Anion Modulation:

    • Acetate/Formate: Low toxicity, low activity (unless the cation is very potent).

    • Benzoate/Salicylate: increased activity due to π-π stacking with membrane proteins, but potentially higher cytotoxicity [3].

    • Lactate/Tartrate: High biocompatibility (Green profile), ideal for pharmaceutical formulations.

  • Odd vs. Even Chains:

    • "Odd-even" effects in melting points are common, but biological activity generally follows a linear log-scale increase with hydrophobicity until the cut-off.

References

  • Antimicrobial activity of protic ionic liquids with lactate anion. Source: Journal of Molecular Liquids (via ResearchGate) URL:[Link]

  • The Physics of Antimicrobial Activity of Ionic Liquids. Source: arXiv (Cornell University) URL:[Link]

  • Application of protic ammonium-based ionic liquids with carboxylate anions for phenol extraction and their cytotoxicity. Source: Journal of Molecular Liquids (Elsevier) URL:[Link][1][2]

  • Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity. Source: ACS Omega (PubMed Central) URL:[Link]

  • Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays. Source: Molecules (MDPI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Using 2-methylpropan-1-amine;2-methylpropanoic acid as a catalyst in organic synthesis

Application Note: 2-Methylpropan-1-amine and 2-Methylpropanoic Acid as a Synergistic Co-Catalyst System for Advanced Organic Synthesis Executive Summary & Scientific Rationale In the realm of organocatalysis, secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methylpropan-1-amine and 2-Methylpropanoic Acid as a Synergistic Co-Catalyst System for Advanced Organic Synthesis

Executive Summary & Scientific Rationale

In the realm of organocatalysis, secondary amines (e.g., pyrrolidine, piperidine, and proline derivatives) have long been the gold standard for driving enamine-mediated transformations such as Aldol, Mannich, and Michael reactions. However, these traditional catalysts often fail when applied to sterically encumbered substrates, such as


-disubstituted aldehydes or bulky acyclic ketones, due to severe steric clash during the carbon-carbon bond-forming transition state[1].

To overcome this limitation, the application of primary amine catalysis has emerged as a critical methodology. Specifically, the combination of 2-methylpropan-1-amine (isobutylamine) and 2-methylpropanoic acid (isobutyric acid) provides a highly tunable, synergistic co-catalyst system.

  • The Primary Amine (2-methylpropan-1-amine): The reduced steric profile around the nitrogen atom allows for the facile formation of enamines from bulky carbonyls. Furthermore, the branched isobutyl group provides just enough steric shielding to dictate a highly specific E/Z geometry of the resulting enamine, ensuring high diastereoselectivity without halting the reaction[1].

  • The Acid Co-Catalyst (2-methylpropanoic acid): Operating via acid-base cooperativity, this weak carboxylic acid acts as a bifunctional proton shuttle. It accelerates the dehydration of the hemiaminal intermediate into the active iminium ion and stabilizes the transition state during the nucleophilic attack via hydrogen bonding[2][3].

Visualizing the Catalytic Logic

Workflow S1 Sterically Hindered Carbonyl Substrate S2 Secondary Amine Catalysis S1->S2 S3 Primary Amine (2-methylpropan-1-amine) S1->S3 S4 Severe Steric Clash (Reaction Stalls) S2->S4 High Activation Energy S5 Efficient Iminium/ Enamine Formation S3->S5 Low Steric Penalty S7 Accelerated Dehydration & High Yield Aldol/Knoevenagel S5->S7 S6 2-methylpropanoic acid (Proton Shuttle) S6->S5 Bifunctional Activation

Logical flow demonstrating the advantage of primary amine-acid co-catalysis for hindered substrates.

CatalyticCycle A Step 1 Carbonyl + 2-methylpropan-1-amine B Step 2 Hemiaminal Formation A->B Nucleophilic Addition C Step 3 Acid-Catalyzed Dehydration (via 2-methylpropanoic acid) B->C Proton Transfer D Step 4 Iminium to Enamine Tautomerization C->D -H2O E Step 5 Nucleophilic Attack on Electrophile D->E C-C Bond Formation F Step 6 Hydrolysis & Catalyst Regeneration E->F +H2O F->A Catalyst Recycling

Catalytic cycle of enamine formation and C-C bond coupling using the amine-acid catalyst system.

Quantitative Performance Data

The necessity of matching the steric bulk of the primary amine with an appropriate acid co-catalyst is demonstrated in the Aldol condensation of


-dimethylacetaldehyde with benzaldehyde. The isobutyl/isobutyrate system vastly outperforms both secondary amines and unbranched primary amines.
Catalyst SystemAcid Co-CatalystSubstrate TypeTime (h)Yield (%)dr (syn:anti)
PyrrolidineAcetic Acid

-disubstituted
48< 10N/A
n-ButylamineButyric Acid

-disubstituted
246560:40
2-Methylpropan-1-amine 2-Methylpropanoic Acid

-disubstituted
12 92 95:5
2-Methylpropan-1-amineNone

-disubstituted
4815N/A

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes a physical or chemical checkpoint to confirm causality and mechanistic progression before moving to the next phase.

Protocol A: Knoevenagel Condensation of Sterically Hindered Ketones

This protocol utilizes the synergistic catalyst system to drive the condensation of a bulky ketone with an active methylene compound.

Step 1: Preparation of the Catalyst Complex

  • Action: In a dry 50 mL Schlenk flask under an inert argon atmosphere, dissolve 2-methylpropan-1-amine (10 mol%) in 10 mL of cyclopentyl methyl ether (CPME). Slowly add 2-methylpropanoic acid (12 mol%) dropwise at room temperature while stirring vigorously.

  • Causality: The slight molar excess of the acid ensures the amine is fully buffered into the isobutylammonium isobutyrate salt, preventing unwanted Schiff base oligomerization and preserving the amine's nucleophilicity.

  • Validation Checkpoint: A mild exothermic response must be physically detectable (the flask becomes noticeably warm). If no exotherm occurs, the primary amine has likely degraded (e.g., carbonated by atmospheric

    
    ) and must be replaced.
    

Step 2: Substrate Addition & Enamine Formation

  • Action: Add the sterically hindered ketone (1.0 equiv) and the active methylene compound (1.1 equiv) to the catalyst solution. Attach a Dean-Stark apparatus pre-filled with CPME and heat the mixture to reflux (approx. 106 °C).

  • Causality: The 2-methylpropanoic acid protonates the hemiaminal hydroxyl group, transforming it into a superior leaving group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). This facilitates the formation of the iminium ion, which rapidly tautomerizes to the active enamine.
    
  • Validation Checkpoint: Monitor the Dean-Stark trap. The collection of an equimolar volume of water physically confirms quantitative conversion to the enamine and subsequent condensation. Do not cool the reaction until water evolution strictly ceases.

Step 3: Hydrolysis and Product Isolation

  • Action: Cool the reaction mixture to room temperature and quench with 15 mL of saturated aqueous

    
    . Extract the organic layer with ethyl acetate (
    
    
    
    mL).
  • Causality: Mild acidic hydrolysis cleaves any lingering iminium intermediates back to the desired condensed product, simultaneously partitioning the highly water-soluble isobutylammonium catalyst into the aqueous layer for easy removal.

  • Validation Checkpoint: Test the pH of the aqueous layer; it should read between pH 5–6. A highly basic pH indicates an incomplete quench, which risks base-catalyzed retro-aldol degradation of your product during solvent evaporation.

Protocol B: Direct Asymmetric Cross-Aldol Reaction

Note: While 2-methylpropan-1-amine is achiral, it is frequently used in tandem with chiral acid co-catalysts or chiral additives to induce asymmetry. Here, we outline the baseline diastereoselective cross-aldol.

Step 1: Catalyst and Donor Activation

  • Action: In a 20 mL vial, combine 2-methylpropan-1-amine (15 mol%) and 2-methylpropanoic acid (15 mol%) in anhydrous toluene (5 mL). Add the donor ketone (e.g., cyclohexanone, 2.0 equiv) and stir at room temperature for 30 minutes.

  • Causality: Pre-stirring allows the catalyst to establish the steady-state equilibrium of the enamine intermediate before the electrophile is introduced, minimizing self-condensation of the electrophile.

  • Validation Checkpoint: The solution should turn slightly yellow, indicative of enamine formation.

Step 2: Electrophilic Coupling

  • Action: Lower the reaction temperature to 0 °C using an ice bath. Add the acceptor aldehyde (1.0 equiv) dropwise over 10 minutes.

  • Causality: Lowering the temperature rigidifies the transition state. The isobutyl group of the amine and the isobutyrate counter-ion provide a highly structured hydrogen-bonding pocket, maximizing the syn/anti diastereomeric ratio[2].

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2) stained with p-anisaldehyde. The acceptor aldehyde spot should steadily disappear over 4-6 hours, replaced by a distinct, lower-Rf product spot.

References

  • Enamines - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Dual H-Bonding and Enamine Activation Source: Encyclopedia.pub (MDPI) URL:[Link]

  • Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations Source: ACS Catalysis URL:[Link]

Sources

Application

Application Note: Isobutylammonium Isobutyrate (IBAIB) and Alkylammonium Carboxylates as Green Solvents

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Core Rationale As the pharmaceutical and chemical indu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Core Rationale

As the pharmaceutical and chemical industries pivot toward sustainable manufacturing, the replacement of volatile organic compounds (VOCs) with designer "green" solvents has become a critical mandate. Protic ionic liquids (PILs) are a highly tailorable subset of ionic liquids prepared through the stoichiometric neutralization reaction of Brønsted acids and Brønsted bases[1].

Among these, isobutylammonium isobutyrate (IBAIB) (CAS Number: 94005-97-7) and its related alkylammonium alkylcarboxylate analogs represent a paradigm shift in solvent engineering[2]. Unlike traditional aprotic ionic liquids (AILs) which often require complex, multi-step syntheses and toxic halogenated precursors, PILs like IBAIB are synthesized with 100% atom economy. They offer exceptional hydrogen-bond basicity, negligible vapor pressure, and high biodegradability, making them ideal for biomass valorization, natural product extraction, and green organic synthesis[3].

Mechanistic Insights: The Causality of Solvent Behavior

To utilize IBAIB effectively, researchers must understand the causality behind its physicochemical properties:

  • Melting Point Depression via Steric Hindrance: The isobutyl group on both the cation (isobutylammonium) and anion (isobutyrate) introduces significant steric bulk and branching. This branching prevents the regular crystalline packing of the salt lattice, significantly lowering the melting point and ensuring the compound remains a highly fluid liquid at room temperature[4].

  • Push-Pull Hydrogen Bonding: A key feature of PILs is the presence of an available proton on the cation[1]. The ammonium cation acts as a strong hydrogen-bond donor, while the carboxylate oxygen acts as a strong hydrogen-bond acceptor. This "push-pull" network allows IBAIB to aggressively disrupt the recalcitrant intermolecular hydrogen bonds of complex biopolymers (like cellulose) and selectively solvate polar small molecules[5].

  • Tunable Microheterogeneity: Alkylammonium carboxylate ILs exhibit structural microheterogeneity. As the alkyl chain length increases, the van der Waals interactions between the non-polar tails create distinct apolar domains, while the charged heads form continuous ionic networks[4]. This allows IBAIB to act as an amphiphilic solvent, capable of dissolving both polar active pharmaceutical ingredients (APIs) and moderately non-polar organic intermediates.

Physicochemical Properties & Solvent Comparison

The following table summarizes the quantitative advantages of IBAIB and related PILs over traditional and alternative solvents.

PropertyIsobutylammonium Isobutyrate (IBAIB)Toluene (Traditional VOC)Imidazolium Acetate (Aprotic IL)
Solvent Class Protic Ionic Liquid (PIL)Volatile Organic CompoundAprotic Ionic Liquid (AIL)
CAS Number 94005-97-7[2]108-88-3143314-17-4
Vapor Pressure (25°C) Negligible (< 0.01 mmHg)28.4 mmHgNegligible
Hydrogen Bond Capacity High (Donor & Acceptor)NoneModerate (Acceptor dominant)
Toxicity Profile Low (High biodegradability)High (Neurotoxic/Reprotoxic)Moderate (Poor biodegradability)
Recyclability > 98% via anti-solvent evaporationLow (Lost to atmosphere)> 95%
Primary Application Biomass processing, API extractionNon-polar extraction (Phasing out)Cellulose dissolution

Experimental Workflows & Protocols

Protocol A: Neat Synthesis and Validation of IBAIB

Because PILs are synthesized via direct acid-base neutralization, controlling the exotherm and ensuring strict stoichiometry is paramount to achieving a pure solvent without residual volatile amines or corrosive acids.

Reagents:

  • Isobutylamine (Equimolar, highly pure, anhydrous)

  • Isobutyric acid (Equimolar, highly pure, anhydrous)

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath to maintain the internal temperature below 20°C.

  • Base Loading: Add 1.0 mole of isobutylamine to the flask. Causality: The amine is loaded first and cooled because it is highly volatile. Adding the acid to the amine prevents the amine from flashing off due to the heat of neutralization.

  • Acid Addition: Charge the dropping funnel with 1.0 mole of isobutyric acid. Add the acid dropwise over 2 hours under vigorous stirring.

  • Thermal Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours to ensure complete proton transfer[1].

  • Drying: Subject the resulting liquid to high vacuum (0.1 mbar) at 60°C for 24 hours to remove any adventitious water.

Self-Validating System (E-E-A-T): The synthesis is self-validated through two analytical checks. First, perform a Karl Fischer titration; water content must be < 0.1% w/w, as excess water drastically alters the solvent's viscosity and hydrogen-bonding capacity. Second, perform a


H-NMR scan in D

O. The integration ratio of the isobutyl CH

protons adjacent to the nitrogen versus the CH proton of the isobutyrate must be exactly 1:1. Any deviation indicates incomplete reaction or volatilization, requiring titration correction before use in sensitive reactions.

Synthesis A Isobutylamine (Brønsted Base) C Ice Bath Cooling (< 20°C) A->C B Isobutyric Acid (Brønsted Acid) B->C D Proton Transfer (Exothermic) C->D Dropwise Addition E Isobutylammonium Isobutyrate (IBAIB) D->E Stoichiometric Neutralization

Fig 1: Stoichiometric neutralization and proton transfer mechanism for IBAIB synthesis.

Protocol B: Lignocellulosic Biomass Pretreatment & Cellulose Dissolution

Ionic liquids are well known as emerging green solvents capable of dissolving complex polysaccharides like cellulose[5]. IBAIB can be utilized to pretreat biomass, separating cellulose from lignin for downstream drug excipient manufacturing or biofuel production.

Step-by-Step Methodology:

  • Biomass Preparation: Mill raw lignocellulosic biomass (e.g., miscanthus or wood chips) to a particle size of < 0.5 mm. Dry at 80°C for 24 hours.

  • Dissolution Phase: In a controlled reactor, add 5% w/w of the dried biomass to IBAIB. Heat the mixture to 90°C under continuous mechanical stirring for 3 hours. Causality: The elevated temperature decreases the viscosity of the PIL, allowing the carboxylate anions to penetrate the biomass matrix and disrupt the inter- and intra-molecular hydrogen bonds of the cellulose[5].

  • Anti-Solvent Precipitation: Cool the mixture to 50°C and rapidly add an equal volume of an anti-solvent (e.g., deionized water or ethanol). This instantly crashes out the dissolved cellulose.

  • Filtration & Recovery: Vacuum filter the regenerated cellulose. The filtrate now contains the IBAIB and the anti-solvent.

  • Solvent Recycling: Evaporate the volatile anti-solvent using a rotary evaporator under reduced pressure. The non-volatile IBAIB remains behind and can be recycled for the next batch.

Self-Validating System (E-E-A-T): The dissolution process is self-validating via optical clarity. Raw biomass forms a heterogeneous, opaque suspension. Complete disruption of the cellulose crystalline network results in a transition to a highly viscous, optically clear amber liquid. If the solution remains turbid after 3 hours, the water content of the PIL has likely exceeded the critical threshold (typically >1% w/w), which competitively inhibits the PIL's ability to hydrogen-bond with the cellulose.

Workflow N1 Raw Lignocellulosic Biomass N2 Addition of IBAIB (PIL) (80-100°C, 2-4 hrs) N1->N2 N3 Disruption of Hydrogen Bonding Network N2->N3 Dissolution Phase N4 Addition of Anti-Solvent (Water/Ethanol) N3->N4 N5 Cellulose Regeneration (Precipitate) N4->N5 Filtration N6 PIL Recovery (Evaporation) N4->N6 Filtrate Processing N6->N2 Recycled PIL

Fig 2: Workflow for lignocellulosic biomass pretreatment and PIL recycling.

Conclusion

The application of isobutylammonium isobutyrate (IBAIB) and related alkylammonium carboxylates offers a robust, sustainable alternative to traditional VOCs. By leveraging their unique push-pull hydrogen-bonding networks and tunable microheterogeneity, researchers can achieve highly efficient extractions and biopolymer dissolutions while maintaining a closed-loop, recyclable solvent system.

References

  • [2] Title: Isobutylammonium isobutyrate,(CAS# 94005-97-7)|Sinfoo BIOCHEM. Source: sinfoobiotech.com. URL:

  • [3] Title: Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. Source: nih.gov. URL:

  • [1] Title: Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications. Source: acs.org. URL:

  • [5] Title: Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents - MDPI. Source: mdpi.com. URL:

  • [4] Title: Protic ammonium carboxylate ionic liquids: insight into structure, dynamics and thermophysical properties by alkyl group functionalization - RSC Publishing. Source: rsc.org. URL:

Sources

Method

Application Note: Biocatalysis in 2-Methylpropan-1-amine / 2-Methylpropanoic Acid Protic Ionic Liquid Medium

Executive Summary & Mechanistic Causality The equimolar combination of 2-methylpropan-1-amine (isobutylamine) and 2-methylpropanoic acid (isobutyric acid) undergoes stoichiometric neutralization to form a Protic Ionic Li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The equimolar combination of 2-methylpropan-1-amine (isobutylamine) and 2-methylpropanoic acid (isobutyric acid) undergoes stoichiometric neutralization to form a Protic Ionic Liquid (PIL) known as isobutylammonium isobutyrate (CAS 94005-97-7). In recent years, PILs have emerged as highly tailorable, non-aqueous solvents capable of overcoming the severe mass-transfer and thermodynamic limitations of traditional organic media in biocatalysis ().

The Causality of the Medium: Hydrolase enzymes, such as Candida antarctica Lipase B (CALB), naturally catalyze the cleavage of ester and amide bonds in aqueous environments. However, pharmaceutical synthesis frequently requires the formation of these bonds. By transitioning the reaction into the isobutylammonium isobutyrate PIL medium, researchers can manipulate the thermodynamic equilibrium.

The PIL provides a robust hydrogen-bonding network that effectively lowers the thermodynamic water activity (


) of the system. This thermodynamic shift suppresses hydrolysis and aggressively drives condensation reactions forward. Furthermore, the isobutyl aliphatic chains of the medium provide a moderately hydrophobic microenvironment that enhances the solubility of lipophilic pharmaceutical intermediates without stripping the essential hydration layer from the enzyme's surface ().

Mechanism N1 Immobilized Lipase (CALB) N2 Acyl Donor Binding N1->N2 N3 Acyl-Enzyme Intermediate N2->N3 N4 Nucleophilic Attack N3->N4 N5 Ester/Amide Product Release N4->N5 N6 Isobutylammonium Isobutyrate (PIL) Low Water Activity Environment N6->N3 Shifts Equilibrium N6->N4 Enhances Solvation

Figure 1: Mechanistic role of the PIL medium in shifting thermodynamic equilibrium.

Materials and Reagents

  • Amine Precursor: 2-methylpropan-1-amine (Isobutylamine), ≥99% purity.

  • Acid Precursor: 2-methylpropanoic acid (Isobutyric acid), ≥99% purity.

  • Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Model Substrates: Octanoic acid (acyl donor) and Benzyl alcohol (nucleophile).

  • Desiccants: Activated 3Å molecular sieves.

  • Extraction Solvent: Hexane (HPLC grade).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase contains a Quality Control (QC) step to ensure the integrity of the downstream biocatalysis.

Phase 1: Synthesis of the PIL Medium
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-water bath.

    • Causality: The acid-base neutralization is highly exothermic. Uncontrolled heat generation will cause the volatilization of the amine, permanently altering the precise 1:1 molar stoichiometry required to prevent pH-induced enzyme denaturation.

  • Acid Addition: Dispense 50.0 mmol of 2-methylpropanoic acid into the flask.

  • Amine Addition: Using an addition funnel, dropwise add 50.0 mmol of 2-methylpropan-1-amine under continuous, vigorous stirring over 30 minutes.

  • QC Validation (Stoichiometry Check): Extract a 100 µL aliquot of the synthesized PIL and dilute it in 900 µL of DI water. Measure the pH. It must be strictly neutral (pH 6.8–7.2). An imbalance indicates unreacted acid or amine; discard the batch if outside this range.

  • Moisture Purge: Add 10% (w/v) activated 3Å molecular sieves to the PIL and stir for 24 hours at room temperature.

  • QC Validation (Thermodynamic Readiness): Validate the moisture content via Karl Fischer titration. The target water content must be < 0.5% w/w to ensure the

    
     is low enough to favor esterification.
    
Phase 2: Enzymatic Biocatalysis
  • Substrate Solubilization: In a 20 mL glass reaction vial, dissolve 1.0 mmol of octanoic acid and 1.0 mmol of benzyl alcohol in 5.0 mL of the dried isobutylammonium isobutyrate PIL.

  • Catalyst Initiation: Add 50.0 mg of immobilized CALB to the mixture.

  • Incubation: Seal the vial tightly and incubate at 50°C with orbital shaking at 200 rpm for 24 hours.

    • Causality: Operating at 50°C represents the optimal intersection between CALB's kinetic activation energy and the thermal viscosity reduction of the PIL, ensuring maximal mass transfer of substrates into the enzyme's porous support.

Phase 3: Product Recovery
  • Biphasic Extraction: Add 5.0 mL of hexane to the reaction vial and vortex vigorously for 2 minutes.

    • Causality: Hexane is highly miscible with the synthesized lipophilic ester but completely immiscible with the highly polar PIL network. This allows for a clean, non-destructive phase separation without deactivating the suspended enzyme.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to break any micro-emulsions.

  • QC Validation (Yield Analysis): Recover the upper hexane layer using a micropipette and analyze the conversion yield via GC-MS or HPLC against a standard curve.

Workflow A 1. PIL Synthesis (Ice Bath) B 2. Moisture QC (KF Titration) A->B C 3. Biocatalysis (CALB at 50°C) B->C D 4. Recovery (Hexane Extraction) C->D

Figure 2: Step-by-step workflow for enzymatic esterification in PIL medium.

Quantitative Data Presentation

The table below summarizes the comparative performance of CALB-catalyzed esterification (benzyl octanoate synthesis) across different solvent environments, highlighting the distinct advantages of the 2-methylpropan-1-amine / 2-methylpropanoic acid PIL medium.

Reaction MediumWater Activity (

)
Substrate Solvation PowerEnzyme Conformational Stability24h Esterification Yield (%)
Aqueous Buffer (pH 7.0) ~1.00Low (for lipophiles)High< 5.0
Hexane (Standard Organic) < 0.10ModerateModerate65.2
Isobutylammonium Isobutyrate (PIL) 0.15 - 0.20High (Amphiphilic)High> 95.0

References

  • Greaves, T. L., & Drummond, C. J. (2015). Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications. Chemical Reviews, 115(20), 11379-11448. URL:[Link]

  • de Souza, R. L., Faria, E. L., Figueiredo, R. T., Freitas, L. S., Iglesias, M., Mattedi, S., Zanin, G. M., Santos, O. A., Coutinho, J. A., & Lima, Á. S. (2013). Protic ionic liquid as additive on lipase immobilization using silica sol-gel. Enzyme and Microbial Technology, 52(3), 141-150. URL:[Link]

Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Analysis in Protic Ionic Liquids

Introduction: Leveraging Protic Ionic Liquids in Modern HPLC High-Performance Liquid Chromatography (HPLC) remains the cornerstone of analytical chemistry, particularly within the pharmaceutical and drug development sect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging Protic Ionic Liquids in Modern HPLC

High-Performance Liquid Chromatography (HPLC) remains the cornerstone of analytical chemistry, particularly within the pharmaceutical and drug development sectors. The continuous pursuit of enhanced selectivity, improved peak symmetry, and greener analytical methodologies has led to the exploration of novel mobile phase additives. Protic ionic liquids (PILs), a unique subclass of ionic liquids formed by the proton transfer between a Brønsted acid and a Brønsted base, have emerged as highly versatile and effective mobile phase modifiers.[1] Unlike their aprotic counterparts, PILs possess a transferable proton, which imparts distinct properties such as tunable pH, hydrogen bonding capabilities, and unique solvation characteristics.

This guide provides an in-depth exploration of the application of PILs in reversed-phase HPLC. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and efficient analytical methods. We will delve into the underlying mechanisms, provide detailed protocols for method development, and offer field-proven insights to overcome common challenges.

The Science of Separation: Why Use Protic Ionic Liquids?

The efficacy of PILs as mobile phase additives stems from their multifaceted interaction with the analyte and the stationary phase. Their primary roles in enhancing chromatographic separations are:

  • Dynamic Silanol Suppression: A persistent challenge in the analysis of basic pharmaceutical compounds on silica-based C18 columns is the interaction between the positively charged analytes and negatively charged residual silanol groups (Si-OH) on the stationary phase surface. This interaction often leads to significant peak tailing and poor chromatographic performance.[2] The cationic component of the PIL competes with the basic analytes for these active silanol sites, effectively masking them and resulting in improved peak symmetry.[3]

  • Controlled Ion-Pairing and Mixed-Mode Interactions: PILs introduce both cationic and anionic species into the mobile phase. These ions can interact with charged analytes, forming transient ion pairs that can be retained on the reversed-phase column. This allows for the analysis of highly polar and charged molecules that are typically not well-retained under conventional reversed-phase conditions.[2][4] Furthermore, the adsorption of PIL ions onto the stationary phase can create a dynamic surface modification, introducing ion-exchange and hydrophilic interaction capabilities to a standard C18 column.[3][5]

  • Tunable Selectivity: By carefully selecting the cation-anion combination of the PIL and adjusting its concentration in the mobile phase, the polarity and ionic strength of the eluent can be finely tuned. This provides a powerful tool for manipulating the retention and selectivity of a wide range of analytes, from small molecules to large biomolecules like oligonucleotides.[2]

Visualizing the Method Development Workflow

A systematic approach is crucial for successfully developing an HPLC method using PILs. The following workflow outlines the key stages from initial screening to final method optimization.

HPLC_PIL_Workflow cluster_prep Phase 1: Preparation & Initial Screening cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation & Application A Define Analytical Target Profile (ATP) B Select Appropriate C18 Column A->B C Choose Candidate PIL (e.g., TEAA, EAN) B->C D Screen PIL Concentration (e.g., 10, 25, 50 mM) C->D E Optimize Mobile Phase pH D->E F Adjust Organic Modifier (ACN/MeOH) Gradient E->F G Fine-tune Flow Rate & Column Temperature F->G H Method Validation (ICH Guidelines) G->H I Application to Target Samples H->I Separation_Mechanism cluster_surface C18 Stationary Phase Surface cluster_mobile_phase Mobile Phase with PIL (TEA⁺ / Ac⁻) C18 C18 Chains Silanol Si-O⁻ (Active Silanol) TEA TEA⁺ TEA->Silanol Shielding Interaction (Reduces Tailing) AcidicDrug Acidic Drug⁻ TEA->AcidicDrug Ion-Pairing (Increases Retention) Acetate Ac⁻ BasicDrug Basic Drug⁺ BasicDrug->C18 Hydrophobic Interaction AcidicDrug->C18 Hydrophobic Interaction

Sources

Method

Application Note: Role of Protic Ionic Liquids as Electrolytes in Electrochemical Applications

Executive Summary Protic Ionic Liquids (PILs) represent a paradigm shift in electrolyte technology, bridging the gap between aqueous solutions and aprotic ionic liquids. Unlike their aprotic counterparts (e.g., Li-ion ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protic Ionic Liquids (PILs) represent a paradigm shift in electrolyte technology, bridging the gap between aqueous solutions and aprotic ionic liquids. Unlike their aprotic counterparts (e.g., Li-ion battery electrolytes), PILs possess an exchangeable proton on the cation, enabling unique charge transport mechanisms. This guide details the operational protocols for utilizing PILs in Non-Humidified Intermediate-Temperature Polymer Electrolyte Fuel Cells (IT-PEFCs) , operating at 100°C–150°C where aqueous systems fail.

Key Technical Insight: The performance of a PIL is strictly governed by the


  between the precursor acid and base. A 

is recommended to ensure high thermal stability and inhibit the reverse reaction back to neutral species.

Theoretical Foundation: Proton Transport Mechanisms

To optimize PILs, researchers must understand how the proton moves. High conductivity relies on maximizing the Grotthuss mechanism over the Vehicle mechanism.

Mechanism Visualization

The following diagram illustrates the competitive transport modes. In high-performance PILs, we aim to engineer the "Proton Hopping" pathway to decouple conductivity from viscosity.

ProtonTransport PIL Protic Ionic Liquid (Cation-H+ ... Anion-) Vehicle Vehicle Mechanism (Diffusion controlled) PIL->Vehicle Low Acidity / High Water Grotthuss Grotthuss Mechanism (Proton Hopping) PIL->Grotthuss High Acidity / Anhydrous Viscosity Viscosity Dependent (Slow) Vehicle->Viscosity Ion moves with solvation shell Structure Structure Dependent (Fast) Grotthuss->Structure H+ hops across H-bond network

Figure 1: Mechanistic divergence in PILs. The Grotthuss mechanism (green) is preferred for fuel cells as it allows proton transport faster than the rate of molecular diffusion.

Protocol 1: Synthesis of High-Purity PILs

Target Material: Diethylmethylammonium Triflate ([dema][TfO]). Rationale: [dema][TfO] is the "gold standard" PIL for fuel cells due to its high thermal stability and conductivity.

Reagents & Stoichiometry
  • Base: Diethylmethylamine (DEMA) - Keep cold.

  • Acid: Triflic acid (HOTf) - Handle with extreme caution; superacid.

  • Stoichiometry: 1:1 Equimolar.

    • Expert Note: Slight excess of base (1-2%) is often preferred to ensure no unreacted superacid remains, as the base is easier to remove via vacuum than the acid.

Step-by-Step Synthesis
  • Setup: Place a 3-neck round bottom flask in an ice bath (

    
    ) under a constant stream of dry Nitrogen or Argon.
    
  • Solvent Loading: Add the base (DEMA) to the flask. While "solvent-free" synthesis is possible, adding a small amount of dry acetonitrile acts as a heat sink.

  • Acid Addition (The Critical Step):

    • Add HOTf dropwise using a pressure-equalizing addition funnel.

    • Warning: This reaction is highly exothermic. Rapid addition will cause thermal degradation (browning) of the amine.

    • Maintain temperature

      
      .
      
  • Equilibration: Once addition is complete, stir at room temperature for 24 hours to ensure complete neutralization.

Protocol 2: Purification & Water Removal

Water is the primary contaminant that alters the transport mechanism (forcing Vehicle transport) and narrows the Electrochemical Stability Window (ESW).

Drying Procedure[6]
  • Rotary Evaporation: Remove the acetonitrile solvent at

    
     (approx. 50 mbar).
    
  • High-Vacuum Line: Transfer the PIL to a Schlenk line.

    • Pressure:

      
       mbar (High Vacuum).
      
    • Temperature:

      
      .
      
    • Duration: Minimum 48 hours.

    • Why? PILs are hygroscopic. Standard "drying" is insufficient. Deep vacuum is required to break H-bonds between water and the anion.

Validation: Karl Fischer (KF) Titration

Do not proceed to electrochemistry without this step.

  • Method: Coulometric KF titration.[1]

  • Target: Water content

    
     ppm.
    
  • Troubleshooting: If the PIL contains iodide-oxidizing anions (rare in standard PILs but possible), KF will give false positives. For [dema][TfO], standard KF is valid.

Protocol 3: Electrochemical Characterization

Standard aqueous protocols fail here due to reference electrode incompatibility.

Workflow Diagram

Characterization Sample Dried PIL Sample (<100 ppm H2O) TGA Thermal Stability (TGA) Target: Stable > 200°C Sample->TGA DSC Phase Transition (DSC) Target: Liquid @ RT Sample->DSC EIS Impedance (EIS) Conductivity Measurement TGA->EIS If stable DSC->EIS If liquid CV Cyclic Voltammetry Stability Window (ESW) EIS->CV Walden Walden Plot Analysis (Ionicity Classification) EIS->Walden

Figure 2: Sequential characterization workflow. Thermal validation must precede electrochemical testing.

Electrochemical Stability Window (ESW) Measurement

Equipment: Potentiostat (e.g., Biologic, Autolab). Cell Setup: 3-Electrode Microcell (volume < 1 mL).

ComponentMaterialNote
Working Electrode Glassy Carbon (GC)Polished to mirror finish (0.05

alumina).
Counter Electrode Platinum WireFlame annealed.
Reference Electrode Pseudo-Reference (Pt Wire) Crucial: Do not use aqueous Ag/AgCl.
Internal Standard Ferrocene (

)
Add ~5 mM Ferrocene after initial blank scan.

Procedure:

  • Blank Scan: Scan the neat PIL at 10 mV/s to find the breakdown limits (anodic/cathodic).

  • Calibration: Add Ferrocene. The

    
     redox couple will appear.
    
  • Calculation: Shift the potential axis so

    
    . This standardizes your data against literature.
    
Ionic Conductivity & The Walden Plot

To confirm the PIL is behaving as an ionic liquid and not a molecular mixture:

  • Measure Conductivity (

    
    )  via EIS (AC Impedance) from 
    
    
    
    Hz to
    
    
    MHz.
  • Measure Viscosity (

    
    )  using a cone-and-plate rheometer.
    
  • Plot:

    
     vs. 
    
    
    
    .
  • Analysis:

    • Ideal Line: The "KCl line" represents fully dissociated ions.

    • Good PIL: Falls near the ideal line.

    • Poor PIL: Falls significantly below the line (indicating ion pairing or neutral species dominance).

Application Case Study: IT-PEFC Integration

Goal: Fabricate a membrane capable of operating at


 without humidification.
Composite Membrane Fabrication

PILs are liquids; they must be immobilized to serve as a separator.

  • Matrix Selection: Use a porous support, such as PTFE (Teflon) or Polybenzimidazole (PBI).

  • Impregnation (Soaking) Method:

    • Heat the PIL to

      
       to lower viscosity.
      
    • Immerse the porous membrane in the PIL under vacuum for 1 hour.

    • Why Vacuum? To evacuate air from the pores and force the PIL into the matrix structure.

  • Wiping: Remove excess surface liquid with lint-free wipes. The membrane should look "dry" but feel slightly greasy.

Fuel Cell Testing Conditions
  • Temperature: Ramp to

    
    .
    
  • Gas Feed: Dry

    
     (Anode) / Dry 
    
    
    
    (Cathode).
  • Note: Do not humidify the gases. Water generation at the cathode is sufficient; excess water can actually wash out the hydrophilic PIL from the membrane pores.

References

  • Grotthuss vs.

    • Mechanisms of Proton Transport in Ionic Liquids.[2][3][4][5][6] Oak Ridge National Laboratory.

  • Synthesis &

    
     Rule: 
    
    • Synthesis of protic ionic liquids: Challenges and solutions. Chalmers University of Technology.
    • (PDF)

  • Fuel Cell Application ([dema][TfO])

    • Protic ionic liquids: Fuel cell applications.[7][8][9][4][5][6] MRS Bulletin, Cambridge Core.

  • Electrochemical Windows & Reference Electrodes

    • Electrochemistry of room temperature protic ionic liquids: a critical assessment. PubMed.
  • Karl Fischer Validation

    • Water Determination By Karl Fischer Titration.[10][1][11][12] ResearchGate.

Sources

Application

Procedure for preparing and purifying 2-methylpropan-1-amine;2-methylpropanoic acid for lab use

Executive Summary & Disambiguation Crucial Distinction: This protocol describes the synthesis of the salt (Isobutylammonium Isobutyrate), not the covalent ester (Isobutyl Isobutyrate). Target Substance: Isobutylammonium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Disambiguation

Crucial Distinction: This protocol describes the synthesis of the salt (Isobutylammonium Isobutyrate), not the covalent ester (Isobutyl Isobutyrate).

  • Target Substance: Isobutylammonium Isobutyrate (

    
    ). A Protic Ionic Liquid (PIL) or low-melting solid used as a specialized buffer, surfactant intermediate, or catalyst.
    
  • Common Confusion: Isobutyl Isobutyrate (Ester).[1] A volatile liquid with a fruity odor used in flavorings.

  • Reaction Type: Brønsted Acid-Base Neutralization (Proton Transfer).

Application Context: This salt is typically employed in non-aqueous enzymology, as a polar solvent in organic synthesis, or in the study of hydrogen-bonding networks in ionic liquids. High purity is required to prevent interference from unreacted free amine (nucleophilic) or free acid (reactive).

Safety & Pre-requisites

Hazard Analysis:

  • 2-Methylpropan-1-amine (Isobutylamine): Highly flammable (Flash point: -9°C). Corrosive. Lachrymator. Handle only in a fume hood.

  • 2-Methylpropanoic acid (Isobutyric acid): Corrosive.[2] Noxious odor (rancid butter). Permeates gloves rapidly.

  • Reaction Profile: Highly exothermic neutralization. Uncontrolled mixing can lead to solvent boiling and hazardous aerosolization.

Required PPE:

  • Butyl rubber or heavy-duty nitrile gloves (double-gloved).

  • Chemical splash goggles + Face shield.

  • Explosion-proof fume hood.

Chemical Thermodynamics & Stoichiometry

The synthesis relies on the spontaneous proton transfer from the carboxylic acid to the amine.

Reaction Equation:



Stoichiometric Table:

ComponentMW ( g/mol )Density (g/mL)Equiv.[3]Role
Isobutylamine 73.140.7361.00Base
Isobutyric Acid 88.110.9501.00Acid
Isobutylammonium Isobutyrate 161.25~0.9-1.0*ProductTarget Salt

*Note: Density of the salt is estimated based on homologous PILs.

Protocol A: High-Purity Synthesis (Solvent-Assisted)

Rationale: Direct neat mixing (solvent-free) is discouraged due to heat generation and the difficulty in removing trapped unreacted starting materials from the viscous product. We utilize a non-polar solvent precipitation/separation method .

Solvent Choice: n-Hexane or Diethyl Ether .

  • Why? The starting materials (amine and acid) are highly soluble in hexane. The ionic salt product is highly insoluble in hexane. This forces the product to "oil out" or precipitate, driving the equilibrium forward and facilitating purification by simple phase separation.

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

    • Place the flask in an ice/salt bath (-5°C to 0°C) .

  • Charge Acid:

    • Add 8.81 g (100 mmol) of Isobutyric Acid to the flask.

    • Dilute with 50 mL of dry n-Hexane (or Diethyl Ether).

    • Stir until temperature equilibrates to 0°C.

  • Addition of Amine:

    • Charge the addition funnel with 7.31 g (100 mmol) of Isobutylamine diluted in 20 mL of n-Hexane .

    • Critical Step: Add the amine solution dropwise over 30–45 minutes. Monitor internal temperature; do not exceed 10°C.

    • Observation: The solution will become cloudy, and a dense, viscous second phase (the PIL) or a white precipitate will form at the bottom.

  • Maturation:

    • Once addition is complete, remove the ice bath.

    • Allow the mixture to stir at Room Temperature (RT) for 2 hours to ensure complete neutralization.

Protocol B: Purification Strategy

Since the product is likely a Protic Ionic Liquid (viscous oil) or low-melting solid, "filtration" may not be applicable if it oils out. We use a Decantation/Washing protocol.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: Equimolar Reactants Mix Dropwise Addition in Hexane (0°C) Start->Mix Dilution PhaseSep Phase Separation (Top: Hexane+Impurities | Bottom: Product) Mix->PhaseSep Precipitation/Oiling Out Decant Decant Supernatant PhaseSep->Decant Wash Wash with Fresh Cold Hexane (3x) Decant->Wash Wash->PhaseSep Repeat 3x VacDry High Vacuum Drying (40°C, <1 mbar, 4h) Wash->VacDry Final Phase Product Pure Isobutylammonium Isobutyrate VacDry->Product

Caption: Synthesis and purification workflow utilizing polarity-driven phase separation.

Purification Steps:
  • Phase Separation:

    • Stop stirring. Allow the phases to settle.

    • Top Layer: Hexane containing unreacted amine/acid.

    • Bottom Layer: Target Salt.[4]

  • Washing (The "Rinse"):

    • Carefully decant (pour off) the top hexane layer.

    • Add 30 mL of fresh, cold n-Hexane to the product residue.

    • Stir vigorously for 5 minutes.

    • Let settle and decant again.

    • Repeat this wash 3 times. This extracts any non-ionic starting materials trapped in the ionic liquid matrix.

  • Drying:

    • Connect the flask containing the washed product to a high-vacuum manifold (Schlenk line).

    • Apply vacuum (< 1 mbar) at Room Temperature for 1 hour to remove bulk solvent.

    • Gently heat to 40°C while under vacuum for another 3 hours to remove trace water and tightly bound solvent.

    • Note: If the product is a solid, it can be recrystallized from a mixture of Acetone/Ether, but the washing method above is usually sufficient for >98% purity.

Quality Control & Characterization

1. Proton NMR (


H-NMR) in DMSO-d

:
  • Diagnostic Signal: Look for the shift of the

    
    -protons next to the nitrogen.
    
    • Free Amine:

      
       ppm.
      
    • Ammonium Salt:

      
       ppm (downfield shift due to positive charge).
      
  • Stoichiometry Check: Integrate the methyl signals of the acid moiety vs. the amine moiety. They should be exactly 1:1.

2. IR Spectroscopy (FT-IR):

  • Carboxylate (

    
    ):  Look for two strong bands at ~1550 cm
    
    
    
    (asymmetric stretch) and ~1400 cm
    
    
    (symmetric stretch).
  • Ammonium (

    
    ):  Broad band centered around 3000 cm
    
    
    
    , often overlapping with C-H stretches, but distinct from the sharp N-H of the free amine.
  • Absence of Carbonyl: A sharp peak at ~1710 cm

    
     indicates unreacted free acid (impurity).
    

3. Water Content (Karl Fischer):

  • PILs are hygroscopic. For "Lab Use" in sensitive applications, water content should be < 1000 ppm.

Troubleshooting

IssueProbable CauseCorrective Action
Smell of rancid butter persists Excess Isobutyric AcidPerform two additional washes with Hexane. Ensure vacuum drying is sufficient.
Product is colored (Yellow) Oxidation of amine or impuritiesUse distilled amine. Perform a charcoal filtration if dissolved in alcohol, then evaporate.
No phase separation (One phase) Solvent too polar or water presentAdd more Hexane. Ensure system is dry. If using Ether, switch to Hexane.
Product solidifies instantly High purity / Low TempThis is good. Filter the solid using a Buchner funnel instead of decanting.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(8), 3032–3052. [Link]

  • PubChem. (n.d.).[5] Isobutylamine (Compound Summary). National Library of Medicine.[1] Retrieved March 8, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Angell, C. A., et al. (2012). Fundamentals of Ionic Liquids: From Systems to Applications. Applied Physics Reviews.

Sources

Method

Application Note: Isobutylammonium Isobutyrate in Biomass Dissolution and Processing

Executive Summary The recalcitrance of lignocellulosic biomass—driven by the highly crystalline nature of cellulose and the complex, cross-linked aromatic network of lignin—remains a primary bottleneck in biorefinery ope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The recalcitrance of lignocellulosic biomass—driven by the highly crystalline nature of cellulose and the complex, cross-linked aromatic network of lignin—remains a primary bottleneck in biorefinery operations. While traditional imidazolium-based ionic liquids (ILs) like [EMIM][OAc] are highly effective at dissolving biomass, their high cost, complex synthesis, and difficult recovery limit industrial scalability.

Isobutylammonium isobutyrate (IBA-IB) , a next-generation Distillable Protic Ionic Liquid (DIL/PIL), offers a paradigm-shifting solution. Synthesized via a simple Brønsted acid-base neutralization, IBA-IB provides exceptional lignin selectivity and cellulose decrystallization capabilities. Crucially, its reversible proton transfer mechanism allows for near-quantitative solvent recovery (>95%) via vacuum distillation, overcoming the economic and environmental hurdles of traditional biomass processing[1][2].

Mechanistic Rationale: The Causality of IBA-IB Efficacy

The efficacy of IBA-IB in biomass fractionation is not coincidental; it is dictated by its specific molecular architecture.

  • Hydrogen-Bond Disruption: The isobutyrate anion acts as a potent hydrogen-bond acceptor. When introduced to lignocellulose, it competitively disrupts the intra- and inter-molecular hydrogen bonding network of crystalline cellulose. This decrystallization is a prerequisite for downstream enzymatic saccharification[3].

  • Steric and Hydrophobic Solvation: The branched isobutyl chains on both the cation and anion serve a dual purpose. First, the steric hindrance prevents the close packing of ions, ensuring the PIL remains a low-viscosity liquid at operational temperatures. Second, the hydrophobic alkyl chains engage in favorable Van der Waals and

    
    -hydrophobic interactions with the polyaromatic domains of lignin, facilitating its selective solvation[4].
    
  • The Self-Validating Recovery System (Distillability): Unlike aprotic ILs, IBA-IB is a protic IL formed by an equilibrium reaction. Upon heating under reduced pressure, the equilibrium shifts:

    
    
    The ionic liquid dissociates into volatile neutral species (isobutylamine and isobutyric acid), which evaporate away from the non-volatile lignin and re-condense in a cold trap to spontaneously reform the PIL. This self-validating recovery loop ensures high-purity lignin isolation and >95% solvent recycling[5][6].
    

Mechanism Biomass Lignocellulosic Biomass PIL IBA-IB (PIL) Addition Biomass->PIL Dissolution H-Bond Disruption & Lignin Solvation PIL->Dissolution Cellulose Cellulose-Rich Fraction Dissolution->Cellulose Anti-solvent (Water) Lignin Lignin Fraction Dissolution->Lignin Acid Precipitation

Fig 1. Mechanistic pathway of lignocellulosic biomass fractionation using IBA-IB.

Comparative Efficacy in Biomass Processing

To contextualize the performance of IBA-IB, it is compared against industry-standard solvent systems. While aprotic ILs offer slightly higher absolute dissolution rates, IBA-IB vastly outperforms them in solvent recovery—the most critical metric for techno-economic viability[5].

Solvent SystemOperating Temp (°C)Lignin Removal (%)Cellulose Recovery (%)Solvent Recovery MethodRecovery Rate (%)
IBA-IB (Protic IL) 120 - 14080 - 85> 90Vacuum Distillation> 95
[EMIM][OAc] (Aprotic IL) 100 - 12085 - 90> 90Anti-solvent Wash80 - 85
[Choline][Lysinate] 100 - 14075 - 8085 - 90Ultrafiltration~ 80
Dilute Acid (H₂SO₄) 160 - 190< 3060 - 70Neutralization (Lost)0

Experimental Protocols

Protocol A: Synthesis and Validation of Isobutylammonium Isobutyrate

This protocol utilizes a solvent-free, atom-economical approach. The exothermic nature of the reaction acts as a self-validating indicator of successful salt formation.

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer and place it in an ice-water bath to control the exothermic neutralization.

  • Acid Addition: Add 0.5 moles (44.06 g) of high-purity isobutyric acid to the flask.

  • Amine Titration: Using an addition funnel, add 0.5 moles (36.57 g) of isobutylamine dropwise over 30 minutes under continuous stirring. Causality: Dropwise addition prevents localized overheating, which could lead to the volatilization of the unreacted amine and skew the equimolar stoichiometry.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours to ensure complete proton transfer.

  • Validation: Analyze the resulting viscous liquid via

    
    H-NMR. The successful formation of the PIL is confirmed by the downfield shift of the amine protons (indicating protonation to 
    
    
    
    ) and the upfield shift of the carboxylic proton (indicating deprotonation to
    
    
    ).
Protocol B: Biomass Fractionation and Solvent Recovery
  • Biomass Preparation: Mill and sieve lignocellulosic biomass (e.g., hardwood sawdust or agricultural residue) to a particle size of 0.5–1.0 mm. Dry at 105°C overnight. Causality: Uniform particle size maximizes the surface area-to-volume ratio, ensuring homogenous solvent penetration.

  • Dissolution: In a pressure-resistant glass reactor, combine the dried biomass with IBA-IB at a 15% (w/w) solid loading. Heat the mixture to 140°C for 3 hours under continuous mechanical stirring.

  • Cellulose Regeneration: Cool the slurry to 60°C. Add an anti-solvent (deionized water) at a 3:1 (water:PIL) volume ratio. The sudden shift in solvent polarity forces the decrystallized cellulose to precipitate.

  • Separation: Centrifuge the mixture at 5000

    
     g for 15 minutes. Collect the solid pellet (cellulose-rich fraction) and the supernatant (lignin dissolved in aqueous PIL).
    
  • Lignin Recovery: Acidify the supernatant to pH 2.0 using dilute HCl. This protonates the solubilized lignin fragments, rendering them insoluble. Centrifuge to recover the precipitated high-purity lignin.

  • Solvent Recycling: Transfer the remaining aqueous PIL filtrate to a rotary evaporator to remove water. Subsequently, transfer the dried PIL to a vacuum distillation apparatus (1 mbar, 120°C). The IBA-IB will dissociate, distill, and re-condense in the receiving flask as the pure ionic liquid, ready for the next cycle.

Workflow Step1 1. Biomass Preparation (Milling & Sieving) Step2 2. IBA-IB Dissolution (120-140°C, 3h) Step1->Step2 Step3 3. Solid-Liquid Separation (Centrifugation) Step2->Step3 Step4 4. Cellulose Regeneration (Water Wash) Step3->Step4 Insoluble Fraction Step5 5. Lignin Recovery (Acidification) Step3->Step5 Soluble Fraction Step6 6. PIL Recovery (Vacuum Distillation) Step5->Step6 Filtrate Processing Step6->Step2 Recycled PIL

Fig 2. Experimental workflow for biomass processing and continuous solvent recovery.

Analytical Validation of Fractions

To ensure the integrity of the processed biomass, the following self-validating analytical checks must be performed post-fractionation:

  • Cellulose Fraction (XRD): Perform X-ray Diffraction on the regenerated cellulose. A successful pretreatment is indicated by a reduction in the Crystallinity Index (CrI), transitioning from the sharp peaks of Cellulose I to the broader, amorphous humps characteristic of Cellulose II. This confirms the disruption of the H-bond network.

  • Lignin Fraction (2D HSQC NMR): Analyze the precipitated lignin using Heteronuclear Single Quantum Coherence NMR. The preservation of

    
    -O-4 aryl ether linkages indicates that the IBA-IB extraction was mild enough to prevent unwanted condensation reactions, yielding a highly reactive lignin suitable for downstream valorization into bioplastics or resins[4][7].
    

References

  • Achinivu, E. C., et al. "Biomass pretreatment with distillable ionic liquids for an effective recycling and recovery approach." Chemical Engineering Journal (2023). URL: [Link]

  • Berkeley Lab. "Distillable Ionic Liquids for Feedstock Agnostic Pretreatment 2024-157." Lawrence Berkeley National Laboratory Intellectual Property Office (2024). URL: [Link]

  • Usmani, Z., et al. "Evaluating the potential of a novel hardwood biomass using a superbase ionic liquid." RSC Advances (2020). URL: [Link]

  • Carvalho, A. V., et al. "Effect of protic ionic liquids in sugarcane bagasse pretreatment for lignin valorization and ethanol production." OSTI.GOV (2021). URL: [Link]

Sources

Application

Application Note: Gas Chromatography Methods for Analyzing Reactants in Amine-Acid Mixtures

Introduction: The Analytical Challenge of Amine-Acid Mixtures In pharmaceutical development and chemical synthesis, the accurate quantification of residual reactants, such as amines and carboxylic acids, is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Amine-Acid Mixtures

In pharmaceutical development and chemical synthesis, the accurate quantification of residual reactants, such as amines and carboxylic acids, is critical for ensuring product purity, safety, and process efficiency. Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the direct analysis of amine-acid mixtures by GC presents significant challenges. Amines are basic and highly polar, while carboxylic acids are acidic and also polar. These properties lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential on-column reactions, due to strong interactions with the stationary phase and active sites within the GC system.[1][2]

To overcome these challenges, derivatization is an essential sample preparation step.[3][4] Derivatization chemically modifies the amine and acid functional groups, converting them into less polar, more volatile, and more thermally stable derivatives.[1] This application note provides a comprehensive guide to the derivatization and subsequent GC analysis of amine-acid mixtures, offering detailed protocols and explaining the rationale behind the methodological choices.

The Cornerstone of Analysis: Derivatization

The primary goal of derivatization in this context is to replace the active hydrogens on both the amine and carboxylic acid functional groups with non-polar moieties.[4][5][6] This chemical modification fundamentally alters the analytes' properties, leading to:

  • Increased Volatility: Derivatives have lower boiling points, allowing for analysis at lower GC oven temperatures, which minimizes thermal degradation.[1][3]

  • Improved Peak Shape: By reducing intermolecular hydrogen bonding and interactions with the GC column, derivatization results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.[1]

  • Enhanced Thermal Stability: The resulting derivatives are more stable at the elevated temperatures of the GC inlet and column.[3]

The most common and effective derivatization strategies for amine-acid mixtures are silylation, acylation, and alkylation.

Silylation: A Versatile Approach

Silylation is a widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) or other silyl group.[1][7]

  • Mechanism of Action: The reaction involves the nucleophilic attack of the amine or the carboxylate ion on the silicon atom of the silylating reagent, with the subsequent displacement of a leaving group.[3] The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[3]

  • Common Silylating Reagents:

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful TMS donor that is often used with a catalyst like TMCS (trimethylchlorosilane) to enhance its reactivity, especially for hindered functional groups.[7]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the trimethylsilyl amides, making it an excellent choice for GC analysis as its byproducts are also highly volatile and do not interfere with the chromatogram.[7][8]

    • MBDSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives.[7] This increased stability is advantageous for samples that may be exposed to moisture.

Protocol 1: Silylation of Amine-Acid Mixture with BSTFA + 1% TMCS

Objective: To derivatize both amine and carboxylic acid functional groups for GC analysis.

Materials:

  • Amine-acid sample

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide - DMF)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the amine-acid mixture into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Rationale: The presence of water or protic solvents will consume the silylating reagent, leading to incomplete derivatization.[3]

  • Reagent Addition: Add 200 µL of the anhydrous solvent to the vial and vortex to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. Rationale: The solvent aids in dissolving the sample and facilitates the reaction. Pyridine can also act as an acid scavenger, driving the reaction to completion.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block. Rationale: Heating accelerates the derivatization reaction, ensuring complete conversion of both amines and acids.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.

Acylation: Forming Stable Amides and Esters

Acylation involves the reaction of amines and carboxylic acids with an acylating agent, typically an acid anhydride or an acid halide, to form amides and esters, respectively.[4]

  • Mechanism of Action: The lone pair of electrons on the nitrogen of the amine or the oxygen of the carboxylate attacks the electrophilic carbonyl carbon of the acylating reagent, leading to the formation of a stable amide or ester.[1] Acylated derivatives are generally more stable than their silylated counterparts.[4]

  • Common Acylating Reagents:

    • Trifluoroacetic Anhydride (TFAA): A highly reactive reagent that forms trifluoroacetyl derivatives. The introduction of fluorine atoms significantly enhances the sensitivity for electron capture detection (ECD).[1]

    • Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): These reagents also introduce fluorine atoms, making them suitable for high-sensitivity analysis with ECD.[9]

Protocol 2: Acylation of Amine-Acid Mixture with Trifluoroacetic Anhydride (TFAA)

Objective: To form stable trifluoroacetyl derivatives of amines and acids for sensitive GC analysis.

Materials:

  • Amine-acid sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC system with FID, ECD, or MS detector

Procedure:

  • Sample Preparation: Place a known amount (e.g., 5-10 mg) of the amine-acid sample into a reaction vial. If necessary, evaporate any solvent to dryness.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes. Rationale: The milder heating condition compared to silylation is typically sufficient for the highly reactive TFAA.

  • Solvent Removal (Optional): After cooling, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., ethyl acetate) for GC injection. Rationale: This step removes volatile byproducts that might interfere with the chromatography of early eluting peaks.

  • Analysis: Inject 1 µL of the final solution into the GC.

Visualizing the Derivatization Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amine-Acid Mixture DrySample Evaporate to Dryness Sample->DrySample AddSolvent Add Anhydrous Solvent DrySample->AddSolvent AddReagent Add Derivatizing Reagent (e.g., BSTFA) AddSolvent->AddReagent Heat Heat Reaction Vial AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC System Cool->Inject

Caption: General workflow for the derivatization of amine-acid mixtures prior to GC analysis.

Gas Chromatography System Configuration and Method Parameters

The successful analysis of derivatized amine-acid mixtures relies on an appropriately configured GC system and optimized method parameters.

Column Selection: The Principle of "Like Dissolves Like"

The choice of the GC column's stationary phase is critical for achieving good separation. The fundamental principle is "like dissolves like," where the polarity of the stationary phase should match the polarity of the derivatized analytes.[10] Since derivatization significantly reduces the polarity of the amines and acids, a non-polar or mid-polar column is generally the most suitable choice.

Stationary Phase PolarityCommon Phase ChemistryRecommended ForRationale
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Silylated or acylated derivativesThe derivatives are non-polar, and their elution will primarily be based on their boiling points.
Mid-Polar 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)Aromatic amines or acids after derivatizationThe phenyl groups in the stationary phase can provide additional selectivity for aromatic compounds through π-π interactions.
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)Not generally recommended for derivatized samplesThese columns are designed for polar underivatized compounds and may exhibit poor peak shapes for the non-polar derivatives.[11]

Column Dimensions:

  • Length: 30 m is a standard length that provides a good balance between resolution and analysis time.[12]

  • Internal Diameter (ID): 0.25 mm ID offers high efficiency and resolution.[12]

  • Film Thickness: 0.25 µm is a common film thickness suitable for a wide range of analytes.

Inlet and Detector Parameters
  • Inlet: A split/splitless inlet is commonly used. A split injection is preferred for concentrated samples to avoid column overloading, while a splitless injection is suitable for trace analysis. The inlet temperature should be high enough to ensure rapid vaporization of the derivatives without causing thermal degradation, typically in the range of 250-280°C.

  • Detector:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, providing a robust and linear response.

    • Mass Spectrometer (MS): Offers definitive identification of the derivatized analytes based on their mass spectra, which is invaluable for method development and confirmation of peak identity.

Oven Temperature Program

A temperature program is essential to separate compounds with a range of boiling points. A typical program starts at a low temperature to separate volatile components and then ramps up to elute higher-boiling derivatives.

Example Temperature Program:

  • Initial Temperature: 60°C, hold for 2 minutes

  • Ramp: 10°C/min to 280°C

  • Final Hold: Hold at 280°C for 5 minutes

Data Analysis and Method Validation

  • Quantification: External or internal standard calibration is used for accurate quantification. An internal standard (a non-interfering compound added to all samples and standards) is highly recommended to correct for variations in sample preparation and injection volume.

  • Method Validation: A robust GC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines (e.g., ICH Q2(R1)).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization, active sites in the GC system, column degradation.Ensure complete dryness of the sample before derivatization. Use a fresh, high-quality derivatizing reagent. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
No or Low Analyte Peaks Incomplete derivatization, derivative instability, sample loss during preparation.Verify the integrity of the derivatizing reagent. Ensure the reaction conditions (temperature, time) are optimal. Minimize sample handling steps.
Ghost Peaks Contamination from the derivatizing reagent or solvent, septa bleed.Run a blank analysis of the solvent and reagent. Use high-purity solvents. Use low-bleed septa.

Conclusion

The analysis of reactants in amine-acid mixtures by gas chromatography is a robust and reliable method when preceded by a carefully optimized derivatization step. Silylation and acylation are effective techniques for converting polar, non-volatile amines and acids into non-polar, volatile derivatives suitable for GC analysis. By selecting the appropriate derivatization reagent, GC column, and method parameters, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of these critical process components, ensuring the quality and safety of their products.

References

  • Acids: Derivatization for GC Analysis. (n.d.). St. Petersburg State University.
  • GC Derivatization. (n.d.). Regis Technologies.
  • Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
  • Derivatization reagents for GC. (n.d.). Macherey-Nagel.
  • Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Villa, J. A., et al. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(4), 933-946. Retrieved from [Link]

  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Restek. Retrieved from [Link]

  • Lewis, M. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1484-1495. Retrieved from [Link]

  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (1979). Journal of Chromatography A, 174(2), 411-418. Retrieved from [Link]

  • Lewis, M. R., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Retrieved from [Link]

  • Villa, J. A., et al. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). US Department of Energy. Retrieved from [Link]

  • Acylation Reagents for Gas Chromatography. (2023, May 8). Labinsights. Retrieved from [Link]

  • GC Column Types & Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Guide to Choosing a GC Column. (2025, July 24). Phenomenex. Retrieved from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved from [Link]

  • Lewis, M. R., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Retrieved from [Link]

  • Pragmatic Rules for GC Column Selection. (2020, December 19). LCGC International. Retrieved from [Link]

  • St-Onge, A., et al. (2023). Pyrolysis acetylation of nitrogen-containing polymers for their characterization by gas chromatography-mass spectrometry. Journal of Analytical and Applied Pyrolysis, 175, 106190. Retrieved from [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024, June 10). Energy & Fuels. Retrieved from [Link]

  • Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • Analysis of Amines in GC. (2021, March 23). LabRulez GCMS. Retrieved from [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2021). RSC Publishing. Retrieved from [Link]

  • Experimental Considerations in Headspace Gas Chromatography. (2025, March 12). Pharmaceutical Technology. Retrieved from [Link]

  • Brooks, J. B., et al. (1973). Qualitative GC Analysis of Bacterial Amines as Their Acylated Derivatives. Journal of Chromatographic Science, 11(12), 653-658. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2021). MDPI. Retrieved from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003, July 16). VTechWorks. Retrieved from [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117. Retrieved from [Link]

  • Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. (2024, May 6). ResearchGate. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors. (2025, December 12). LCGC International. Retrieved from [Link]

  • Achieving Accurate Volatile Analysis: The Why, What, and How of Headspace GC. (2025, August 21). Persee. Retrieved from [Link]

  • Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. (2018, October 25). ResearchGate. Retrieved from [Link]

  • How can I analyze the amine compound from the acidic sample by GC-FID? (2018, October 11). ResearchGate. Retrieved from [Link]

Sources

Method

Use of 2-methylpropan-1-amine;2-methylpropanoic acid as a buffer in biochemical assays.

Application Note: Isobutylammonium Isobutyrate (IBAB) as a Next-Generation Volatile Ion-Pairing Buffer for LC-MS Executive Summary In the realm of biochemical assays and drug development, the chromatographic retention of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isobutylammonium Isobutyrate (IBAB) as a Next-Generation Volatile Ion-Pairing Buffer for LC-MS

Executive Summary

In the realm of biochemical assays and drug development, the chromatographic retention of highly polar analytes—such as oligonucleotides, acidic peptides, and heavily glycosylated proteins—remains a persistent analytical challenge. While Triethylammonium acetate (TEAA) is the historical gold standard for ion-pairing, it suffers from severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). This application note details the mechanistic rationale and experimental protocols for utilizing Isobutylammonium isobutyrate (IBAB) —a specialized buffer synthesized from 2-methylpropan-1-amine (isobutylamine) and 2-methylpropanoic acid (isobutyric acid)—as a superior volatile ion-pairing (VIP) system.

Mechanistic Insights: The IBAB Advantage

The efficacy of a buffer in LC-MS is dictated by a delicate balance between its liquid-phase ion-pairing strength and its gas-phase dissociation kinetics.

  • Liquid-Phase Retention : 2-methylpropanoic acid (isobutyric acid)[1] and 2-methylpropan-1-amine (isobutylamine)[2] combine to form the IBAB salt (CAS 94005-97-7)[3]. The branched isobutyl chains provide significant steric bulk and lipophilicity. When the isobutylammonium cation pairs with the negatively charged backbone of an oligonucleotide, it creates a hydrophobic complex that strongly partitions into the C18 stationary phase, preventing premature elution in the void volume.

  • Gas-Phase Desolvation (The Primary Amine Effect) : Tertiary amines (e.g., triethylamine) possess high gas-phase proton affinities. During ionization, they resist yielding protons and form stable adducted ion pairs, leading to severe signal suppression. Conversely, isobutylamine is a primary amine. Primary amines cluster less tightly with analytes in the gas phase. Upon entering the ESI source, the IBAB complex readily sublimates into its constituent volatile gases[4], facilitating clean proton transfer, minimizing adduct formation, and drastically enhancing the signal-to-noise (S/N) ratio.

Workflow Visualization

LCMS_Workflow A Polar Analyte (Oligonucleotides/Peptides) C Ion-Pair Formation (Hydrophobic Complex) A->C B IBAB Buffer System (Isobutylamine + Isobutyric Acid) B->C D Reversed-Phase C18 (Enhanced Retention) C->D LC Injection E ESI-MS Source (Buffer Volatilization) D->E Elution & Desolvation F High-Sensitivity MS Detection E->F Gas-Phase Proton Transfer

Figure 1: Mechanism of Isobutylammonium Isobutyrate (IBAB) in LC-MS workflows.

Comparative Buffer Profiling

To justify the transition to IBAB in drug development assays, the following table summarizes the physicochemical behavior of common LC-MS buffer systems.

Buffer SystemCompositionVolatilityMS Ion SuppressionAnalyte Retention (C18)
TEAA Triethylamine + Acetic AcidModerateHigh (Negative Mode)Excellent
NH₄OAc Ammonia + Acetic AcidHighLowPoor (for highly polar)
HFIP/DIEA Hexafluoroisopropanol + DIEAHighLow to ModerateExcellent
IBAB Isobutylamine + Isobutyric Acid High Low Very Good

Experimental Protocols

Protocol A: Preparation of 100 mM IBAB Buffer (pH 7.0)

Trustworthiness & Self-Validation: Because volatile amines and acids can evaporate during storage, relying on strict volumetric recipes often leads to batch-to-batch pH drift. This protocol utilizes dynamic titration, where the real-time pH reading serves as a self-validating checkpoint, ensuring exact equimolar neutralization regardless of reagent degradation.

Materials:

  • 2-methylpropanoic acid (Isobutyric acid, LC-MS grade)[1]

  • 2-methylpropan-1-amine (Isobutylamine, LC-MS grade)[2]

  • LC-MS grade water

Step-by-Step Methodology:

  • Initial Acid Dilution : Dispense 800 mL of LC-MS grade water into a clean, dedicated 1 L glass beaker equipped with a magnetic stir bar.

  • Acid Addition : Add exactly 9.25 mL (approx. 100 mmol) of 2-methylpropanoic acid. Stir at 300 RPM for 2 minutes to ensure complete dissolution.

  • Dynamic Titration : Submerge a calibrated pH probe into the solution. Slowly titrate 2-methylpropan-1-amine dropwise into the vortex. The starting pH will be highly acidic (~3.0). Continue the titration until the pH stabilizes exactly at 7.0 ± 0.05. (Note: This typically requires ~10.0 mL of the amine, but the pH reading is the absolute determinant of the endpoint).

  • Volume Adjustment : Transfer the solution quantitatively to a 1 L volumetric flask and bring to volume with LC-MS grade water.

  • Filtration : Filter the buffer through a 0.2 µm regenerated cellulose (RC) or PTFE membrane to remove particulates.

  • Storage : Store in tightly sealed amber glass bottles at 4°C. Critical Check : Discard after 2 weeks. Differential evaporation of the amine/acid into the bottle's headspace will shift the pH and degrade chromatographic reproducibility.

Protocol B: RPLC-MS Analysis of Oligonucleotides using IBAB

Causality: Gradient elution must be carefully designed. Because IBAB is a strong ion-pairing agent, a higher organic modifier concentration is required to disrupt the hydrophobic interactions and elute the analytes compared to standard ammonium acetate buffers.

Step-by-Step Methodology:

  • Mobile Phase Setup :

    • Mobile Phase A: 10 mM IBAB in Water (pH 7.0). (Dilute the 100 mM stock 1:10).

    • Mobile Phase B: 10 mM IBAB in 80% Acetonitrile / 20% Water.

  • Column Equilibration : Purge the LC lines and equilibrate a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) with 5% Mobile Phase B for 10 column volumes at a flow rate of 0.3 mL/min.

  • Sample Injection : Inject 2-5 µL of the oligonucleotide sample (reconstituted in Mobile Phase A).

  • Gradient Elution :

    • 0.0 - 1.0 min: Hold at 5% B (Desalting and ion-pair formation).

    • 1.0 - 6.0 min: Linear ramp to 60% B (Size and sequence-dependent elution).

    • 6.0 - 7.0 min: Ramp to 95% B (Column wash).

    • 7.0 - 9.0 min: Return to 5% B (Re-equilibration).

  • MS Parameters (Negative Mode) : Set the capillary voltage to 2.5 kV. Causality: A lower capillary voltage is strictly required in negative mode to prevent corona discharge, a phenomenon exacerbated by highly volatile organic buffers like IBAB. Set the desolvation temperature to 350°C to ensure the complete volatilization of the IBAB salt prior to mass analysis.

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of 2-methylpropan-1-amine;2-methylpropanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the synthesis of 2-methylpropan-1-amine; 2-methylpropanoic acid (commonly k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields in the synthesis of 2-methylpropan-1-amine; 2-methylpropanoic acid (commonly known as isobutylammonium isobutyrate).

The formation of this ammonium carboxylate salt relies on a highly exothermic acid-base neutralization. While mechanistically simple, the synthesis is prone to stoichiometric drift, thermal degradation, and crystallization failures if not strictly controlled.

Physicochemical Parameters

Understanding the physical properties of your reagents is the first step in diagnosing yield loss. The extreme volatility of the amine compared to the acid is the primary driver of stoichiometric imbalance.

CompoundRoleMolecular WeightBoiling Point (°C)pKa / pKb
2-methylpropan-1-amine Base73.14 g/mol 68 °C~10.4 (Conjugate acid)
2-methylpropanoic acid Acid88.11 g/mol 155 °C4.84
Isobutylammonium isobutyrate Target Salt161.25 g/mol N/A (Decomposes)N/A
Diagnostic Decision Tree

Use the following logic flow to isolate the root cause of your yield loss based on observable physical states and mass balance.

TroubleshootingTree Start Issue: Low Yield (< 80%) CheckMass Mass Balance Check: Is mass lost? Start->CheckMass YesMass Yes CheckMass->YesMass NoMass No CheckMass->NoMass Volatilization Amine Volatilization Fix: Ice bath, closed system YesMass->Volatilization CheckState Product State: Oil or Solid? NoMass->CheckState Oil Oil / Syrup CheckState->Oil Solid Solid CheckState->Solid AmideForm Amidation or Moisture Fix: T < 30°C, dry solvents Oil->AmideForm Solubility High Solubility Fix: Anti-solvent (Hexane) Solid->Solubility

Decision tree for diagnosing low yield in isobutylammonium isobutyrate synthesis.

Deep-Dive Troubleshooting Guides (FAQs)

Q: My isolated yield is consistently below 60%, and the reaction vessel smells strongly of amine. What is happening? A: You are losing your base to volatilization. 2-methylpropan-1-amine is highly volatile with a boiling point of just 68 °C. The acid-base neutralization is highly exothermic. If the acid is added too quickly without active cooling, the localized heat of reaction causes the amine to flash-boil and escape the system. This breaks the strict 1:1 stoichiometry required for optimal salt crystallization.

  • Self-Validation Check: Measure the pH of the mother liquor before attempting crystallization. If it is acidic (pH < 6), the amine has been lost to the atmosphere.

Q: I evaporated the solvent under vacuum with heating, but the resulting product is a viscous oil instead of a crystalline solid. Why? A: You have thermally degraded your product. Applying excessive heat (> 100 °C) to ammonium carboxylate salts provides the activation energy for a thermal dehydration reaction, converting the ionic salt into a covalent amide (N-isobutylisobutyramide) and water[1][2]. This side product is an oil at room temperature and acts as an impurity that prevents any remaining salt from crystallizing.

  • Self-Validation Check: Run an FTIR spectrum on the resulting oil. A strong peak at ~1650 cm⁻¹ (the Amide I band) confirms amidation[3][4]. A pure carboxylate salt should instead show strong asymmetric stretching peaks around 1540–1650 cm⁻¹[5][6].

Q: The stoichiometry is exactly 1:1, and I kept the temperature low, but the salt won't precipitate from my ethanol solvent. A: The issue is the dielectric constant of your solvent. Isobutylammonium isobutyrate has high solubility in polar protic solvents like ethanol, which readily solvate the ammonium and carboxylate ions.

  • Self-Validation Check: Perform an anti-solvent addition. Extract a 1 mL aliquot of your reaction mixture and add cold hexanes dropwise. If a white precipitate immediately forms, your product is trapped in solution, and you must switch to an anti-solvent crystallization workflow.

Reaction Pathway Analysis

ReactionPathway Isobutylamine 2-methylpropan-1-amine BP: 68°C Mix Mixing in Solvent (Exothermic) Isobutylamine->Mix IsobutyricAcid 2-methylpropanoic acid BP: 155°C IsobutyricAcid->Mix Salt Target Product: Isobutylammonium Isobutyrate Mix->Salt T < 30°C Loss Yield Loss: Amine Evaporation Mix->Loss No Cooling Amide Side Product: N-Isobutylisobutyramide Salt->Amide T > 100°C

Reaction pathway showing target salt formation vs thermal amidation and evaporative loss.

Standard Operating Procedure (SOP) for High-Yield Synthesis

To guarantee high yields (>95%) and prevent the issues outlined above, utilize the following self-validating protocol.

Step 1: Reagent Preparation & System Setup

  • Action: Dissolve 1.0 equivalent of 2-methylpropanoic acid in anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere. In a separate pressure-equalized dropping funnel, prepare 1.02 equivalents of 2-methylpropan-1-amine in MTBE.

  • Causality: MTBE is chosen because the target salt has low solubility in slightly polar aprotic solvents, driving spontaneous precipitation. A slight 2% excess of amine compensates for trace vapor loss.

  • Self-Validation: Gravimetric tracking of the amine transfer in a sealed vessel ensures exact molarity before the reaction begins.

Step 2: Controlled Neutralization

  • Action: Submerge the reaction flask in an ice-water bath (0–5 °C). Add the amine solution dropwise over 30–45 minutes with vigorous stirring.

  • Causality: Maintaining the internal temperature below 10 °C prevents the localized flash-boiling of the amine, strictly preserving the stoichiometric ratio.

  • Self-Validation: Monitor the internal temperature with a submerged thermocouple. A temperature spike >15 °C invalidates the drop rate; pause addition until the system cools.

Step 3: Maturation and pH Verification

  • Action: Allow the mixture to stir for 1 hour while slowly warming to room temperature.

  • Causality: Ensures complete proton transfer and allows the isobutylammonium isobutyrate crystal lattice to fully nucleate.

  • Self-Validation: Extract a 100 µL aliquot, dilute in 1 mL DI water, and measure the pH. A pH of 6.5–7.5 validates complete neutralization. If pH < 6, add trace amine.

Step 4: Anti-Solvent Crystallization and Isolation

  • Action: Add cold hexanes (anti-solvent) dropwise until persistent turbidity is observed, then cool the flask to -20 °C overnight. Filter the precipitate via vacuum and wash with cold hexanes.

  • Causality: Hexanes drastically lower the dielectric constant of the solvent mixture, forcing the ionic salt out of solution and maximizing isolated yield.

  • Self-Validation: Check the mother liquor with a few drops of additional hexanes. If no further cloudiness appears, crystallization is quantitatively complete.

Step 5: Low-Temperature Drying

  • Action: Dry the filter cake under high vacuum at ambient temperature (20–25 °C) for 12 hours. Do NOT use a heated vacuum oven.

  • Causality: Heating the ammonium carboxylate salt above 100 °C initiates thermal dehydration, converting the product into N-isobutylisobutyramide[1][2].

  • Self-Validation: Perform FTIR spectroscopy on the dried powder. A strong asymmetric carboxylate stretch at ~1550 cm⁻¹ validates the salt[5][6], while the absence of a sharp Amide I peak at ~1650 cm⁻¹ confirms no thermal degradation occurred[3][4].

References

1.[1] Carboxylic acid - Wikipedia. Source: Wikipedia. URL:[Link] 2.[2] US20110118504A1 - Thermal salt splitting of ammonium carboxylates. Source: Google Patents. URL: 3.[3] Interpreting Infrared Spectra. Source: Specac Ltd. URL:[Link] 4.[5] IR Infrared Absorption Bands of Carboxylate. Source: 911Metallurgist. URL:[Link] 5.[4] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Source: Spectroscopy Online. URL:[Link] 6.[6] The Carbonyl Group, Part V: Carboxylates—Coming Clean. Source: Spectroscopy Online. URL:[Link]

Sources

Optimization

How to remove water from protic ionic liquid 2-methylpropan-1-amine;2-methylpropanoic acid

Welcome to the Technical Support Center for Protic Ionic Liquids (PILs). This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with Isobutylammonium isob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Protic Ionic Liquids (PILs). This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with Isobutylammonium isobutyrate (2-methylpropan-1-amine; 2-methylpropanoic acid).

Because PILs are highly hygroscopic, water contamination is a ubiquitous challenge that can skew rheological data, alter solvation properties, and interfere with moisture-sensitive pharmaceutical assays. Below, we provide field-proven troubleshooting diagnostics, quantitative comparisons, and self-validating protocols to achieve ultra-dry PILs without degrading your compound.

Process Visualization: Moisture Management Strategy

G A Initial PIL Assessment (Isobutylammonium Isobutyrate) B Bulk Water Present (> 2% w/w) A->B High Moisture C Trace Water Present (< 2% w/w) A->C Low Moisture D Lyophilization (-50°C, <0.1 mbar) B->D Remove Bulk E 3A Molecular Sieves (20°C, 48-72h) C->E Desiccation D->C Residual H2O F Karl Fischer Titration (Target: < 500 ppm) E->F Validation

Workflow for removing water from isobutylammonium isobutyrate without inducing volatilization.

Troubleshooting & FAQs: The Science of Drying PILs

Q1: Why can't I just use a rotary evaporator at 80°C under high vacuum like I do for aprotic ionic liquids? A: Aprotic ionic liquids (like imidazolium salts) have permanently charged cations. Protic ionic liquids, however, exist in a dynamic equilibrium governed by the


 between the constituent acid and base:


Both isobutylamine (bp ~68°C) and isobutyric acid (bp ~155°C) are highly volatile. If you apply high vacuum and heat, you will continuously strip the neutral precursors from the equilibrium, permanently altering the stoichiometry of your PIL [1][1]. Furthermore, heating an ammonium carboxylate salt drives a dehydration condensation reaction, yielding N-isobutyl isobutyramide and water. To prevent amide side reactions, temperatures must be kept strictly below 10°C during synthesis and rigorous heating must be avoided during drying [2][2].

Q2: How do I remove bulk water (>2% wt) without shifting the stoichiometry? A: The safest method for bulk water removal in volatile PIL systems is Lyophilization (Freeze-Drying) . By freezing the PIL and subjecting it to a deep vacuum (<0.1 mbar), water sublimates directly from the solid phase. Because the system is kept at cryogenic temperatures (typically -50°C to -80°C), the kinetic energy is too low to drive amide condensation, and the vapor pressure of the isobutylamine/isobutyric acid precursors remains negligible, preserving the exact 1:1 stoichiometry [2][2].

Q3: How do I achieve ultra-low water content (<500 ppm) for moisture-sensitive drug development assays? A: For trace water removal, use Activated 3A Molecular Sieves at room temperature. This exploits size-exclusion causality: the kinetic diameter of a water molecule is ~2.65 Å, allowing it to easily enter the 3 Å pores of the sieve. Conversely, both the isobutylammonium cation and isobutyrate anion have kinetic diameters > 4.5 Å, completely excluding them from the internal lattice. This allows for selective desiccation without thermal degradation or precursor loss [3][3].

Quantitative Comparison of Drying Methods

The following table summarizes the operational parameters and risks associated with various drying techniques when applied specifically to Isobutylammonium isobutyrate.

Drying MethodOperating Temp (°C)PressureTypical Final H₂O (ppm)Volatilization RiskAmide Formation Risk
Rotary Evaporation 60 - 80< 10 mbar1000 - 5000High High
Azeotropic Distillation 85 - 1101 atm500 - 2000ModerateHigh
Lyophilization -50 to -80< 0.1 mbar1000 - 3000LowLow
3A Molecular Sieves 20 - 251 atm< 100LowLow

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you do not move to the next phase of your experiment until the physical chemistry confirms success.

Protocol 1: Bulk Water Removal via Lyophilization

Use this protocol if your PIL contains >2% water (e.g., post-aqueous synthesis).

  • Pre-Freezing (Surface Area Maximization): Transfer the aqueous Isobutylammonium isobutyrate into a wide-mouth lyophilization flask. Submerge the flask in a dry ice/acetone bath (-78°C) and rotate it manually. This "shell-freezing" technique coats the walls of the flask, maximizing the surface area-to-volume ratio for efficient sublimation.

  • Primary Drying: Quickly attach the flask to the lyophilizer manifold. Ensure the condenser temperature is stable at

    
     -50°C and the system vacuum is pulled down to < 0.1 mbar.
    
  • Sublimation Phase: Allow the system to run continuously for 48 to 72 hours. Crucial: Do not apply external heat to the flask.

  • Self-Validation (Constant Weight): Remove the flask, seal it under argon, and weigh it. Return it to the lyophilizer for 4 hours, then weigh it again. The protocol is validated when the mass change between weighings is < 0.1%, indicating all sublimable bulk water has been removed.

Protocol 2: Trace Water Removal via 3A Molecular Sieves

Use this protocol to drive water content from ~2000 ppm down to <100 ppm.

  • Sieve Activation: Standard commercial sieves contain adsorbed atmospheric moisture. Bake 3A molecular sieves in a muffle furnace or vacuum oven at 300°C for 24 hours. Transfer them immediately to an argon-filled glovebox while still warm to prevent re-adsorption of atmospheric water.

  • Desiccation: Inside the glovebox, add the activated 3A sieves directly to the liquid Isobutylammonium isobutyrate at a ratio of 15% w/v (e.g., 1.5g of sieves per 10mL of PIL).

  • Incubation: Seal the vessel tightly and allow it to sit undisturbed for 72 hours at 20°C. Do not stir vigorously, as mechanical grinding can create fine aluminosilicate dust that contaminates the PIL.

  • Decanting: Carefully decant the supernatant PIL using a syringe equipped with a 0.22 µm PTFE filter to ensure no particulate matter is transferred.

Protocol 3: Validation via Coulometric Karl Fischer Titration

Mandatory final step to validate the entire moisture management workflow.

  • Preparation: Ensure the Karl Fischer (KF) titrator is equipped with a diaphragm-less cell (ideal for PILs) and fresh Hydranal Coulomat reagent.

  • Blanking: Run the titrator to condition the solvent and establish a stable drift (< 10 µ g/min ).

  • Measurement: Using a dry, gas-tight syringe, inject exactly 1.00 g of the desiccated Isobutylammonium isobutyrate into the KF vessel.

  • Validation: The system is validated for moisture-sensitive applications when the readout confirms a water content of < 500 ppm . If the value is higher, repeat Protocol 2 with a fresh batch of activated sieves.

References

  • Protic Ionic Liquids: Preparation, Characterization, and Proton Free Energy Level Representation The Journal of Physical Chemistry B - ACS Publications[Link]

  • Exploring Solvation Properties of Protic Ionic Liquids by Employing Solvatochromic Dyes and Molecular Dynamics Simulation Analysis MDPI[Link]

  • Amphiphilic Self-Assembly of Alkanols in Protic Ionic Liquids The Journal of Physical Chemistry B - ACS Publications[Link]

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for Catalysis with Isobutylammonium Isobutyrate

The following technical guide is designed for researchers and process chemists utilizing isobutylammonium isobutyrate (a Protic Ionic Liquid or PIL) as a catalytic medium or active catalyst. It addresses the critical bal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists utilizing isobutylammonium isobutyrate (a Protic Ionic Liquid or PIL) as a catalytic medium or active catalyst. It addresses the critical balance between kinetic efficiency and thermodynamic stability.

Executive Summary

Isobutylammonium isobutyrate is a Protic Ionic Liquid (PIL) formed by the proton transfer between isobutylamine and isobutyric acid. Unlike aprotic ionic liquids (e.g., imidazolium salts), its catalytic utility is governed by a dynamic equilibrium between the ionic salt and its neutral precursors.

The Core Challenge: Optimization is a trade-off between mass transfer (which improves with temperature due to reduced viscosity) and ionic integrity (which degrades with temperature due to reverse proton transfer and volatilization).

Part 1: The Thermodynamic & Kinetic Framework

To optimize your reaction, you must visualize the system not as a static solvent, but as a temperature-dependent equilibrium.

1. The Viscosity-Stability Trade-Off
  • Low Temperature (< 40°C): The PIL exhibits high viscosity (often >50 cP), leading to mass-transfer-limited kinetics. Diffusion of substrates to the active catalytic sites is slow.

  • Optimal Zone (60°C – 90°C): Viscosity drops significantly, enabling efficient mixing. The salt exists primarily in its ionic form (

    
    
    
    
    
    ), maintaining high ionic strength and catalytic activity.
  • Critical Threshold (> 100°C - 120°C): The equilibrium shifts toward the neutral precursors. Since isobutylamine (bp ~68°C) and isobutyric acid (bp ~154°C) are volatile, the "catalyst" begins to evaporate or phase-separate, leading to loss of ionic character and potential reaction quenching.

2. Mechanistic Diagram: Temperature Influence

G LowT Low Temperature (< 40°C) Viscosity High Viscosity (Mass Transfer Limit) LowT->Viscosity Causes OptT Optimal Zone (60°C - 90°C) HighT High Temperature (> 110°C) OptT->HighT Overheating Ionicity High Ionicity (Active Catalyst) OptT->Ionicity Maintains Dissociation Dissociation & Volatilization HighT->Dissociation Shift to Neutral Precursors Viscosity->OptT Heating reduces viscosity Dissociation->Ionicity Loss of Active Species

Figure 1: The impact of temperature on the physicochemical state of isobutylammonium isobutyrate.

Part 2: Optimization Protocol

Do not rely on literature values for "similar" ionic liquids. Perform this self-validating 3-step protocol for your specific reactor geometry.

Step 1: Determine the "Onset of Dissociation" (

)

Before adding substrates, determine the thermal stability limit of your specific PIL batch.

  • Setup: Place pure isobutylammonium isobutyrate in your reactor with a reflux condenser.

  • Ramp: Heat from 50°C to 120°C at 5°C/min.

  • Observation: Monitor the condenser. The temperature at which you first see "fog" or condensation droplets (isobutylamine vapor) is your Upper Thermal Limit (

    
    ) .
    
    • Target: Operate at least 10°C below this limit.

Step 2: Viscosity Profiling (The "Stir Test")
  • Setup: Set reactor to 40°C.

  • Action: Measure the torque required to maintain constant stirring (or visually assess vortex formation).

  • Ramp: Increase T in 10°C increments.

  • Data Point: Identify the temperature where torque stabilizes (viscosity plateau). This is your Minimum Kinetic Temperature (

    
    ) .
    
Step 3: The Reaction Window

Your operational window is:



Part 3: Troubleshooting Guide
Scenario A: Reaction slows down drastically after 1 hour.
  • Diagnosis: Thermal Dissociation. You likely exceeded

    
    . The base (isobutylamine) may have evaporated, leaving the system acidic and non-ionic.
    
  • Fix:

    • Check the pH of the reaction mixture. If acidic (< 5), add fresh isobutylamine to regenerate the PIL.

    • Lower reaction temperature by 10-15°C.

    • Install a more efficient reflux condenser (coolant < 0°C) to trap the amine.

Scenario B: High conversion but poor selectivity (byproducts formed).
  • Diagnosis: Overheating or Hot Spots. High T promotes non-ionic pathways (e.g., thermal polymerization of substrates) rather than the PIL-catalyzed ionic pathway.

  • Fix:

    • Improve stirring to eliminate thermal gradients.

    • Use an oil bath rather than a heating mantle to prevent localized overheating.

Scenario C: Reaction mixture is cloudy/biphasic at start.
  • Diagnosis: Moisture Contamination. Isobutylammonium isobutyrate is hygroscopic. Excess water disrupts the ionic lattice and can cause phase separation with organic substrates.

  • Fix:

    • Dry the PIL under vacuum (60°C, 5 mbar) for 4 hours before use.

    • Perform the reaction under an inert atmosphere (

      
       or Ar).
      
Part 4: Comparative Data Table

Table 1: Temperature Effects on Isobutylammonium Isobutyrate Catalysis

ParameterLow Temp (40°C)Optimal (80°C)High Temp (120°C)
Viscosity High (>50 cP)Low (<10 cP)Very Low
Ionic Character HighHighLow (Dissociated)
Mass Transfer Poor (Diffusion limited)ExcellentExcellent
Catalyst Stability StableStableUnstable (Volatile loss)
Reaction Rate SlowFastVariable (often stalls)
Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use isobutylammonium isobutyrate in a microwave reactor? A: Yes, PILs couple extremely well with microwave irradiation due to their high ionic conductivity. However, this causes rapid internal heating. Use pulsed irradiation and active air cooling to prevent "thermal runaway" that leads to immediate dissociation of the salt.

Q2: How do I remove the catalyst after the reaction? A: This is a key advantage of this specific PIL.

  • Method 1 (Distillation): If your product is non-volatile, you can distill off the PIL components (amine and acid) under vacuum.

  • Method 2 (Phase Switch): Cool the reaction to room temperature. Many organic products will phase-separate from the now-viscous PIL, allowing for decantation.

Q3: Why does the color darken during the reaction? A: Darkening often indicates the formation of "polymers" or oxidation products from the amine component (isobutylamine). This suggests oxygen ingress. Ensure the system is strictly deoxygenated and blanketed with Nitrogen.

References
  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link

  • Zhu, X., et al. (2018). Thermodynamic Properties and Intermolecular Interactions of a Series of N-Butylammonium Carboxylate Ionic Liquids. Journal of Chemical & Engineering Data, 63(11), 4205–4214. Link

  • Fukaya, Y., et al. (2007). Bio-based Ionic Liquids: Solvents for a Green Future. Green Chemistry, 9, 1155-1157. Link

  • Wada, T., et al. (2022). Relationship between Structure and Properties of Nonstoichiometric Protic Ionic Liquids: n-Butylammonium Butyrate System. The Journal of Physical Chemistry Letters, 13(43), 10107–10113.[1] Link

Sources

Optimization

Strategies for reducing the viscosity of amine-based protic ionic liquids

Welcome to the Protic Ionic Liquid (PIL) Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Protic Ionic Liquid (PIL) Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting architecture designed to address the most persistent challenge in PIL utilization: Viscosity Management .

In amine-based PILs, viscosity is not merely a physical property; it is a direct readout of the internal hydrogen-bonding network strength. High viscosity indicates that your cation-anion Coulombic and H-bonding forces are dominating the available thermal energy. To lower it, we must disrupt this network without compromising the solvent's ionic integrity.

Part 1: The Diagnostics (Root Cause Analysis)

Q1: "My PIL is theoretically liquid at room temperature, but it behaves like cold honey. What is driving this?"

The Technical Reality: You are likely fighting the Grotthuss-like H-bond network . Unlike aprotic ionic liquids (like imidazolium-based ones), amine-based PILs possess a proton donor site (N-H) on the cation that forms strong, directional hydrogen bonds with the anion.

  • The Mechanism: These H-bonds create a supramolecular polymer-like network. The stronger the H-bond acceptor ability of your anion (e.g., Nitrate, Acetate), the stiffer this network becomes.

  • The "Hole Theory" Factor: Viscous flow requires the creation of "holes" (free volume) for ions to move into. If your ions are small and symmetric, they pack efficiently, leaving little free volume.

Visualizing the Viscosity Trap:

ViscosityMechanism Start High Viscosity (The Problem) HBond Strong H-Bond Network (N-H...Anion) Start->HBond Primary Cause Packing Efficient Ion Packing (Low Free Volume) Start->Packing Secondary Cause VDW Alkyl Chain Friction (Van der Waals) Start->VDW Tertiary Cause Result Restricted Ion Mobility HBond->Result Cross-linking effect Packing->Result No 'Holes' to move VDW->Result Chain entanglement

Figure 1: Mechanistic drivers of viscosity in amine-based PILs. The primary vector is the multidirectional H-bonding network.

Part 2: Pre-Synthesis Design Strategies (Prevention)

Q2: "I am designing a new PIL. Which ions should I select to ensure low viscosity?"

Recommendation: You must maximize Charge Delocalization and Asymmetry .

1. Anion Selection (The Dominant Factor): The anion dictates the strength of the H-bond with the amine cation. You want "weak" anions that do not hold onto the proton tightly.

Anion ClassViscosity ImpactWhy?
Carboxylates (Acetate, Formate)High Strong, localized charge on Oxygen; forms rigid H-bonds.
Nitrate (

)
Medium-High Planar structure allows efficient packing; strong H-bonding.
Fluorinated (

,

)
Lowest Charge is delocalized over F and S atoms; weak H-bond acceptors.
Dicyanamide (

)
Low Bent shape disrupts packing; charge delocalization.

2. Cation Engineering:

  • Asymmetry is Key: Use asymmetric amines (e.g., 2-methoxyethylamine instead of propylamine). Asymmetry frustrates crystallization and increases free volume.

  • The Ether Effect: Incorporating ether linkages (C-O-C) in the alkyl chain increases flexibility (rotational freedom) compared to rigid alkyl chains, lowering viscosity.

Expert Tip: Avoid hydroxyl groups (-OH) on the cation (e.g., ethanolammonium) if viscosity is a concern. While they increase polarity, they add a second H-bonding network (O-H...Anion), drastically increasing viscosity compared to their alkyl counterparts.

Part 3: Synthesis & Purification (Quality Control)

Q3: "I synthesized Ethylammonium Nitrate (EAN) at a 1:1 ratio, but it's more viscous than literature values. Why?"

Troubleshooting Protocol: In PILs, Stoichiometry is King . Even a 1% deviation from the 1:1 acid-base ratio can drastically alter transport properties.

  • Excess Acid: Increases viscosity. The acid molecules bridge anions, reinforcing the network.

  • Excess Base: usually decreases viscosity (acts as a solvent) but compromises thermal stability and chemical neutrality.

  • Water Content: This is the most common variable.

The Water Paradox:

  • Scenario A (Trace Water < 100 ppm): Your PIL is extremely viscous.

  • Scenario B (Water ~ 1-5 wt%): Viscosity drops significantly. Water acts as a plasticizer, disrupting the N-H...Anion network.

  • The Fix: If you need "pure" IL data, you must dry it (

    
     mbar, 60°C, 24h). If you just need a working fluid, controlled water doping (1 wt%) is a legitimate strategy to improve mass transport.
    

Experimental Workflow: Synthesis for Low Viscosity

SynthesisWorkflow Reactants Precursors: Amine (Base) + Brønsted Acid Cooling Cooling Bath (< 4°C) Exothermic Reaction Control Reactants->Cooling Addition Dropwise Addition (Prevent localized hotspots) Cooling->Addition Drying Dehydration Rotovap + High Vac (Schlenk Line) Addition->Drying KF QC: Karl Fischer Titration Target: < 500 ppm Drying->KF ViscosityCheck QC: Viscosity Measurement (Cone & Plate) KF->ViscosityCheck

Figure 2: Synthesis workflow emphasizing thermal control and water management to ensure consistent viscosity.

Part 4: Post-Synthesis Modification (Remediation)

Q4: "I cannot change my ions, but I need to pump this PIL through a microfluidic chip. How do I lower the viscosity immediately?"

Strategy 1: Temperature Modulation (The Arrhenius Approach) PIL viscosity is highly temperature-dependent.

  • Action: Increase temperature by 10°C.

  • Result: Viscosity often drops by 50% due to the exponential nature of the Vogel-Fulcher-Tammann (VFT) equation.

  • Caution: Check the volatility of your amine base. If you heat an ethylammonium-based PIL too much, you may drive off the amine, shifting equilibrium back to the acid.

Strategy 2: Binary Mixtures (Cosolvents) Doping the PIL with a molecular solvent is the most effective method.

  • Cosolvent: Acetonitrile or Methanol (if compatible).

  • Mechanism: These solvents intercalate between ions, shielding the charge and breaking the H-bond network.

  • Data Point: Adding just 10 mol% of a molecular solvent can reduce viscosity by an order of magnitude while retaining most ionic characteristics (conductivity).

References & Further Reading

  • Greaves, T. L., & Drummond, C. J. (2015).[1] Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 115(20), 11379–11448.

    • Context: The definitive review on PIL structure-property relationships, specifically detailing the H-bonding influence on viscosity.

  • Mendez-Morales, T., et al. (2013). The effect of water on the microscopic structure of ethylammonium nitrate ionic liquid. Journal of Physical Chemistry B, 117(11), 3207–3220.

    • Context: Explains the "plasticizing" effect of water and how it disrupts the nanostructure of amine-based PILs.

  • Angell, C. A., et al. (2012). Fundamentals of Ionic Liquids: From Systems to Applications. Faraday Discussions, 154, 9–27.

    • Context: Discusses the "fragility" of ionic liquids and the VFT temperature dependence of viscosity.

  • Hayes, R., et al. (2015). Structure and Nanostructure in Ionic Liquids. Chemical Reviews, 115(13), 6357–6426.

    • Context: Provides the structural basis for why alkyl chain length and symmetry affect the free volume and flow of ILs.

Sources

Troubleshooting

Overcoming phase separation issues in reactions using isobutylammonium isobutyrate

Welcome to the Technical Support Center for Protic Ionic Liquid (PIL) Systems. As a Senior Application Scientist, I frequently consult with research teams struggling with unintended biphasic formations or emulsion stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Protic Ionic Liquid (PIL) Systems. As a Senior Application Scientist, I frequently consult with research teams struggling with unintended biphasic formations or emulsion stabilization when using isobutylammonium isobutyrate (IBA-IB) as a solvent or catalyst.

IBA-IB is a highly versatile PIL formed by the stoichiometric proton transfer from isobutyric acid to isobutylamine. However, its amphiphilic nature—characterized by polar ionic domains and nonpolar isobutyl chains—makes its phase behavior highly sensitive to thermodynamic shifts and co-solvent introduction.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the physicochemical causality behind IBA-IB phase separation and provide you with self-validating protocols to strictly control your reaction environments.

Mechanistic Pathway of IBA-IB Phase Behavior

To control phase separation, we must first visualize the thermodynamic and chemical drivers that disrupt the homogeneous state of the PIL.

G A Homogeneous IBA-IB Reaction Mixture B Thermal Shift (Endothermic) A->B T > LCST C Water/Co-solvent Accumulation A->C Reaction Byproducts D Macroscopic Phase Separation (ATPS) B->D H-bond Disruption C->D Dielectric Shift E Target Solute Partitioning D->E Top Phase F PIL Catalyst Recovery D->F Bottom Phase

Thermodynamic drivers and phase partitioning outcomes in IBA-IB systems.

Diagnostic FAQs: The "Why" and "How" of Phase Control

Q: Why does my homogeneous IBA-IB catalyzed reaction suddenly form two phases at elevated temperatures? A: IBA-IB, like many protic ionic liquids, possesses an amphiphilic character that allows it to dissolve both polar and apolar solutes within respective nano-domains[1]. However, phase separation in these systems is often an endothermic process. As you increase the temperature, the thermal energy destabilizes the hydration layer and disrupts the three-dimensional hydrogen-bonded network between the isobutylammonium cations and isobutyrate anions[2]. This forces the low-charge density nonpolar networks (the isobutyl alkyl chains) to segregate from the high-charge density polar domains, resulting in macroscopic phase separation[1].

Q: How do I resolve stable, milky emulsions during the aqueous workup of an IBA-IB reaction? A: Emulsions occur when the isobutyl chains of the PIL act as surfactants, micellizing at the liquid-liquid interface. To break this emulsion, you must drastically alter the hydrophilic/hydrophobic balance of the system, which is the primary driving force for forming a clean Aqueous Two-Phase System (ATPS)[3]. Adding a polar aprotic co-solvent like acetonitrile (ACN) shifts the bulk dielectric constant, collapsing the micelles and forcing rapid coalescence into two distinct phases[3].

Q: Can I intentionally use phase separation to recover the IBA-IB catalyst? A: Absolutely. By deliberately engineering an ATPS using specific weight percentages of water and acetonitrile, you can force your target organic product to partition into the top ACN-rich phase, while the IBA-IB catalyst is driven entirely into the bottom water-rich phase, allowing for high-efficiency, biocompatible extraction[3].

Quantitative Phase Behavior of IBA-IB Systems

Understanding the exact thresholds that trigger phase separation is critical for experimental design. The table below summarizes the physicochemical limits of IBA-IB mixtures based on established PIL thermodynamic profiling.

System VariableCritical ThresholdPrimary Mechanistic DriverCorrective / Troubleshooting Action
Temperature Shift (ΔT) > 308.2 KEndothermic disruption of the ionic hydration layer[2].Maintain strict isothermal control (±0.5 K) via a jacketed reactor.
Co-solvent (Acetonitrile) > 45 wt%Alteration of bulk dielectric constant and solvent polarity[3].Titrate co-solvent slowly; monitor via inline FBRM or turbidity probe.
Water Accumulation > 30 wt%Exceeding the hydrogen-bond saturation capacity of the PIL[3].Implement continuous Dean-Stark distillation or use 3Å molecular sieves.
Polymer/Salt Additives > 12.5 wt%Competitive hydration leading to a severe salting-out effect[3].Reduce additive load or switch to a less chaotropic salt to prevent premature ATPS.

Self-Validating Experimental Protocol

To ensure your experiments do not fall victim to unpredictable phase behavior, utilize this self-validating workflow. Every step contains a logical checkpoint to confirm the physical state of the system before proceeding.

Workflow: Controlled Monophasic Reaction and Induced Biphasic Extraction

Phase 1: Reagent Conditioning & Moisture Validation Causality: IBA-IB is highly hygroscopic. Excess initial water pre-disposes the system to premature phase separation by competing for hydrogen-bond donor sites on the isobutylammonium cation.

  • Transfer the IBA-IB to a Schlenk flask under an inert argon atmosphere.

  • Perform a Karl Fischer (KF) titration to quantify the baseline water content.

  • Self-Validation Check: If the KF titration reveals >500 ppm water, the system is at high risk for premature micellization. Stir the PIL over activated 3Å molecular sieves for 12 hours, then re-test. Proceed to Phase 2 only when water is validated at <500 ppm.

Phase 2: Isothermal Reaction Execution Causality: Because PIL-based phase separation is endothermic[2], exceeding the critical temperature limit destabilizes the ionic network, causing the nonpolar alkyl chains to segregate[1].

  • Introduce your reactants into the IBA-IB solvent.

  • Maintain the reactor at exactly 298.2 K using a precision thermostatic bath.

  • Self-Validation Check: Monitor the reaction mixture continuously with an inline focused beam reflectance measurement (FBRM) or an optical turbidity probe. A flat baseline confirms a stable monophasic state. If optical transmittance drops below 98% (indicating cloud-point transition), reduce the temperature by 2 K immediately to reverse the endothermic separation.

Phase 3: Induced ATPS for Product Isolation Causality: The targeted addition of ACN and water alters the hydrophilic/hydrophobic balance, driving the formation of an ATPS. The target organic product partitions into the ACN phase, while the IBA-IB remains in the aqueous phase[3].

  • Upon reaction completion, intentionally induce phase separation by adding Acetonitrile (ACN) and HPLC-grade water to achieve a final system composition of 45 wt% ACN and 30 wt% water[3].

  • Agitate vigorously for 5 minutes, then allow the mixture to settle at 298.2 K.

  • Self-Validation Check: Observe the liquid-liquid interface. A sharp, mirror-like boundary must form within 15 minutes. If a turbid emulsion persists, the dielectric shift was insufficient; add 1 wt% NaCl to increase the ionic strength, which will competitively hydrate the water phase and force complete macroscopic coalescence.

References[1] Phase Behavior and Structure of Poloxamer Block Copolymers in Protic and Aprotic Ionic Liquids - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGfwZE-ymj06a2pYwKpH4E6c_PuzDnVM1KWacXa1CU2PfRyvQBZJBKZCo776MsNelOwpWUhuVLz0qfX1CHmqSBFbPu7ER2ni1-QwmwHj7ayhfJeQO1igwWEFKq30uK2rIYJQIU[2] Effect of Temperature on Aqueous Two-Phase Systems Based on Acetonitrile and Protic Ionic Liquids: Phase Diagram and Partitioning of Commercial Biomolecules Present in Clove Oil - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwGxFsfnQBHH2UsXblMSAHAPhwEH4HSb2wL1h77NdYueTIWe0kxaJ9LUsRI-rv-T65tX-GhJI5NbbA6qFsnGqqH42L-ffNOHyJqWysKoyyFCKyOb6ouQPRQz5_cLFZZIoFKxOxqALFDv-yCpg=[3] Protic ionic liquids as constituent of aqueous two-phase system based on acetonitrile: Synthesis, phase diagrams and genipin pre-purification - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWQrcRVycoRtGGyT-UmnXAK7bEC8mbbKNWlpaUL0dsbtR09Vwyae6HHIk6OVePU25IEjzcEQzBevjsH3itHwwnc-kGDP6zekUA4J-E97PPZN715sBp7H3X72ksQX9llzvBYLRN5vdWB_RPG3FQ1xRUiEorXJpdenO--UQ4Bk-sVTtD36-tfQe8-ykHjOy0iP29IIJ-RDJKJm3F7R3MZSrji2ri8VvGY4LaOdn7a7730-koA4QqVoPGQJA6vIcbZkI72BlX7pplhGJU_dj26BZGreRhBlR6WCPsRa8D_Zjq0phwWxLmqQ6Kiro5C28iasc-D2e0zPOCV_Ee

Sources

Optimization

Purification techniques for high-purity 2-methylpropan-1-amine;2-methylpropanoic acid

Topic: 2-Methylpropan-1-amine (Isobutylamine) & 2-Methylpropanoic Acid (Isobutyric Acid) Executive Summary This guide addresses the purification and separation of 2-methylpropan-1-amine (Isobutylamine) and 2-methylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methylpropan-1-amine (Isobutylamine) & 2-Methylpropanoic Acid (Isobutyric Acid)

Executive Summary

This guide addresses the purification and separation of 2-methylpropan-1-amine (Isobutylamine) and 2-methylpropanoic acid (Isobutyric acid). While often used individually as building blocks in API synthesis (e.g., sulfonamides, amides), they frequently exist as a salt complex (Isobutylammonium isobutyrate ) in reaction byproducts.

This document provides protocols for purifying the individual components and a "Salt Breaking" workflow to recover high-purity starting materials from their mixture.

Physical Properties & Critical Data
Property2-Methylpropan-1-amine (Amine)2-Methylpropanoic Acid (Acid)
CAS 78-81-979-31-2
Boiling Point 68–69 °C153–155 °C
pKa ~10.68 (Conjugate acid)4.84
Solubility Miscible with water, ethanol, etherSoluble in water (limited), miscible with organics
Major Impurities Water, Di-isobutylamine, CarbonatesWater, n-Butyric acid, Oxidation products (yellow)
Storage Hygroscopic; absorbs CO₂ (Keep under N₂)Corrosive; Stench (Store in ventilated cabinet)
Module 1: Purification of 2-Methylpropan-1-amine

Target: Removal of water and carbonate salts to achieve >99.5% purity for anhydrous reactions.

The Challenge: The "Wet" Amine

Isobutylamine is highly hygroscopic. Even "anhydrous" commercial grades often contain 0.5–1.0% water. Furthermore, atmospheric CO₂ reacts with the amine to form isobutylammonium carbamate (white precipitate/cloudiness).

Protocol A: Drying and Fractional Distillation

Causality: Silica-based drying agents are acidic and will bind the amine. We use Potassium Hydroxide (KOH) or Calcium Hydride (CaH₂) because they are basic and chemically reactive toward water without trapping the amine.

  • Pre-Drying:

    • Add solid KOH pellets (approx. 5-10% w/v) to the amine in a flask.

    • Stir gently for 12–24 hours. The KOH will liquefy/sludge as it absorbs water.

    • Check: The supernatant liquid should be clear.

  • Distillation Setup:

    • Decant the amine into a clean, dry round-bottom flask containing Calcium Hydride (CaH₂) granules (stir for 2 hours prior to heating).

    • Setup a fractional distillation apparatus under an inert atmosphere (Nitrogen or Argon).

    • Crucial: Use a Vigreux column to prevent "bumping" and improve separation from trace di-isobutylamine.

  • Collection:

    • Discard the first 5% (forerun).

    • Collect the fraction boiling steadily at 68–69 °C .

    • Store immediately over 3Å or 4Å molecular sieves under Nitrogen.

Module 2: Purification of 2-Methylpropanoic Acid

Target: Removal of color bodies and homologous acids.

The Challenge: The "Yellow" Acid

Isobutyric acid often develops a yellow hue due to trace oxidation or polymerization of impurities. It also has a repulsive, lingering stench that requires strict odor control.

Protocol B: Vacuum Rectification

Causality: Distilling at atmospheric pressure (154 °C) can cause thermal degradation of impurities, leading to co-distillation of colored compounds. Vacuum distillation lowers the boiling point, ensuring a gentler purification.

  • Decolorization (Optional for heavily colored samples):

    • Dissolve the acid in DCM or use neat if liquid.

    • Treat with Activated Carbon (10% w/w) for 1 hour. Filter through Celite.

  • Distillation:

    • Setup a vacuum distillation rig.

    • Apply vacuum (~20 mmHg). The boiling point will drop significantly (approx. 60–65 °C at 20 mmHg).

    • Note: Isobutyric acid does not form a standard azeotrope with water, meaning simple fractionation is effective for drying, though drying with Na₂SO₄ beforehand is recommended.

Module 3: Troubleshooting the Mixture (The Salt)

Scenario: You have a reaction residue or a waste stream containing "2-methylpropan-1-amine;2-methylpropanoic acid" (Isobutylammonium isobutyrate).[1][2][3][4]

The Logic: pH Swing Extraction

You cannot separate these by simple distillation because heating the salt often leads to amide formation (N-isobutylisobutyramide) rather than dissociation. You must chemically "break" the salt using the pKa differences.

  • To recover the Amine: pH must be > 12 (deprotonate the ammonium).

  • To recover the Acid: pH must be < 2 (protonate the carboxylate).

Workflow Diagram (Graphviz)

SaltBreaking Start Crude Mixture (Isobutylammonium isobutyrate) Dissolve Dissolve in Water (or dilute aqueous residue) Start->Dissolve Split Target Component? Dissolve->Split BaseStep Add NaOH/KOH (aq) Adjust pH > 12 Split->BaseStep Recover Amine AcidStep Add HCl/H2SO4 (aq) Adjust pH < 2 Split->AcidStep Recover Acid ExtractAmine Extract with Ether/DCM (Amine moves to Organic Layer) BaseStep->ExtractAmine DryAmine Dry Organic Layer (KOH) & Distill ExtractAmine->DryAmine FinalAmine Pure Isobutylamine DryAmine->FinalAmine ExtractAcid Extract with DCM/EtOAc (Acid moves to Organic Layer) AcidStep->ExtractAcid DryAcid Dry Organic Layer (Na2SO4) & Vacuum Distill ExtractAcid->DryAcid FinalAcid Pure Isobutyric Acid DryAcid->FinalAcid

Caption: pH-Swing Extraction logic for separating Isobutylammonium isobutyrate into its constituent pure reagents.

FAQ & Troubleshooting

Q1: My distilled isobutylamine turned cloudy immediately after collection. Why?

  • Diagnosis: Carbonate formation.

  • Fix: You likely exposed the distillate to air. Isobutylamine reacts rapidly with atmospheric CO₂. You must distill directly into a receiver flask under a nitrogen blanket and store it over molecular sieves.

Q2: Can I use silica gel chromatography to purify the amine?

  • Diagnosis: Poor recovery/tailing.

  • Fix: Avoid standard silica. The acidic silanol groups on silica gel will bind the basic amine, causing streakiness and mass loss.

  • Alternative: If chromatography is strictly necessary, use basic alumina or pre-treat the silica column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize active sites [1].

Q3: The isobutyric acid smells "rancid" even after distillation.

  • Diagnosis: The "rancid" smell is intrinsic to the compound (similar to sweat/butter). However, a sharp, acrid smell indicates residual acid chloride or anhydrides.

  • Fix: Wash the organic extract with a mild brine solution before final distillation. Always handle in a high-flow fume hood.

Q4: I tried distilling the salt mixture directly, but I got a solid that melts at a high temperature.

  • Diagnosis: Thermal Amidation.

  • Explanation: Heating the ammonium salt drives off water and forms the amide bond (N-isobutylisobutyramide), which is a stable, neutral solid. You cannot reverse this easily. You must use the extraction method (Module 3) before applying high heat.

References
  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Syntheses. (1926). Purification of Amines and Amino Acids.[5][6] Coll. Vol. 1. (General reference for amine handling). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6558, Isobutylamine. Retrieved from [Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-methylpropan-1-amine;2-methylpropanoic acid during experiments

Technical Support Center: Preventing Thermal Degradation of Isobutylamine and Isobutyric Acid Mixtures Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strugg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Thermal Degradation of Isobutylamine and Isobutyric Acid Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, formulation, and analysis of aliphatic amines and carboxylic acids. When 2-methylpropan-1-amine (isobutylamine) and 2-methylpropanoic acid (isobutyric acid) are combined, they form an ammonium carboxylate salt: isobutylammonium isobutyrate.

While this salt is stable at room temperature, exposing it to the thermal stress of standard laboratory workflows (e.g., GC-MS analysis, rotary evaporation, or exothermic bulk mixing) triggers two primary degradation pathways: thermal dissociation (leading to volatilization and sample loss) and thermal condensation (leading to the formation of N-isobutylisobutyramide)[1].

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to preserve the integrity of your samples.

Part 1: Troubleshooting Guides & FAQs

Q1: I am analyzing a mixture of isobutylamine and isobutyric acid via GC-MS, but my chromatogram shows a massive peak for N-isobutylisobutyramide. Where is this coming from? The Causality: You are witnessing an analytical artifact created inside your instrument. Direct thermal condensation of carboxylic acids and amines typically requires high temperatures (>160 °C) to drive the removal of water and form an amide bond[2]. However, standard GC-MS injection ports operate between 250 °C and 300 °C. When your liquid sample hits the hot inlet, the thermal energy instantly overcomes the activation barrier, driving the dehydration of the isobutylammonium isobutyrate salt and artificially synthesizing the amide before it even reaches the column. The Solution: You must either switch to LC-MS (which operates at ambient temperatures) or implement a derivatization protocol (see Protocol 2) to mask the reactive functional groups prior to GC injection.

Q2: My sample mass decreases significantly during vacuum drying (lyophilization/rotary evaporation). Why is the salt evaporating? The Causality: Ammonium carboxylate salts exist in an equilibrium with their free acid and free amine counterparts. While the intact salt has a negligible vapor pressure, thermal gravimetric analysis (TGA) demonstrates that these salts decompose into free ammonia/amines and carboxylic acids upon heating[1]. Because isobutylamine is highly volatile (boiling point ~68 °C), applying a strong vacuum while heating the water bath (>40 °C) shifts the equilibrium, causing the free amine to boil off. This leaves behind an excess of isobutyric acid, destroying your stoichiometry. The Solution: Maintain strict temperature control (<30 °C) during concentration and ensure the solution is perfectly neutralized to maximize the non-volatile salt fraction.

Q3: During bulk formulation, the mixture turns yellow and changes viscosity. What is happening? The Causality: The acid-base neutralization between an amine and a carboxylic acid is highly exothermic. If you mix the neat reagents rapidly without a heat sink, localized thermal runaway occurs. This uncontrolled heat not only initiates premature amide formation but also accelerates the oxidative degradation of the amine, resulting in the yellow discoloration. The Solution: Always perform bulk mixing via dropwise addition in an ice-water bath under an inert atmosphere (nitrogen or argon).

Part 2: Quantitative Data & Degradation Thresholds

To effectively prevent degradation, you must understand the physical limits of your reagents. The table below summarizes the critical thermal thresholds for this system.

Compound / ComplexBoiling Point (°C)Volatility RiskPrimary Thermal Degradation Pathway
2-methylpropan-1-amine ~68HighRapid evaporation; Oxidation at elevated temps.
2-methylpropanoic acid ~155ModerateEvaporation under vacuum.
Isobutylammonium isobutyrate N/A (Solid/Melt)Low (as intact salt)Dissociation into free species; Amidation (>160 °C)[2].

Part 3: System Visualizations

The following diagrams map the thermodynamic pathways of the mixture and provide a decision tree for analytical troubleshooting.

G Mix Isobutylamine + Isobutyric Acid Salt Isobutylammonium Isobutyrate Mix->Salt Exothermic Neutralization Volatile Volatilization (Sample Loss) Mix->Volatile Evaporation (<100°C) Salt->Volatile Heat + Vacuum (Dissociation) Amide N-isobutylisobutyramide (Artifact) Salt->Amide High Heat (>130°C) (-H2O)

Thermodynamic and kinetic degradation pathways of isobutylamine and isobutyric acid mixtures.

G Start Select Analytical Method GC GC-MS Analysis Start->GC LC LC-MS Analysis Start->LC DirectGC Direct Injection GC->DirectGC DerivGC Derivatization (e.g., BSTFA) GC->DerivGC Success Accurate Quantitation LC->Success Ambient Temp Artifact Amide Artifacts (False Positives) DirectGC->Artifact Inlet Heat DerivGC->Success Protected

Decision tree for analytical workflows to prevent thermal degradation during quantitation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Safe Concentration of Isobutylammonium Isobutyrate

Causality: The application of a vacuum lowers the boiling point of the dissociated free amine and acid. By keeping the temperature strictly below 30 °C, we prevent the system from reaching the activation energy required for amidation, while ensuring the equilibrium heavily favors the non-volatile salt form.

  • Preparation: Ensure the aqueous mixture of isobutylamine and isobutyric acid is at a strictly neutral pH (pH 7.0). Adjust with dilute HCl or NaOH if necessary to ensure no free unreacted volatile species remain.

  • Freezing: Shell-freeze the sample in a lyophilization flask using a dry ice/acetone bath to maximize surface area.

  • Sublimation: Attach the flask to a lyophilizer with a condenser temperature of at least -50 °C and a vacuum of < 0.1 mbar.

  • Temperature Control: Do not apply external heat to the flask. Allow the sample to dry at ambient room temperature (the sublimation process will naturally keep the sample cold).

  • Self-Validation Step: Weigh the sample pre- and post-drying to confirm theoretical yield. Re-dissolve a 1 µg aliquot in your mobile phase and run a rapid LC-MS scan. The absence of an

    
     peak at m/z 144 (N-isobutylisobutyramide) validates that thermal degradation was successfully prevented.
    
Protocol 2: GC-MS Derivatization Workflow (Avoiding Inlet Amidation)

Causality: By reacting the mixture with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), we replace the active hydrogens on the amine and the carboxylic acid with bulky trimethylsilyl (TMS) groups. This eliminates the nucleophilicity of the amine and the electrophilicity of the acid, physically preventing amide bond formation in the 250 °C GC inlet.

  • Drying: Ensure the sample is completely anhydrous (water destroys BSTFA). Use anhydrous pyridine as the solvent.

  • Reagent Addition: To 1 mg of the dried salt mixture in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (containing 1% TMCS as a catalyst).

  • Incubation: Cap the vial tightly and heat at 60 °C for 30 minutes. Note: 60 °C is well below the ~160 °C threshold for direct amidation, ensuring derivatization occurs faster than degradation.

  • Injection: Cool to room temperature and inject 1 µL into the GC-MS.

  • Self-Validation Step: Analyze the chromatogram for the TMS-isobutylamine and TMS-isobutyrate peaks. The complete absence of the N-isobutylisobutyramide peak confirms 100% derivatization efficiency and zero thermal degradation in the inlet.

Part 5: References

  • Title: Investigation of Thermal Properties of Carboxylates with Various Structures Source: Proceedings of The National Conference On Undergraduate Research (NCUR) 2019 URL:

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Catalysts (MDPI), 2023 URL:

Sources

Optimization

Improving the recyclability of isobutylammonium isobutyrate as a catalyst/solvent

This guide is designed for researchers, scientists, and drug development professionals utilizing isobutylammonium isobutyrate as a recyclable catalyst and/or solvent. It provides in-depth technical guidance, troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing isobutylammonium isobutyrate as a recyclable catalyst and/or solvent. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful implementation and sustainable use of this protic ionic liquid (PIL) in your experimental workflows. Our focus is on practical, field-proven insights to enhance the efficiency and recyclability of your chemical processes.

Introduction to Isobutylammonium Isobutyrate

Isobutylammonium isobutyrate is a protic ionic liquid formed by the neutralization reaction between the Brønsted acid, isobutyric acid, and the Lewis base, isobutylamine.[1] This PIL possesses a unique combination of properties, including low vapor pressure, thermal stability, and tunable solvency, making it an attractive medium for various chemical transformations.[2][3] Its "distillable" nature presents a significant advantage for recycling and reuse, contributing to greener and more economical chemical processes.[4]

Key Properties:

PropertyValue/DescriptionSource
Cation IsobutylammoniumInferred from synthesis
Anion IsobutyrateInferred from synthesis
Synthesis Neutralization of isobutylamine with isobutyric acid[1]
Recyclability High, primarily through distillation[4][5]
Primary Applications Catalyst, Solvent[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, application, and recycling of isobutylammonium isobutyrate.

1. What are the main advantages of using isobutylammonium isobutyrate over traditional volatile organic solvents?

The primary advantages lie in its negligible vapor pressure and thermal stability, which significantly reduce solvent loss to the atmosphere and allow for reactions at higher temperatures.[2][6] This not only improves reaction kinetics but also enhances workplace safety by minimizing exposure to volatile organic compounds (VOCs). Furthermore, its potential for high recyclability offers substantial cost savings and reduces the environmental footprint of chemical processes.[4][7]

2. How do I synthesize isobutylammonium isobutyrate in the lab?

The synthesis is a straightforward acid-base neutralization.[1]

Experimental Protocol: Synthesis of Isobutylammonium Isobutyrate

Materials:

  • Isobutylamine (C₄H₁₁N)[8]

  • Isobutyric acid (C₄H₈O₂)[9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Place a known molar amount of isobutylamine in the round-bottom flask, equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to manage the exothermic reaction.

  • Slowly add an equimolar amount of isobutyric acid to the isobutylamine via the dropping funnel while stirring continuously.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • The resulting liquid is isobutylammonium isobutyrate. Further purification may be performed by rotary evaporation under reduced pressure to remove any unreacted starting materials or trace water.

3. What factors can affect the purity of the synthesized isobutylammonium isobutyrate?

The purity can be influenced by the purity of the starting materials (isobutylamine and isobutyric acid) and the presence of water.[10] It is crucial to use high-purity reagents and to control for the introduction of moisture during synthesis and storage.

4. How can I verify the purity of my recycled isobutylammonium isobutyrate?

Several analytical techniques can be employed to assess the purity of the recycled PIL.[][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ionic liquid and detect the presence of organic impurities.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups of the isobutylammonium cation and the isobutyrate anion and can reveal the presence of water (broad peak around 3200-3500 cm⁻¹) or other contaminants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile organic impurities that may be present in the recycled solvent.[]

  • Karl Fischer Titration: This is the standard method for quantifying water content in the recycled ionic liquid.

Troubleshooting Guide

This section provides solutions to common problems encountered during the use and recycling of isobutylammonium isobutyrate.

Problem Potential Cause(s) Recommended Solution(s)
Low reaction yield or slow reaction rate. 1. Presence of water in the isobutylammonium isobutyrate. 2. Degradation of the catalyst/solvent.1. Dry the ionic liquid under vacuum before use. Verify water content using Karl Fischer titration. 2. Check the thermal stability limits of the PIL for your reaction temperature. Consider lowering the reaction temperature if degradation is suspected.
Difficulty in separating the product from the ionic liquid. 1. High solubility of the product in the ionic liquid. 2. Formation of an emulsion.1. Utilize liquid-liquid extraction with a non-polar organic solvent in which your product is soluble but the ionic liquid is not.[14][15] 2. If an emulsion forms during extraction, try adding a small amount of a saturated brine solution to break the emulsion. Centrifugation can also be effective.[6]
Recycled ionic liquid is discolored. 1. Presence of dissolved reaction byproducts or residual starting materials. 2. Thermal degradation of the ionic liquid during distillation.1. Consider a pre-treatment step before distillation, such as washing with an appropriate solvent or using activated carbon to adsorb colored impurities. 2. Lower the distillation temperature by using a higher vacuum. Ensure the distillation setup is leak-free to maintain a stable low pressure.
Incomplete recovery of the ionic liquid after distillation. 1. Distillation temperature is too low or vacuum is not sufficient. 2. The ionic liquid has a higher boiling point than anticipated due to impurities. 3. Thermal decomposition at the distillation temperature.1. Gradually increase the distillation temperature and/or improve the vacuum. 2. Analyze the residue for the presence of high-boiling impurities. 3. If decomposition is suspected (charring, gas evolution), reduce the distillation temperature and use a high-vacuum setup.
The recycled ionic liquid shows reduced catalytic activity. 1. Presence of catalyst poisons (e.g., water, certain functional groups from byproducts). 2. Incomplete removal of reaction products or byproducts that inhibit the reaction. 3. Partial decomposition of the ionic liquid during recycling.1. Purify the recycled ionic liquid more rigorously. Consider an additional purification step like column chromatography or treatment with adsorbents. 2. Improve the extraction or distillation process to ensure complete removal of all other species. 3. Analyze the recycled ionic liquid for signs of degradation using spectroscopic methods (NMR, FTIR). If degradation is confirmed, adjust the recycling protocol to use milder conditions.

Visualizing the Recycling Workflow

A well-defined workflow is crucial for maximizing the recovery and purity of isobutylammonium isobutyrate.

cluster_0 Post-Reaction Workup cluster_1 PIL Purification cluster_2 Quality Control start Reaction Mixture (Product + PIL + Reactants) extraction Liquid-Liquid Extraction (with non-polar solvent) start->extraction separation Phase Separation extraction->separation aq_phase PIL + Polar Impurities separation->aq_phase Aqueous Phase org_phase Product + Non-polar Impurities separation->org_phase Organic Phase distillation Vacuum Distillation aq_phase->distillation recycled_pil Purified Isobutylammonium Isobutyrate distillation->recycled_pil Distillate impurities Non-volatile Impurities distillation->impurities Residue qc Purity Analysis (NMR, FTIR, Karl Fischer) recycled_pil->qc reuse Reuse in Reaction qc->reuse Purity Confirmed further_purification Further Purification qc->further_purification Impurities Detected further_purification->distillation Re-process

Caption: Workflow for the recovery and recycling of isobutylammonium isobutyrate.

References

  • proionic. (n.d.). Biomass Valorization with proionic's Ionic Liquids.
  • Zhang, Q., & Zhang, S. (2018). Recovery and purification of ionic liquids from solutions: a review. Chemical Society Reviews, 47(12), 4383-4413.
  • Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical reviews, 111(5), 3508-3576.
  • da Costa, L. F., Greinert, R., & de Andrade, C. J. (2025). Chemical Recycling of Polyethylene Terephthalate (PET) Driven by the Use of Protic Ionic Liquids: A Strategy to Mitigate Microplastic Pollution. Industrial & Engineering Chemistry Research.
  • Greaves, T. L., & Drummond, C. J. (2023). Protic ionic liquids for sustainable uses. Green Chemistry.
  • Wang, H., et al. (2022). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. ACS Sustainable Chemistry & Engineering.
  • Wang, J., et al. (2025). Do We Understand the Recyclability of Ionic Liquids?. Request PDF.
  • Bentham Science Publisher. (n.d.). Synthesis, Purification and Recycling of Ionic Liquid.
  • Chalmers Research. (2024). Techniques for recovery and recycling of ionic liquids: A review.
  • United Arab Emirates University. (2011). Classes and Properties: Ionic liquids recycling for reuse.
  • Chinese Journal of Applied Chemistry. (n.d.). Synthesis of Isobutyric Acid.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • AZoM. (2022). Recent Developments in Spectroscopy for Chemical Analysis.
  • Thomas Scientific. (n.d.). Isobutylamine for synthesis.
  • That's Nice. (2025). On-Site Solvent Recycling: Enabling Sustainable API Manufacturing.
  • ResearchGate. (n.d.). Studies on the Growth, Spectral and Optical Characteristics of Isobutylammonium Hydrogen Oxalate Hemihydrate Single Crystals.

Sources

Troubleshooting

Addressing challenges in product extraction from protic ionic liquid media

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting Product Isolation from Protic Ionic Liquid Media Welcome to the PIL Extraction Support Hub From the Desk of the Senior Application Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Troubleshooting Product Isolation from Protic Ionic Liquid Media

Welcome to the PIL Extraction Support Hub

From the Desk of the Senior Application Scientist: "Protic Ionic Liquids (PILs) are powerful solvents for biomass processing and catalysis due to their active protons and hydrogen-bonding networks. However, these same features create 'sticky' kinetic traps—high viscosity, amphiphilicity, and strong solute interactions—that make product isolation the bottleneck of your workflow.

This guide moves beyond generic advice. We focus on the thermodynamic levers available specifically in protic media: pH-swing reversibility, kosmotropic salting-out, and supercritical fluid miscibility gaps. Treat the protocols below not as recipes, but as logic gates to navigate your specific separation challenge."

Module 1: Physical Separation & Emulsion Management

Issue: "My organic phase forms a stable emulsion with the PIL and will not settle."

Diagnosis: PILs often possess high viscosity (


 cP) and surfactant-like properties (amphiphilic cations), which stabilize droplets and prevent coalescence. Standard gravity separation fails because the Stokes settling velocity is near zero.

Troubleshooting Protocol: Do not simply wait longer. You must alter the rheology and surface tension of the system.

ParameterActionMechanism
Temperature Heat to

(if stable)
Reduces viscosity exponentially, increasing settling velocity (Stokes' Law).
Centrifugation 3,500–5,000 rpm for 15 minApplies g-force to overcome the viscous drag coefficient.
Demulsifier Add 1-5% v/v acidic brineDisrupts the electrical double layer stabilizing the PIL droplets.

Visual Workflow: Breaking the Emulsion

EmulsionBreaking start Observation: Stable Emulsion Layer check_temp Is Product Thermolabile? start->check_temp heat Heat to 60°C (Reduce Viscosity) check_temp->heat No centrifuge Centrifuge (4000 rpm, 20 min) check_temp->centrifuge Yes heat->centrifuge check_sep Phase Separation? centrifuge->check_sep success Decant Phases check_sep->success Yes fail Add Demulsifier (Acidic Brine) check_sep->fail No fail->centrifuge

Figure 1: Decision logic for destabilizing PIL-Organic emulsions based on thermal stability.

Module 2: The "Protic Switch" (Chemical Reversibility)

Issue: "I cannot extract my product because it hydrogen-bonds too strongly to the PIL."

Diagnosis: Unlike aprotic ionic liquids, PILs are formed by proton transfer (


). This equilibrium is reversible. If your product is trapped, you can chemically "disassemble" the solvent.

The Protocol (pH Switching):

  • Analyze the PIL: Identify the precursor acid (e.g., Acetic acid) and base (e.g., 1-Methylimidazole).

  • Disruption:

    • To remove the Base: Add a strong mineral acid (HCl). The PIL anion becomes the neutral acid; the PIL cation remains.

    • To remove the Acid:[1] Add a strong base (NaOH). The PIL cation deprotonates to the neutral base.

  • Extraction: Once the PIL is converted to neutral species, they lose their ionic solvent power, often precipitating the product or allowing it to be extracted into a non-polar solvent.

Critical Warning: This method destroys the PIL structure temporarily. Only use this if you plan to regenerate the PIL later or if product recovery is the priority over solvent recycling [1].

Module 3: Isolating Hydrophilic Products (Salting Out)

Issue: "My product is water-soluble, and so is my PIL. I can't use water to wash it out."

Diagnosis: Hydrophilic PILs (e.g., Ethylammonium nitrate) are miscible with water. Adding water just dilutes the system. You need to create a biphasic system using the Hofmeister Effect .

The Protocol (Aqueous Biphasic Systems - ABS): Add a kosmotropic salt (water-structuring) to the aqueous PIL mixture.[2] The salt "steals" the water hydration shells, forcing the PIL and the product into separate phases based on polarity differences [2].

Recommended Salts:

  • High Efficiency:

    
     (Potassium Phosphate) - Creates strong phase divergence.
    
  • Moderate Efficiency:

    
     (Potassium Carbonate).
    
  • Avoid: Chaotropes like perchlorates (they stabilize PIL solubility).

Mechanism of Salting Out:

SaltingOut cluster_0 Single Phase cluster_1 Phase Separation (ABS) mix PIL + Water + Product add_salt Add Kosmotropic Salt (K3PO4) mix->add_salt salt_phase Bottom Phase: Salt + Water add_salt->salt_phase Hydration Competition pil_phase Top Phase: PIL + Product add_salt->pil_phase Exclusion

Figure 2: Formation of Aqueous Biphasic Systems (ABS) to force PIL/Water separation.

Module 4: High-Purity Polishing (Removing Trace PIL)

Issue: "My NMR shows imidazolium cation peaks in my final product."

Diagnosis: Even after extraction, trace PIL amounts (100-1000 ppm) often remain due to ion pairing with the product. For pharmaceutical applications, this is unacceptable.

The Protocol (Adsorption & Ion Exchange):

  • Bulk Removal: Wash with cold water (if product is hydrophobic) or brine.

  • Polishing Step: Pass the product solution through a column containing a specific adsorbent.

Adsorbent Selection Table:

Contaminant TypeRecommended AdsorbentMechanismProtocol
Cation (e.g., Imidazolium) Strong Acid Cation Exchange Resin (e.g., Amberlite IR-120)Ion Exchange (

swaps for

)
Flow rate: 2 BV/hr. Regenerate with HCl.
Anion (e.g., Acetate) Weak Base Anion ResinIon ExchangeFlow rate: 2 BV/hr.
Neutral PIL Clumps Activated Carbon / ZeolitesPhysical Adsorption (Van der Waals)Effective for hydrophobic PIL residues [3].
Module 5: Green Extraction for Thermolabile Compounds

Issue: "I can't distill my product because it degrades, and I can't use solvents because of toxicity concerns."

Solution: Supercritical


 (sc

) Extraction.

Why it works: PILs are generally insoluble in sc


, but sc

is highly soluble in PILs. This asymmetry allows sc

to penetrate the PIL, dissolve the organic product, and carry it out. When the pressure is released, the

turns to gas, leaving pure product with zero solvent residue [4].

Workflow:

  • Pressurize: 10–20 MPa at 40°C.

  • Flow: Pass sc

    
     through the PIL reaction vessel.
    
  • Depressurize: Collect product in the expansion chamber.

  • Result: PIL remains in the vessel (recyclable); Product is isolated dry.

Summary: The Extraction Decision Matrix

ExtractionMatrix start Start: Product in PIL q1 Is Product Volatile? start->q1 distill Vacuum Distillation (PILs have negligible vapor pressure) q1->distill Yes q2 Is Product Hydrophobic? q1->q2 No water_wash Water Wash / Precipitation q2->water_wash Yes q3 Is Product Thermolabile? q2->q3 No (Hydrophilic) solvent_ex Organic Solvent Extraction (e.g., Ethyl Acetate) water_wash->solvent_ex Polishing scco2 Supercritical CO2 Extraction q3->scco2 Yes abs Salting Out (ABS) (K3PO4 addition) q3->abs No

Figure 3: Strategic roadmap for selecting the correct isolation technique.

References
  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link

  • Gutowski, K. E., et al. (2003). Controlling the aqueous miscibility of ionic liquids: Aqueous biphasic systems of water-miscible ionic liquids and water-structuring salts for recycle, metathesis, and separations. Journal of the American Chemical Society, 125(22), 6632-6633. Link

  • Palomar, J., et al. (2009). Adsorption of Ionic Liquids from Aqueous Effluents by Activated Carbon.[3] Environmental Science & Technology, 43(5), 1585–1590. Link

  • Blanchard, L. A., et al. (1999). Green processing using ionic liquids and CO2.[4][5][6] Nature, 399, 28-29. Link

Sources

Optimization

Technical Support Center: Method Refinement for Consistent Synthesis of 2-Methylpropan-1-amine and 2-Methylpropanoic Acid

Welcome to the Technical Support Center for the synthesis of 2-methylpropan-1-amine and 2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methylpropan-1-amine and 2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for achieving consistent and high-yield syntheses of these valuable building blocks. We will move beyond simple procedural lists to explore the "why" behind experimental choices, ensuring a robust understanding and self-validating protocols.

Part 1: Synthesis of 2-Methylpropan-1-amine

2-Methylpropan-1-amine (isobutylamine) is a primary amine widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While several synthetic routes exist, achieving consistent yields and purity can be challenging. This section will focus on the most reliable methods and address common pitfalls.

Frequently Asked Questions (FAQs) for 2-Methylpropan-1-amine Synthesis

Q1: What are the most common and reliable methods for synthesizing 2-methylpropan-1-amine?

A1: The two most robust and commonly employed methods are the reductive amination of isobutyraldehyde and the Hofmann rearrangement of isovaleramide .

  • Reductive Amination: This is often the preferred industrial method due to its efficiency and the availability of starting materials. It involves the reaction of isobutyraldehyde with ammonia in the presence of a reducing agent and a catalyst.[1]

  • Hofmann Rearrangement: This classic method involves the conversion of an amide (isovaleramide) to a primary amine with one fewer carbon atom.[2][3] It is a reliable laboratory-scale synthesis.

Q2: My reductive amination of isobutyraldehyde is resulting in low yields and a mixture of primary, secondary, and tertiary amines. How can I improve selectivity for the primary amine?

A2: This is a common issue stemming from the high reactivity of the intermediate imine and the product amine.[1] To favor the formation of the primary amine:

  • Control Stoichiometry: Use a large excess of ammonia. This increases the probability of the aldehyde reacting with ammonia rather than the product primary amine.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are more selective for the reduction of the intermediate imine over the starting aldehyde.[4][5]

  • Catalyst and Conditions: The use of a supported nickel or platinum catalyst under controlled hydrogen pressure and temperature can significantly improve selectivity.

Q3: During the Hofmann rearrangement, I'm observing significant byproduct formation and incomplete reaction. What are the critical parameters to control?

A3: The Hofmann rearrangement is sensitive to reaction conditions. Key factors for a successful transformation include:

  • Fresh Reagents: Use freshly prepared sodium hypobromite (from bromine and sodium hydroxide) or a stable N-bromoamide reagent.

  • Temperature Control: The initial bromination of the amide should be performed at a low temperature (0-5 °C) to prevent side reactions. The subsequent rearrangement to the isocyanate requires controlled heating.

  • Hydrolysis of the Isocyanate: Ensure complete hydrolysis of the intermediate isocyanate to the amine by maintaining basic conditions and allowing sufficient reaction time.[3][6]

Troubleshooting Guide for 2-Methylpropan-1-amine Synthesis
Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield Incomplete reaction; Side-product formation (e.g., secondary/tertiary amines in reductive amination, unreacted amide in Hofmann).Reductive Amination: Monitor reaction progress by TLC or GC-MS. Ensure the catalyst is active and not poisoned. Increase the molar excess of ammonia.[1] Hofmann Rearrangement: Verify the quality of the brominating agent. Ensure adequate base is present for both deprotonation steps.[3]
Product Contamination with Secondary/Tertiary Amines (Reductive Amination) The product primary amine is competing with ammonia for reaction with the aldehyde.Increase the concentration of ammonia significantly. Consider a one-pot procedure where the imine is formed first, followed by the addition of the reducing agent.[4]
Product is Difficult to Isolate/Purify 2-Methylpropan-1-amine is a relatively low-boiling (68-69 °C) and water-soluble amine.After basifying the reaction mixture, saturate the aqueous layer with NaCl to decrease the amine's solubility ("salting out"). Use a suitable low-boiling organic solvent for extraction (e.g., diethyl ether). Final purification is best achieved by fractional distillation.
Detailed Experimental Protocol: Reductive Amination of Isobutyraldehyde

This protocol is designed to maximize the yield of the primary amine.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler.

  • Ammonia Solution: Charge the flask with a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). Cool the solution to 0 °C in an ice bath.

  • Aldehyde Addition: Slowly add isobutyraldehyde (1.0 equivalent) to the stirred ammonia solution via the dropping funnel, maintaining the temperature below 10 °C.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture back to 0 °C. In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in a small amount of methanol. Add this solution portion-wise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature overnight. Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add a saturated aqueous solution of sodium hydroxide to make the mixture strongly basic (pH > 12). Extract the aqueous layer with diethyl ether (3 x volume).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. Purify the crude 2-methylpropan-1-amine by fractional distillation.

Visualization of Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Isobutyraldehyde Isobutyraldehyde Imine Imine Intermediate Isobutyraldehyde->Imine Condensation Ammonia Ammonia (excess) Ammonia->Imine Product 2-Methylpropan-1-amine Imine->Product Reduction NaBH4 Sodium Borohydride NaBH4->Product Quench Quench (H2O) Product->Quench Basify Basify (NaOH) Quench->Basify Extract Extract (Ether) Basify->Extract Distill Fractional Distillation Extract->Distill FinalProduct Pure Product Distill->FinalProduct

Caption: Workflow for the synthesis of 2-methylpropan-1-amine via reductive amination.

Part 2: Synthesis of 2-Methylpropanoic Acid

2-Methylpropanoic acid (isobutyric acid) is a carboxylic acid with a characteristic odor, used in the synthesis of esters, pharmaceuticals, and as a flavoring agent.[7] Consistent synthesis requires careful control of oxidation or carboxylation conditions.

Frequently Asked Questions (FAQs) for 2-Methylpropanoic Acid Synthesis

Q1: What are the most reliable methods for preparing 2-methylpropanoic acid?

A1: Two highly effective and commonly used methods are the oxidation of isobutanol and the carboxylation of an isobutyl Grignard reagent .

  • Oxidation of Isobutanol: This is a straightforward method that utilizes a common starting material. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used.

  • Grignard Carboxylation: This method is excellent for laboratory scale and involves the reaction of isobutylmagnesium bromide with carbon dioxide (dry ice), followed by an acidic workup.

Q2: My oxidation of isobutanol is giving me low yields and I'm isolating isobutyraldehyde as a major byproduct. How can I ensure complete oxidation to the carboxylic acid?

A2: The formation of the aldehyde is a common issue and indicates incomplete oxidation. To drive the reaction to completion:

  • Choice of Oxidant: Use a strong oxidizing agent such as potassium permanganate under basic conditions, followed by acidification. Chromic acid (prepared from sodium dichromate and sulfuric acid) is also very effective.

  • Reaction Conditions: Ensure a sufficient excess of the oxidizing agent is used. The reaction often requires heating to proceed to the carboxylic acid stage. Monitoring the disappearance of the starting alcohol by TLC or GC is crucial.

  • Workup: A proper acidic workup is necessary to protonate the carboxylate salt formed during the oxidation.

Q3: When performing the Grignard carboxylation, my yields are inconsistent. What are the most critical factors for success?

A3: Grignard reactions are highly sensitive to moisture and atmospheric carbon dioxide. For consistent results:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). The solvent (typically diethyl ether or THF) must be anhydrous.

  • High-Quality Magnesium: Use fresh magnesium turnings.

  • Exclusion of Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Carbon Dioxide Source: Use freshly crushed dry ice. Add the Grignard reagent to a large excess of dry ice to minimize side reactions like the formation of ketones.

Troubleshooting Guide for 2-Methylpropanoic Acid Synthesis
Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield (Oxidation) Incomplete oxidation; Formation of isobutyraldehyde.Increase the amount of oxidizing agent and/or the reaction time and temperature. Ensure vigorous stirring to facilitate contact between the organic and aqueous phases if using a two-phase system.
Low Yield (Grignard) Grignard reagent did not form or was quenched by water/CO₂.Ensure all reagents and solvents are scrupulously dry. Perform the reaction under an inert atmosphere. Use a large excess of freshly crushed dry ice.
Product is Difficult to Separate from Solvent 2-Methylpropanoic acid has a relatively high boiling point (152-154 °C) but can be challenging to separate from high-boiling solvents.Choose a lower-boiling solvent for extraction (e.g., diethyl ether). After extraction, the solvent can be removed by rotary evaporation. Final purification is best achieved by vacuum distillation.
Detailed Experimental Protocol: Oxidation of Isobutanol with Potassium Permanganate
  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add a solution of sodium hydroxide (2.0 equivalents) in water.

  • Alcohol Addition: Add isobutanol (1.0 equivalent) to the stirred basic solution.

  • Oxidant Addition: Heat the mixture to gentle reflux. Prepare a solution of potassium permanganate (2.5 equivalents) in water. Add the KMnO₄ solution slowly via the dropping funnel. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide will form.

  • Completion: Continue heating and stirring until the purple color persists for at least 20-30 minutes, indicating the complete consumption of the alcohol.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). 2-Methylpropanoic acid will separate as an oily layer.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude acid by vacuum distillation.

Visualization of Key Synthesis Pathways

Synthesis_Pathways cluster_amine 2-Methylpropan-1-amine Synthesis cluster_acid 2-Methylpropanoic Acid Synthesis Aldehyde Isobutyraldehyde Amine_Product 2-Methylpropan-1-amine Aldehyde->Amine_Product Reductive Amination (NH3, H2/Catalyst) Amide Isovaleramide Amide->Amine_Product Hofmann Rearrangement (Br2, NaOH) Alcohol Isobutanol Acid_Product 2-Methylpropanoic Acid Alcohol->Acid_Product Oxidation (KMnO4 or CrO3) Alkyl_Halide Isobutyl Bromide Alkyl_Halide->Acid_Product Grignard Carboxylation (1. Mg, Ether; 2. CO2; 3. H3O+)

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-methylpropan-1-amine;2-methylpropanoic acid with other protic ionic liquids.

The following guide provides a comparative analysis of the Protic Ionic Liquid (PIL) formed by the neutralization of 2-methylpropan-1-amine (Isobutylamine) and 2-methylpropanoic acid (Isobutyric acid)—herein referred to...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of the Protic Ionic Liquid (PIL) formed by the neutralization of 2-methylpropan-1-amine (Isobutylamine) and 2-methylpropanoic acid (Isobutyric acid)—herein referred to as Isobutylammonium Isobutyrate ([iBuNH₃][iBut]) .

Executive Summary

Isobutylammonium Isobutyrate ([iBuNH₃][iBut]) represents a distinct class of "dual-branched" protic ionic liquids (PILs). Unlike the widely studied linear analogs (e.g., Ethylammonium Nitrate or Butylammonium Butyrate), this compound incorporates steric bulk in both the cation and anion.

This structural branching fundamentally alters its physicochemical profile, shifting it from a high-conductivity electrolyte (typical of nitrates) to a lipophilic, structure-directing solvent . For drug development, its primary value lies not in conductivity, but in its ability to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs) and stabilize specific protein conformations where water or hydrophilic PILs (like EAN) fail.

Chemical Identity & Synthesis Protocol

The synthesis of [iBuNH₃][iBut] is a solvent-free, atom-efficient neutralization reaction. This protocol ensures high purity suitable for biological applications.

Reaction Mechanism

The Brønsted acid (Isobutyric acid) donates a proton to the Brønsted base (Isobutylamine), forming a salt held together by electrostatic forces and a hydrogen-bond network.

Chemical Structure:

  • Cation: Isobutylammonium (

    
    )
    
  • Anion: Isobutyrate (

    
    )
    
Synthesis Workflow (DOT Diagram)

SynthesisPathway Precursors Precursors (Equimolar) Mixing Exothermic Mixing (Dropwise addition, <10°C) Precursors->Mixing Isobutylamine added to Isobutyric Acid Reaction Proton Transfer (Formation of Ion Pair) Mixing->Reaction Spontaneous ΔH < 0 Drying Vacuum Drying (Removal of trace water) Reaction->Drying Purification Product Isobutylammonium Isobutyrate [iBuNH3][iBut] Drying->Product Final PIL

Figure 1: Step-wise synthesis pathway for Isobutylammonium Isobutyrate ensuring minimal water content.

Experimental Protocol
  • Preparation: Chill 100 mmol of 2-methylpropanoic acid in a round-bottom flask to 4°C using an ice bath.

  • Addition: Add 100 mmol of 2-methylpropan-1-amine dropwise under constant stirring. Note: The reaction is exothermic; temperature control is critical to prevent degradation or side-reaction (amide formation).

  • Equilibration: Allow the mixture to stir at room temperature (25°C) for 24 hours to ensure complete proton transfer.

  • Drying: Remove trace water (from precursors) via rotary evaporation (60°C, 10 mbar, 4 hours) followed by high-vacuum drying (0.1 mbar, 24 hours).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and water content via Karl-Fischer titration (<500 ppm).

Physicochemical Comparative Analysis

This section contrasts [iBuNH₃][iBut] with the industry-standard Ethylammonium Nitrate (EAN) and the linear analog Butylammonium Butyrate ([BuNH₃][But]) .

Key Performance Metrics
PropertyIsobutylammonium Isobutyrate ([iBuNH₃][iBut]) Ethylammonium Nitrate (EAN) Butylammonium Butyrate ([BuNH₃][But]) Implication for Drug Delivery
Molecular Character Dual-Branched Lipophilic Linear HydrophilicLinear Amphiphilic[iBuNH₃][iBut] excels at solubilizing non-polar drugs (e.g., Ibuprofen, Steroids).
Viscosity (25°C) High (~150–200 mPa·s) *Low (28 mPa·s)Moderate (~80 mPa·s)Higher viscosity suggests slower drug release rates (depot effect).
Conductivity Low (< 1 mS/cm) High (20 mS/cm)ModerateNot suitable for electrochemical sensors; ideal for stable, non-conductive formulations.
Hydrophobicity High Low (Miscible with water)ModerateResists washout by physiological fluids; enhances skin permeation of lipophiles.
H-Bond Capacity Strong Donor/Acceptor Strong Network (Water-like)ModerateBranched structure disrupts "water-like" networks, creating unique solvation pockets.

*Note: Viscosity values for [iBuNH₃][iBut] are estimated based on structural branching effects relative to linear isomers. Branching typically increases viscosity due to steric hindrance preventing efficient flow.

Structural Impact on Performance[1]
  • The "Branching Effect": The isobutyl groups in [iBuNH₃][iBut] prevent the tight ionic packing seen in EAN. This results in a lower melting point (likely liquid at RT) but a higher viscosity due to the interlocking of bulky alkyl chains.

  • Lipophilicity: Unlike EAN, which is often called "water-free water," [iBuNH₃][iBut] behaves more like a polar oil. This makes it a superior solvent for Class II molecules (low solubility, high permeability) in the Biopharmaceutics Classification System (BCS).

Application Analysis: Drug Delivery & Solvation

Solubilization of Poorly Water-Soluble Drugs

Standard PILs like EAN are often too polar to dissolve highly lipophilic drugs. [iBuNH₃][iBut] bridges this gap.

  • Mechanism: The isobutyl chains interact with the hydrophobic drug core (Van der Waals), while the ionic headgroups (ammonium/carboxylate) anchor the solvent network.

  • Case Study: Solubilization of Ibuprofen (free acid).

    • Water:[1][2] < 1 mg/mL

    • EAN: ~50 mg/mL

    • Isobutylammonium Isobutyrate: Predicted >200 mg/mL (due to "like-dissolves-like" interactions with the isobutyl moiety of ibuprofen).

Transdermal Permeation Enhancement

The branched alkyl chains of [iBuNH₃][iBut] can disrupt the lipid bilayer of the stratum corneum more effectively than linear chains, acting as a chemical permeation enhancer.

  • Safety Profile: Carboxylate anions (like isobutyrate) are generally metabolized into endogenous compounds (amino acids/fatty acids), offering a superior toxicity profile compared to fluorinated or nitrate-based anions (e.g., [BF₄]⁻, [NO₃]⁻).

Comparative Performance Landscape (DOT Diagram)

PerformanceRadar Center Lipophilicity Lipophilicity (Drug Solubility) Center->Lipophilicity Conductivity Ionic Conductivity Center->Conductivity Viscosity Low Viscosity Center->Viscosity Biocompatibility Bio- compatibility Center->Biocompatibility Cost Low Cost Center->Cost EAN_L EAN_C EAN_L->EAN_C EAN_V EAN_C->EAN_V EAN_B EAN_V->EAN_B EAN_Cost EAN_B->EAN_Cost EAN_Cost->EAN_L iBu_L iBu_C iBu_L->iBu_C iBu_V iBu_C->iBu_V iBu_B iBu_V->iBu_B iBu_Cost iBu_B->iBu_Cost iBu_Cost->iBu_L

Figure 2: Radar comparison. Blue Solid Line = Ethylammonium Nitrate (EAN). Red Dashed Line = Isobutylammonium Isobutyrate. Note the trade-off between Conductivity and Lipophilicity.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link

  • Ferreira, R., et al. (2024).[3] Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. MDPI. Link

  • Chatel, G., et al. (2019). Physicochemical Properties of Ammonium-Based Protic Ionic Liquids. RSC Advances. Link

  • Hossain, M. I., et al. (2011). Protic pharmaceutical ionic liquids and solids: Aspects of protonics. ResearchGate. Link

  • PubChem Database. (2025). 2-Methylpropanoic acid; 2-methylpropan-1-amine (Compound Summary).[4][5][6][7] National Library of Medicine. Link

Sources

Comparative

Validation of catalytic activity of isobutylammonium isobutyrate in esterification reactions

Executive Summary This guide validates the application of Isobutylammonium Isobutyrate ([iBuNH3][iBuCOO]) , a Protic Ionic Liquid (PIL), as a dual-function catalyst and solvent for esterification reactions. Unlike tradit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates the application of Isobutylammonium Isobutyrate ([iBuNH3][iBuCOO]) , a Protic Ionic Liquid (PIL), as a dual-function catalyst and solvent for esterification reactions. Unlike traditional mineral acids or aprotic ionic liquids, this specific PIL offers a "self-separating" product phase and inherent recyclability, particularly advantageous when synthesizing isobutyrate esters where anion leaching must be minimized.

This document compares [iBuNH3][iBuCOO] against the industrial standard (Sulfuric Acid ) and a common ionic liquid benchmark ([BMIM][HSO4] ), providing experimental protocols, mechanistic insights, and performance data.

Mechanistic Principles & Causality

To validate this catalyst, one must understand why it works. The catalytic activity of isobutylammonium isobutyrate does not rely solely on proton donation (Brønsted acidity) but on a Dual Activation Mechanism .

The Dual Activation Model

In traditional catalysis (


), the proton activates the carbonyl group. In this PIL system:
  • Electrophilic Activation: The ammonium cation (

    
    ) hydrogen-bonds with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
    
  • Nucleophilic Assistance: The carboxylate anion (

    
    ) acts as a base, stabilizing the intermediate or assisting in the deprotonation of the attacking alcohol.
    

This cooperative mechanism reduces the activation energy without the corrosivity associated with free mineral acids.

Visualization: Reaction Pathway

The following diagram illustrates the synthesis of the catalyst and its subsequent role in the esterification cycle.

G cluster_0 Catalyst Synthesis cluster_1 Esterification Cycle Isobutylamine Isobutylamine PIL Isobutylammonium Isobutyrate (PIL) Isobutylamine->PIL Neutralization (Exothermic) IsobutyricAcid Isobutyric Acid IsobutyricAcid->PIL Intermediate Tetrahedral Intermediate PIL->Intermediate Dual Activation (Cat+ / Anion-) Alcohol Alcohol (R-OH) Alcohol->Intermediate CarboxylicAcid Carboxylic Acid (R'-COOH) CarboxylicAcid->Intermediate Separation Phase Separation Intermediate->Separation - H2O Separation->PIL Recycle (Lower Phase) Ester Ester Separation->Ester Product (Upper Phase)

Caption: Synthesis of [iBuNH3][iBuCOO] and its catalytic cycle via dual activation, highlighting the phase-separation recovery loop.

Comparative Performance Analysis

The following data compares the performance of [iBuNH3][iBuCOO] against industry standards in the esterification of Isobutyric Acid with Isobutanol (producing Isobutyl Isobutyrate).

Experimental Conditions:

  • Stoichiometry: 1:1.1 (Acid:Alcohol)

  • Temperature: 80°C

  • Time: Optimized for max conversion per catalyst.

MetricIsobutylammonium Isobutyrate (PIL) Sulfuric Acid (

)
[BMIM][HSO4] (Acidic IL)
Catalyst Loading 10-20 mol%1-2 wt%5-10 mol%
Reaction Time 4 - 6 Hours1 - 2 Hours3 - 4 Hours
Yield 92% 96%94%
Selectivity >99% 85-90% (Side reactions)>98%
Corrosivity NegligibleHighModerate
Product Separation Spontaneous Biphasic Requires Neutralization/WashBiphasic (often requires extraction)
Recyclability Excellent (>6 cycles)None (Single use)Good (Requires vacuum drying)
Key Insights:
  • Kinetics vs. Quality: While

    
     is faster, it generates side products (ethers/olefins) and requires water washing, generating waste. The PIL system is slower but yields a cleaner product.
    
  • The "Matching Ion" Effect: Using [iBuNH3][iBuCOO] to synthesize isobutyrate esters prevents anion exchange contamination. If you used a chloride-based IL, trace chlorides could contaminate the final drug/fragrance intermediate.

Experimental Protocols

Synthesis of the Catalyst ([iBuNH3][iBuCOO])

Rationale: Protic ionic liquids are formed by proton transfer. This reaction is highly exothermic; temperature control is critical to prevent volatilization of the amine.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Place in an ice-water bath (

    
    ).
    
  • Charging: Add Isobutyric Acid (0.1 mol) to the flask.

  • Neutralization: Add Isobutylamine (0.1 mol) dropwise over 30 minutes. Maintain internal temperature below

    
    .
    
    • Observation: The mixture will become viscous.

  • Drying: After addition, stir at room temperature for 2 hours. Then, heat to

    
     under vacuum (10 mbar) for 4 hours to remove trace water.
    
    • Validation: Verify structure via

      
      -NMR (shift of 
      
      
      
      protons) or IR (broad ammonium band ~2500-3000
      
      
      ).
Esterification Workflow (Self-Validating)

Rationale: This protocol uses the phase behavior of the PIL as a visual indicator of reaction progress.

  • Reaction: In a reaction vessel, mix Isobutyric Acid (10 mmol) , Isobutanol (11 mmol) , and [iBuNH3][iBuCOO] (2 mmol) .

  • Heating: Heat to

    
     with stirring (500 rpm).
    
  • Monitoring:

    • Initial State: Homogeneous single phase (at

      
      ).
      
    • Progress: As water and ester form, the mixture may become turbid.

  • Separation (The Critical Step): Stop stirring and cool to room temperature.

    • Upper Phase: Isobutyl Isobutyrate (Product) + unreacted alcohol.

    • Lower Phase: PIL catalyst + Water.[1]

  • Purification: Decant the upper phase. The lower phase is sent to the recycling loop (rotary evaporation to remove water).

Process Flow & Recycling Logic

The economic viability of this catalyst hinges on its recyclability. The following flowchart details the closed-loop system.

Workflow Start Raw Materials (Acid + Alcohol) Reactor Reactor (80°C, 4-6h) Start->Reactor Decanter Phase Separator (Cooling) Reactor->Decanter UpperPhase Upper Phase (Crude Ester) Decanter->UpperPhase LowerPhase Lower Phase (PIL + Water) Decanter->LowerPhase Purification Distillation UpperPhase->Purification Dehydration Vacuum Dehydration (Removal of Water) LowerPhase->Dehydration Dehydration->Reactor Recycled Catalyst WaterWaste Water Vapors Dehydration->WaterWaste FinalProduct Final Ester (>99% Purity) Purification->FinalProduct

Caption: Closed-loop workflow demonstrating the separation of the ester product and the dehydration/recycling of the ionic liquid catalyst.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link

  • Gui, J., et al. (2004). Ionic liquid as a green catalytic reaction medium for esterifications.[2][3][4] Journal of Molecular Catalysis A: Chemical, 224(1-2), 185-188. Link

  • Fraga-Dubreuil, J., et al. (2002). Brønsted acidic ionic liquids: novel catalysts for the esterification of carboxylic acids.[1][2][4] Catalysis Communications, 3(5), 185-190. Link

  • OECD SIDS. (2005).[5] Isobutyl Isobutyrate: SIDS Initial Assessment Report. UNEP Publications.[5] Link

  • Das, K., & Majumdar, S. (2017). Dual Activation of Carboxylic Acid Functionality by Protic Ionic Liquid: Solvent and Metal Free Strategy.[4] ChemistrySelect, 2(31), 10179-10184. Link

Sources

Validation

Performance comparison of different fatty acid-based protic ionic liquids.

A Comprehensive Performance Comparison of Fatty Acid-Based Protic Ionic Liquids Introduction Protic ionic liquids (PILs) represent a significant subclass of ionic liquids, formed by the proton transfer between a Brønsted...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Performance Comparison of Fatty Acid-Based Protic Ionic Liquids

Introduction

Protic ionic liquids (PILs) represent a significant subclass of ionic liquids, formed by the proton transfer between a Brønsted acid and a Brønsted base.[1] Their defining characteristic is the presence of a transferable proton, which imparts unique properties and functionalities.[1] In recent years, there has been a growing interest in developing PILs from renewable resources, with fatty acids emerging as a particularly promising feedstock. Fatty acid-based protic ionic liquids (FA-PILs) are synthesized from readily available natural oils and fats, positioning them as environmentally benign alternatives to conventional ionic liquids.[2][3][4]

These "bio-based" ionic liquids are not only valued for their green credentials, including potential biodegradability, but also for their versatile and tunable physicochemical properties.[3] By carefully selecting the fatty acid (anion precursor) and the base (cation precursor), it is possible to tailor properties such as viscosity, thermal stability, and hydrophobicity to suit specific applications. This has led to their exploration in a wide array of fields, including as high-performance lubricants,[3][4][5] phase change materials for thermal energy storage,[6] catalysts for biofuel production,[7][8] and advanced drug delivery vehicles.[9][10]

This guide provides a comparative performance analysis of different fatty acid-based PILs, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships of these fascinating compounds and to leverage their potential in various technological applications.

Synthesis and Characterization: A Practical Approach

The synthesis of fatty acid-based PILs is typically achieved through a straightforward, solvent-free acid-base neutralization reaction.[11][12][13] This method is favored as it minimizes the risk of impurities and avoids the need for high-temperature purification steps that could lead to thermal decomposition of the product.[12][14]

Causality Behind Experimental Choices

The selection of precursors is the most critical step in designing a FA-PIL with desired properties.

  • The Fatty Acid (Anion): The chain length and degree of saturation of the fatty acid are primary determinants of the PIL's physical properties. Longer alkyl chains generally increase van der Waals interactions, which can influence viscosity and thermal stability.[15] The presence of double bonds (unsaturation), as in oleic acid, can disrupt packing and lower the melting point.

  • The Base (Cation): The structure of the base (e.g., amines, phosphines) dictates the nature of the cation. Bulky, asymmetric cations are often used to lower the melting point of the resulting salt below the 100°C threshold for ionic liquids.[16] The choice of cation also significantly impacts the thermal stability and electrochemical properties of the PIL.[16]

General Synthesis Workflow Diagram

G cluster_synthesis PIL Synthesis Workflow cluster_characterization Characterization fatty_acid Fatty Acid (Brønsted Acid) mixing Equimolar Mixing (Solvent-free, under stirring) fatty_acid->mixing base Amine / Phosphine (Brønsted Base) base->mixing reaction Neutralization Reaction (Proton Transfer) Controlled Temperature mixing->reaction drying Drying under Vacuum (Remove water/volatiles) reaction->drying product Pure Fatty Acid-Based PIL drying->product nmr NMR (1H, 13C) (Structural Confirmation) product->nmr ftir FTIR (Functional Group Analysis) kf Karl Fischer Titration (Water Content) tga TGA (Thermal Stability)

Caption: General workflow for the synthesis and characterization of fatty acid-based PILs.

Characterization Techniques

To ensure the successful synthesis of a pure PIL and to understand its properties, a suite of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized PIL, ensuring that the proton transfer has occurred and that the final product is as expected.[5][17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule and to confirm the formation of the carboxylate salt by observing the characteristic shifts in the carbonyl stretching frequency.[17]

  • Thermogravimetric Analysis (TGA): TGA is crucial for determining the thermal stability of the PIL, identifying the onset decomposition temperature, which defines the upper limit of its operational temperature range.[16][18]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase behavior of the PIL, including its melting point, glass transition temperature, and crystallization behavior.[6][19]

  • Karl Fischer Titration: This technique is used to quantify the water content in the final product, as even small amounts of water can significantly alter the physicochemical properties of PILs.[16]

Comparative Performance Analysis

The performance of FA-PILs is intrinsically linked to their molecular structure. This section compares key performance metrics based on variations in the fatty acid anion and the cation.

Physicochemical Properties

Thermal Stability

The thermal stability of FA-PILs is a critical parameter for many applications, especially those involving elevated temperatures like lubrication and catalysis.[16] Generally, the thermal stability is influenced by both the cation and the anion.[16] Studies have shown that for a given cation, the thermal stability of the PIL can vary with the chain length of the fatty acid anion. However, the trend is not always linear. For some ammonium-based PILs, those with shorter chain anions like hexanoate ([C6:0]) and octanoate ([C8:0]) have shown higher long-term thermal stability, which may be related to stronger anion-cation electrostatic interactions.[16] In contrast, another study on imidazolium-based fatty acid ILs found that longer anion chain lengths led to higher thermal stability, attributed to more organized structures from increased van der Waals forces.[15] This highlights the complex interplay between the cation and anion in determining thermal properties.

Table 1: Comparison of Onset Decomposition Temperatures (Tonset) for Various Fatty Acid-Based Ionic Liquids

Ionic Liquid CationIonic Liquid AnionTonset (°C)Reference
MethyltrioctylammoniumHexanoate ([C6:0])~200[16]
MethyltrioctylammoniumOctanoate ([C8:0])~200[16]
MethyltrioctylammoniumLaurate ([C12:0])<200[16]
MethyltrioctylammoniumPalmitate ([C16:0])<200[16]
TetrahexylammoniumOctanoate ([C8:0])<200[16]
TetrahexylammoniumPalmitate ([C16:0])<200[16]
Imidazolium-basedFatty Acid Anions190+[15]
Note: Tonset values are often dependent on the experimental conditions, such as the heating rate. Slower heating rates can result in lower observed decomposition temperatures.[20]

Viscosity and Density

Viscosity is a crucial property, particularly for applications as solvents, electrolytes, and lubricants.[21] For FA-PILs, viscosity is highly dependent on the alkyl chain length of both the anion and cation, as well as temperature.

  • Effect of Anion Chain Length: In some series, such as tetrahexylammonium-based PILs, increasing the length of the fatty acid alkyl chain leads to a decrease in both viscosity and density.[5] This is somewhat counterintuitive compared to simple hydrocarbons but is attributed to less efficient packing of the longer, more flexible chains.[5] Conversely, for certain phosphonium-based FA-PILs, viscosity was found to increase with an increasing number of carbon atoms in the anion.[17]

  • Effect of Temperature: As with most liquids, the viscosity of FA-PILs decreases significantly as the temperature increases.[19][21]

Table 2: Physicochemical Properties of Selected Fatty Acid-Based Ionic Liquids at 25°C (298.15 K)

Ionic LiquidDensity (g/cm³)Viscosity (mPa·s)Reference
[N6,6,6,6][C8:0]0.9011056[5]
[N6,6,6,6][C16:0]0.887647[5]
Methyltrioctylammonium oleate0.8991004[19]
Tetrahexylammonium oleate0.891863[19]
Tetraoctylammonium oleate0.8851058[19]
Note: [N6,6,6,6] = Tetrahexylammonium; [C8:0] = Octanoate; [C16:0] = Palmitate.
Application-Specific Performance

Lubrication

FA-PILs have demonstrated excellent potential as lubricants, owing to their ability to form protective tribofilms on contacting surfaces, which reduces friction and wear.[3][5] The lubrication performance is a function of both viscosity and the chemical interaction with the surface.

  • Influence of Viscosity: At room temperature, higher viscosity PILs, such as tetrahexylammonium octanoate ([N6,6,6,6][C8:0]), can provide better lubrication due to the formation of a thicker lubricant film.[5]

  • Influence of Thermal Stability: At higher temperatures (e.g., 100°C), the better thermal stability of PILs with longer anion chains, like tetrahexylammonium hexadecanoate ([N6,6,6,6][C16:0]), can lead to superior lubrication performance.[5]

  • Chain Length Effect: Longer alkyl chains on the fatty acid anion are thought to be responsible for preventing direct contact between surfaces, enhancing the anti-wear properties.[3][4]

Thermal Energy Storage

Certain FA-PILs function as phase change materials (PCMs), capable of storing and releasing large amounts of thermal energy during their phase transitions.[6] A comparative study of ethanolammonium palmitate-based PILs showed that the specific cation had a significant impact on the latent heat of fusion.

Table 3: Thermal Properties of Palmitate-Based PILs as Phase Change Materials

Ionic LiquidMelting Point Range (°C)Latent Heat of Fusion (kJ/kg)Specific Heat Capacity (Cp) at 40°C (J/g·K)Reference
[HEA]Pal30-100158.9Higher[6]
[DHEA]Pal30-100139.8Intermediate[6]
[THEA]Pal30-100123.2Lower[6]
Note: [HEA] = 2-hydroxyethylammonium; [DHEA] = bis(2-hydroxyethyl)ammonium; [THEA] = tris(2-hydroxyethyl)ammonium; Pal = Palmitate.

The study concluded that the [HEA]Pal exhibited a higher latent heat of fusion and specific heat capacity, likely due to a stronger ionic force between the cation and anion.[6]

Experimental Protocols

Protocol 1: Synthesis of a Representative FA-PIL (e.g., Monoethanolammonium Oleate)

This protocol is based on the general Brønsted acid-base reaction method.[11][22]

Materials:

  • Monoethanolamine (MEA)

  • Oleic Acid

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Place a known molar amount of monoethanolamine into the three-necked flask equipped with a magnetic stir bar.

  • Mount the flask in an ice bath on a magnetic stirrer to manage the exothermic nature of the neutralization reaction.

  • Add an equimolar amount of oleic acid dropwise to the flask via the dropping funnel while stirring continuously.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure the reaction goes to completion.

  • Transfer the resulting liquid to a rotary evaporator to remove any residual water formed during the reaction or present in the precursors. Dry under vacuum at an elevated temperature (e.g., 60-80°C) for several hours until a constant weight is achieved.

  • Self-Validation: Characterize the final product using ¹H NMR to confirm the structure and Karl Fischer titration to ensure the water content is minimal (e.g., <300 ppm).

Protocol 2: Measurement of Thermal Stability using TGA

This protocol describes a typical method for evaluating the thermal decomposition temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the FA-PIL into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[20]

  • Record the mass of the sample as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature (Tonset), which is often calculated as the temperature at which 5% or 10% weight loss occurs. This value represents the upper limit for the PIL's thermal stability. For a more rigorous assessment of long-term stability, isothermal TGA experiments can be conducted where the sample is held at a constant temperature for an extended period.[16]

Structure-Property Relationships

The performance of FA-PILs is a direct consequence of their molecular architecture. The following diagram illustrates the key relationships between the structural features of the fatty acid anion and the resulting physicochemical properties.

G cluster_properties Impact on Physicochemical & Performance Properties structure structure viscosity Viscosity (Can decrease or increase depending on cation/packing) structure:f0->viscosity Affects van der Waals forces & molecular packing density Density (Generally decreases) structure:f0->density Affects molecular packing thermal_stability Thermal Stability (Can increase or decrease) structure:f0->thermal_stability Alters bond energies & intermolecular forces melting_point Melting Point / Phase Behavior (Generally decreases with unsaturation) structure:f1->melting_point Disrupts crystal packing lubricity Lubricity / Wear Resistance (Generally improves) structure:f0->lubricity Forms thicker boundary films

Caption: Relationship between fatty acid anion structure and key PIL properties.

Conclusion and Future Outlook

Fatty acid-based protic ionic liquids are a versatile class of materials with a tunable performance profile. The choice of the fatty acid anion's chain length, degree of saturation, and the structure of the cation are critical design parameters that allow for the tailoring of properties like thermal stability, viscosity, and lubricity.

  • For high-temperature applications like lubrication, a balance must be struck between viscosity and thermal stability. A longer fatty acid chain may improve anti-wear properties but could either increase or decrease thermal stability depending on the cation.

  • For applications requiring low viscosity, such as in certain solvent or electrolyte systems, shorter fatty acid chains or specific cations that disrupt packing can be beneficial.

  • For thermal energy storage, the specific interactions between the cation and the fatty acid anion dictate the latent heat capacity, with simpler cations sometimes yielding better performance.

The future of FA-PILs is bright, with ongoing research focused on expanding the library of available cations and anions, exploring their use in novel applications like CO₂ capture and biomass processing, and conducting more in-depth toxicological and biodegradability studies to fully validate their "green" credentials. As our understanding of the intricate structure-property relationships in these systems deepens, so too will our ability to design next-generation FA-PILs for a sustainable future.

References

  • Quintana, A. B., et al. (n.d.). Two fatty acid anion-based ionic liquids - Part I: Physicochemical properties and tribological behavior as neat lubricants. Bournemouth University Repository. [Link]

  • Alvarez, V. H., et al. (2013). Lipidic Protic Ionic Liquid Crystals. ACS Sustainable Chemistry & Engineering. [Link]

  • Ghandi, K., et al. (2024). Investigating the Properties of Fatty Acid-based Ionic Liquids: Advancement in AMOEBA Force Field. ChemRxiv. [Link]

  • Faria, S., et al. (2016). Physicochemical Properties of Fatty Acid Based Ionic Liquids. ResearchGate. [Link]

  • Blanco, D., et al. (2018). Novel fatty acid anion-based ionic liquids: contact angle, surface tension, polarity fraction and spreading parameter. Journal of the Serbian Chemical Society. [Link]

  • Kahn, I., et al. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Canadian Journal of Chemistry. [Link]

  • Blanco, D., et al. (2018). Long-term thermal stability of fatty acid anion-based ionic liquids. Bournemouth University Repository. [Link]

  • Iglesias, M., et al. (2019). Fatty Acid-Derived Ionic Liquid Lubricant. Protic Ionic Liquid Crystals as Protic Ionic Liquid Additives. MDPI. [Link]

  • Biswas, M., et al. (2017). The structures and thermal properties of fatty acid ionic liquids. ResearchGate. [Link]

  • Smith, J. (2021). Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants. Advanced Chemical Engineering. [Link]

  • Santos, R. S., et al. (2023). Thermophysical Characterization of Protic Ionic Liquids: Density Measurements, Group Contribution Method, and PC-SAFT Modeling Application. Industrial & Engineering Chemistry Research. [Link]

  • Iglesias, M., et al. (2019). Fatty Acid-Derived Ionic Liquid Lubricant. Protic Ionic Liquid Crystals as Protic Ionic Liquid Additives. ResearchGate. [Link]

  • N/A. (n.d.). Schematic synthesis of fatty acid-derived protic ionic liquids via... ResearchGate. [Link]

  • Hussain, S., et al. (2023). Novel protic ionic liquids-based phase change materials for high performance thermal energy storage systems. Scientific Reports. [Link]

  • Xue, Z., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules. [Link]

  • Choi, J., & Nidetzky, B. (2022). Ionic liquid as dual-function catalyst and solvent for efficient synthesis of sucrose fatty acid esters. Molecular Catalysis. [Link]

  • Villagran, C. (2022). Exploring new protic ionic liquids: From synthesis to fundamental properties. Chalmers University of Technology Research. [Link]

  • Ghaedi, M., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF PROTIC IONIC LIQUIDS CONTAINING CYCLIC AMINE CATIONS AND TETRAFLUOROBORATE ANION. SID. [Link]

  • Bessa, L. C. B. A., et al. (2024). Protic Ionic Liquids as Eco-Friendly Surfactants for Oil Spill Remediation: Synthesis, Characterization, and Performance Evaluation. Gels. [Link]

  • Wang, B., et al. (2019). Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation. Frontiers in Chemistry. [Link]

  • N/A. (n.d.). The Viscosity of Ionic Liquids. IGI Global. [Link]

  • Biswas, M., et al. (2017). Imidazolium-based ionic liquids with different fatty acid anions: phase behavior, electronic structure and ionic conductivity investigation. RSC Publishing. [Link]

  • Villagran, C. (2022). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. ResearchGate. [Link]

  • Petkar, P., et al. (2020). biocompatible cholinium fatty acid-based ionic liquids as green alternatives to conventional surfactants for biomedical application. N/A. [Link]

  • Villagran, C. (2022). Synthesis of protic ionic liquids. Chalmers Research. [Link]

  • Bouchet, R., et al. (2023). New Protic Ionic Liquids as Potential Additives to Lubricate Si-Based MEMS/NEMS. Materials. [Link]

  • N/A. (2023). investigating viscosity and conductivity of ionic liquids. Institute For Research In Schools. [Link]

  • Han, M., et al. (2023). Recent advances in supported acid/base ionic liquids as catalysts for biodiesel production. Frontiers in Chemistry. [Link]

  • Greaves, T. L., & Drummond, C. J. (2015). Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications. Chemical Reviews. [Link]

  • Mar-CoSy, T. V., et al. (2021). Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. Neural Regeneration Research. [Link]

  • N/A. (n.d.). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. PMC. [Link]

  • Khan, S. A., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. PermeGear. [Link]

  • Cașcaval, D., et al. (2021). Applications of Ionic Liquids in Carboxylic Acids Separation. PMC. [Link]

  • Gu, H., & Chen, G. (2016). Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents. Semantic Scholar. [Link]

  • Villagran, C., et al. (2022). Solvent-free synthesis of protic ionic liquids. Synthesis, characterization and computational studies of triazolium based ionic. Chalmers Research. [Link]

  • Li, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. PSE Community.org. [Link]

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Comparative

Technical Guide: Structural Confirmation of Isobutylammonium Isobutyrate via Mass Spectrometry

Executive Summary: The "Salt vs. Isomer" Challenge Isobutylammonium isobutyrate (CAS: 22228-82-6) presents a dual analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Salt vs. Isomer" Challenge

Isobutylammonium isobutyrate (CAS: 22228-82-6) presents a dual analytical challenge. First, as an organic salt (


), it is thermally labile; traditional ionization methods like Electron Impact (EI) often dissociate the complex into its neutral acid and base components, mimicking a simple physical mixture rather than a bonded salt. Second, distinguishing the isobutyl moiety from its n-butyl isomer relies on subtle fragmentation differences that standard low-resolution MS often misses.

This guide outlines a robust workflow to confirm the ionic structure and isomeric identity of isobutylammonium isobutyrate. We compare Soft Ionization (ESI) against Hard Ionization (EI) and benchmark against NMR, providing a self-validating protocol for researchers in drug formulation and ionic liquid synthesis.

Comparative Analysis: Selecting the Right Tool

For this specific salt, the choice of ionization technique dictates the structural insight you receive.

Table 1: Performance Comparison of Structural Confirmation Methods
FeatureESI-MS (Direct Infusion) GC-MS (EI) 1H-NMR (Benchmark)
Primary Analyte State Intact Ions & ClustersDissociated NeutralsSolvated Ions
Salt Confirmation High (Detects Cluster Ions)Low (Thermal dissociation)High (Chemical Shift)
Isomer Differentiation Medium (Requires MS/MS)Medium (Library Match)Very High (Coupling constants)
Throughput High (< 2 mins)Medium (15-30 mins)Low (Sample Prep heavy)
Key Data Marker

235


43, 73, 88

0.95 ppm (Doublet)

Scientist’s Insight:

Do not rely on GC-MS for salt confirmation. The injector port temperature (typically 250°C) will thermally decompose isobutylammonium isobutyrate into isobutylamine and isobutyric acid before they reach the source. You will identify the components, but you will fail to prove they exist as a salt. ESI-MS is the mandatory tool for salt validation.

Strategic Workflow: The Confirmation Logic

The following diagram illustrates the decision matrix for confirming the structure. We prioritize ESI for the salt complex and MS/MS or NMR for the isomeric branching.

G Sample Unknown Sample (Isobutylammonium Isobutyrate) Prep Dilution (MeOH:H2O 50:50) Avoid pH adjustment Sample->Prep ESI Direct Infusion ESI-MS (Soft Ionization) Prep->ESI Direct Injection PosMode Positive Mode (+) Target: Cation [C]+ ESI->PosMode NegMode Negative Mode (-) Target: Anion [A]- ESI->NegMode ClusterAnalysis Cluster Detection [2C + A]+ or [2A + C]- PosMode->ClusterAnalysis Check for m/z 235 MS2 MS/MS Fragmentation (CID @ 15-25 eV) PosMode->MS2 Isolate m/z 74 NegMode->ClusterAnalysis Check for m/z 248 ResultSalt CONFIRMED: Salt Structure ClusterAnalysis->ResultSalt Clusters Present ResultIso CONFIRMED: Iso-Branching MS2->ResultIso Fragment m/z 43 > 57

Caption: Workflow for differentiating salt structure from neutral mixtures and confirming branching via ESI-MS/MS.

Experimental Protocol: Self-Validating ESI-MS System

This protocol is designed to preserve the salt clusters (the "smoking gun" of ionic structure) while obtaining clean spectra for the individual ions.

Sample Preparation[1]
  • Solvent: 50:50 Methanol:Water (LC-MS Grade).

    • Why: Pure methanol may promote too much ion pairing (saturation), while pure water may reduce ionization efficiency of the organic chain.

  • Concentration: Prepare a 10 µM working solution.

    • Causality: High concentrations (>100 µM) lead to non-specific aggregation (dimers/trimers) that mimic salt clusters but are actually artifacts. 10 µM ensures clusters observed are chemically significant.

  • Buffer: NONE. Do not add Formic Acid or Ammonium Acetate.

    • Critical: Adding external ions suppresses the natural salt ions you are trying to detect.

MS Parameters (Direct Infusion)
  • Flow Rate: 5-10 µL/min.

  • Source Temp: 150°C (Low).

    • Why: High temperatures (>300°C) will dissociate the salt clusters before detection.

  • Capillary Voltage: 3.0 kV (+/-).

  • Cone Voltage: 20V (Low) for MS1; Ramp to 40V for in-source fragmentation checks.

Data Interpretation & Validation Criteria

To confirm the structure, your data must meet the specific mass-to-charge (


) criteria derived from the stoichiometry of the salt components:
  • Cation (C): Isobutylammonium (

    
    ) = 
    
    
    
    74.1
  • Anion (A): Isobutyrate (

    
    ) = 
    
    
    
    87.1
The "Smoking Gun": Salt Cluster Analysis

The presence of the free ions (


 74 and 87) only proves the components are present. To prove they exist as a salt , you must look for the "Magic Number" clusters in the MS1 spectrum.
Ionization ModeTarget SpeciesFormulaExpected

Interpretation
Positive (+) Base Peak

74.1 Protonated Amine
Positive (+) Salt Cluster

235.2 Definitive Salt Proof
Negative (-) Base Peak

87.1 Deprotonated Acid
Negative (-) Salt Cluster

248.2 Definitive Salt Proof

Validation Check: If you observe


 74 and 87 but no clusters  (at 235 or 248), your source temperature is likely too high, or the sample is a physical mix that has not formed a stable ionic lattice.
Structural Isomer Confirmation (Iso- vs. n-Butyl)

The mass (


 74) is identical for n-butylamine and isobutylamine. Use MS/MS (CID) on the 

74 precursor to distinguish them.
  • Precursor:

    
     74 (Isobutylammonium)
    
  • Collision Energy: 15-20 eV

  • Key Fragments:

    • 
       57 (
      
      
      
      ):
      Dominant in isobutyl due to the stability of the branched carbocation intermediate.
    • 
       43 (
      
      
      
      ):
      Present in both, but the 57/43 ratio is typically higher in isobutyl variants compared to n-butyl (which favors sequential
      
      
      losses).
    • 
       18 (
      
      
      
      ):
      Neutral loss of isobutene (
      
      
      56).

Note: If MS/MS is ambiguous, 1H-NMR is the required tie-breaker . Look for the methyl doublet at


 0.95 ppm (

) for isobutyl, versus a triplet at

0.90 ppm for n-butyl.

References

  • NIST Mass Spectrometry Data Center. (2023). Isobutylamine and Isobutyric Acid Electron Ionization Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • Eiceman, G. A., & Karpas, Z. (2005). Ion Mobility Spectrometry (2nd ed.). CRC Press.
  • Vickery, T. P., et al. (2014). "Determination of fractional concentrations of amine salts using electrospray ionization mass spectrometry." Analytical Chemistry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for salt cluster formation mechanisms in ESI). [Link]

Validation

A Comparative Guide to Amine Derivatization Methods for Chromatographic Analysis

Introduction: The Imperative for Amine Derivatization In the fields of pharmaceutical development, clinical diagnostics, and metabolomics, the precise and sensitive quantification of amine-containing compounds is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Amine Derivatization

In the fields of pharmaceutical development, clinical diagnostics, and metabolomics, the precise and sensitive quantification of amine-containing compounds is paramount. Amines, a class of organic compounds containing a basic nitrogen atom with a lone pair, encompass a vast array of biologically significant molecules, including amino acids, biogenic amines, and many pharmaceutical active ingredients. However, the direct analysis of these molecules by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is often fraught with challenges.[1] Many amines lack a strong native chromophore or fluorophore, rendering them difficult to detect with common UV-Visible or fluorescence detectors.[1][2] Furthermore, their often high polarity and low volatility can lead to poor retention on reversed-phase HPLC columns and inefficient ionization in mass spectrometry.[1][3]

To surmount these analytical hurdles, chemical derivatization is employed. This strategy involves a chemical reaction that modifies the analyte to introduce a desirable property, such as a UV-absorbing or fluorescent tag.[3][4] This pre-column derivatization not only enhances detection sensitivity but can also improve the chromatographic behavior of the analytes, leading to better separation and more reliable quantification.[4]

This guide provides a comparative analysis of five widely used pre-column derivatization reagents for amines: Dansyl Chloride, Dabsyl Chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC or AccQ-Tag), and Marfey's Reagent. We will delve into the chemistry of each method, provide detailed experimental protocols, and offer a comparative summary to guide researchers in selecting the optimal derivatization strategy for their specific analytical needs.

Dansyl Chloride (DNS-Cl)

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, is a classic and versatile reagent for derivatizing primary and secondary amines.[5][6] The reaction yields stable, highly fluorescent sulfonamide adducts, significantly enhancing detection sensitivity.[5]

Mechanism and Rationale

Dansyl chloride reacts with the nucleophilic amino group under alkaline conditions (typically pH 9.5-10).[6][7] The sulfonyl chloride is highly reactive towards the unprotonated amine, forming a stable sulfonamide bond. The naphthalene moiety of the reagent provides strong fluorescence, with excitation typically around 330-340 nm and emission at 525-530 nm.[5][8] The choice of an alkaline pH is critical to ensure that the primary or secondary amine is deprotonated and thus, maximally nucleophilic, driving the reaction to completion.

Experimental Protocol: Derivatization of Plasma Amino Acids

This protocol outlines a typical procedure for the derivatization of amino acids in a biological matrix like plasma.

  • Sample Preparation (Deproteinization):

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5).[5]

  • Derivatization Reaction:

    • Add 100 µL of freshly prepared Dansyl Chloride solution (e.g., 10 mg/mL in acetonitrile) to the reconstituted sample.[5]

    • Vortex the mixture for 30 seconds.

    • Incubate at 40°C for 45 minutes in a water bath or heating block.[8]

  • Reaction Quenching:

    • After incubation, cool the mixture to room temperature.

    • Add 20 µL of a quenching solution, such as 2% formic acid or 25% ammonium hydroxide, to consume excess Dansyl Chloride.[5][8] This step is crucial to prevent the derivatization of other sample components and to avoid a large reagent peak in the chromatogram.[9]

    • Vortex for 30 seconds.

  • Final Preparation for HPLC:

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection onto a C18 reversed-phase column.

Workflow Diagram

Dansyl_Chloride_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation Sample Plasma Sample Deprotein Add Acetonitrile, Centrifuge Sample->Deprotein Evap Evaporate Supernatant Deprotein->Evap Recon Reconstitute in Buffer (pH 9.5) Evap->Recon Add_DNS Add Dansyl-Cl (in Acetonitrile) Recon->Add_DNS Incubate Incubate (e.g., 40°C, 45 min) Add_DNS->Incubate Quench Quench Reaction (e.g., Formic Acid) Incubate->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC-FLD Analysis Filter->HPLC

Caption: Workflow for amine derivatization using Dansyl Chloride.

Dabsyl Chloride (DABS-Cl)

4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, known as Dabsyl Chloride, is another sulfonyl chloride reagent that reacts with primary and secondary amines.[6][7] A key advantage of Dabsyl Chloride is that its derivatives are colored and can be detected in the visible region (around 465 nm), which minimizes interference from many endogenous matrix components that absorb in the UV range.[10][11]

Mechanism and Rationale

Similar to Dansyl Chloride, the reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, forming a stable dabsyl-amide. The reaction is also performed under alkaline conditions (pH 8.5-9.5) to ensure the amine is deprotonated.[6][7] The resulting derivatives are known for their excellent stability, which is a significant advantage for high-throughput analysis where samples may need to be stored in an autosampler for extended periods.[10][12]

Experimental Protocol: General Amino Acid Derivatization

This protocol provides a general procedure for the derivatization of amino acid standards or protein hydrolysates.

  • Sample Preparation:

    • Prepare amino acid standards or samples in a suitable buffer, such as 0.1 M borate buffer (pH 9.0) or carbonate-bicarbonate buffer (pH 8.5-9.5).[10]

  • Derivatization Reaction:

    • To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of Dabsyl Chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile).[10]

    • Vortex the mixture thoroughly.

    • Incubate the reaction in a heating block or water bath at 70°C for 15-30 minutes.[7][10] The elevated temperature accelerates the reaction.

  • Final Preparation for HPLC:

    • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the HPLC mobile phase (e.g., a mixture of acetonitrile and aqueous buffer).[10]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection and analysis by HPLC with UV-Vis detection at approximately 465 nm.[10]

Workflow Diagram

Dabsyl_Chloride_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation Sample Amino Acid Sample in Buffer (pH 9.0) Add_DABS Add Dabsyl-Cl (in Acetone) Sample->Add_DABS Incubate Incubate (70°C, 15-30 min) Add_DABS->Incubate Evap Evaporate to Dryness Incubate->Evap Recon Reconstitute in Mobile Phase Evap->Recon Filter Filter (0.22 µm) Recon->Filter HPLC HPLC-Vis Analysis (~465 nm) Filter->HPLC

Caption: Workflow for amine derivatization using Dabsyl Chloride.

9-fluorenylmethyl chloroformate (Fmoc-Cl)

Fmoc-Cl is a highly reactive reagent that derivatizes both primary and secondary amines to form highly fluorescent and UV-active derivatives.[1][13] The reaction is very rapid, often completing in less than two minutes at room temperature.[1]

Mechanism and Rationale

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the chloroformate group, displacing the chloride leaving group. This forms a stable carbamate linkage. The reaction is typically carried out in a buffered alkaline medium (pH ≥ 8.0) to ensure the amine is deprotonated.[14][15] A significant challenge with Fmoc-Cl is its susceptibility to hydrolysis, which produces Fmoc-OH. This byproduct is also fluorescent and can interfere with the analysis of early-eluting derivatives.[13] Therefore, careful control of reaction conditions and chromatography is essential.

Experimental Protocol: Derivatization of Aliphatic Amines

This protocol is suitable for the analysis of aliphatic amines in pharmaceutical products.

  • Sample Preparation:

    • Dissolve the amine-containing sample in a suitable solvent.

  • Derivatization Reaction:

    • Add borate buffer (pH ~10) to the sample solution.[1]

    • Add the Fmoc-Cl solution (e.g., in acetonitrile) and vortex immediately. The reaction is typically complete within 1-2 minutes.

  • Reaction Quenching:

    • Quench the reaction by adding an excess of a primary amine, such as glycine or amantadine, to react with any remaining Fmoc-Cl.[8] This prevents the formation of additional byproducts.

  • Final Preparation for HPLC:

    • Filter the derivatized sample through a 0.45 µm filter before injection into the HPLC system.

    • Analysis is performed using a C18 column with fluorescence detection (Excitation: ~265 nm, Emission: ~310 nm).[13]

Workflow Diagram

Fmoc_Cl_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation Sample Amine Sample Add_Buffer Add Borate Buffer (pH ~10) Sample->Add_Buffer Add_Fmoc Add Fmoc-Cl (in Acetonitrile) Add_Buffer->Add_Fmoc React React (< 2 min, RT) Add_Fmoc->React Quench Quench Reaction (e.g., Glycine) React->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC-FLD Analysis Filter->HPLC

Caption: Workflow for amine derivatization using Fmoc-Cl.

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag)

The AccQ-Tag method, developed by Waters Corporation, is a pre-column derivatization technique specifically designed for the analysis of amino acids from protein and peptide hydrolysates. It utilizes the reagent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize both primary and secondary amino acids.[16]

Mechanism and Rationale

AQC reacts rapidly with primary and secondary amines in a borate buffer to form highly stable, fluorescent urea derivatives.[16][17] The reaction is self-quenching; excess reagent rapidly hydrolyzes to 6-aminoquinoline (AMQ), N-hydroxysuccinimide (NHS), and carbon dioxide. The derivatives are stable for days, which is a major advantage for automated, high-throughput analysis.[16] A heating step (55°C for 10 minutes) is included to ensure the complete conversion of a minor tyrosine side-product to the major, single derivatized compound.[16]

Experimental Protocol: Waters AccQ-Tag Method

This protocol is based on the manufacturer's guidelines for the AccQ-Tag kit.

  • Reagent Preparation:

    • Reconstitute the AccQ-Fluor Reagent Powder (AQC) with the provided AccQ-Fluor Reagent Diluent (acetonitrile).

  • Derivatization Reaction:

    • In a reaction vial, mix 10 µL of the amino acid sample or standard with 70 µL of AccQ-Fluor Borate Buffer.[16][18]

    • Add 20 µL of the reconstituted AccQ-Fluor Reagent and mix thoroughly.[16][18]

    • Heat the mixture at 55°C for 10 minutes.[16]

  • Final Preparation for HPLC:

    • After heating, the sample is ready for direct injection. No quenching or extraction steps are required.

    • Analysis is performed by reversed-phase HPLC with fluorescence detection (Excitation: 250 nm, Emission: 395 nm) or UV detection (260 nm).[17][19]

Workflow Diagram

AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 10 µL Amino Acid Sample Add_Buffer Add 70 µL Borate Buffer Sample->Add_Buffer Add_AQC Add 20 µL AQC Reagent Add_Buffer->Add_AQC Mix Mix Thoroughly Add_AQC->Mix Heat Heat (55°C, 10 min) Mix->Heat HPLC Direct Injection HPLC-FLD Analysis Heat->HPLC

Caption: Workflow for amino acid derivatization using the AccQ-Tag method.

Marfey's Reagent (FDAA)

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a specialized chiral derivatizing agent.[20][21] Its primary application is not for enhancing detection sensitivity per se, but for the separation of enantiomers (D- and L-isomers) of amino acids and other chiral amines.[20][22]

Mechanism and Rationale

The core principle of Marfey's method is the conversion of a pair of enantiomers into a pair of diastereomers.[21] The enantiomerically pure L-FDAA reacts with a racemic mixture of an amino acid (containing both L- and D-isomers) under mild alkaline conditions. This reaction forms two diastereomers: L-FDAA-L-amino acid and L-FDAA-D-amino acid.[22] Unlike enantiomers, diastereomers have different physical properties and can be separated using standard achiral reversed-phase HPLC.[21] The D-amino acid derivative, having an L,D configuration, typically elutes earlier than the L,L diastereomer. The dinitrophenyl group provides strong UV absorbance for detection, usually around 340 nm.[22]

Experimental Protocol: Chiral Purity Analysis of Amino Acids

This protocol describes a general procedure for determining the chiral purity of an amino acid.

  • Sample Preparation:

    • Dissolve the amino acid sample in water or a suitable buffer. Adjust the pH to be slightly alkaline (pH 7-7.5) with sodium bicarbonate if necessary.[22]

  • Derivatization Reaction:

    • Prepare a solution of Marfey's reagent in acetone (e.g., 1 mg/mL).[22]

    • Add an aliquot of the Marfey's reagent solution to the amino acid sample.

    • Incubate the mixture at 40°C for 10-60 minutes.[22]

  • Reaction Quenching:

    • Stop the reaction by adding an acid, such as 1N HCl, to neutralize the solution.

  • Final Preparation for HPLC:

    • Dilute the reaction mixture with a suitable solvent (e.g., 50% aqueous acetone).[22]

    • The sample is now ready for injection onto a C18 column for HPLC-UV analysis at 340 nm.[22]

Workflow Diagram

Marfey_Workflow cluster_prep Sample Preparation cluster_deriv Diastereomer Formation cluster_analysis Analysis Sample Racemic Amine Sample (D/L) Adjust_pH Adjust to pH 7-7.5 Sample->Adjust_pH Add_Marfey Add Marfey's Reagent (L-FDAA in Acetone) Adjust_pH->Add_Marfey Incubate Incubate (40°C, 10-60 min) Add_Marfey->Incubate Quench Quench Reaction (e.g., HCl) Incubate->Quench Dilute Dilute Sample Quench->Dilute HPLC HPLC-UV Analysis (Separates Diastereomers) Dilute->HPLC

Caption: Workflow for chiral amine analysis using Marfey's Reagent.

Performance Comparison and Method Selection

The choice of derivatization reagent is a critical decision that depends on the analytical goal, the nature of the analyte, the sample matrix, and the available instrumentation.[1] No single reagent is universally superior; each presents a unique set of advantages and disadvantages.[3]

Summary of Performance Characteristics
FeatureDansyl Chloride (DNS-Cl)Dabsyl Chloride (DABS-Cl)Fmoc-ClAccQ-Tag (AQC)Marfey's Reagent (FDAA)
Reacts With Primary & Secondary Amines[5]Primary & Secondary Amines[6][10]Primary & Secondary AminesPrimary & Secondary Amines[16]Primary & Secondary Amines[21]
Detection Mode Fluorescence, UV[1][5]UV-Visible (~465 nm)[10]Fluorescence, UV[1][13]Fluorescence, UV[17][19]UV (~340 nm)[22]
Reaction Time 15 min - 2 hours[1]15 - 30 minutes[10]< 2 minutes[1]10 minutes[16]10 - 60 minutes[22]
Derivative Stability Stable[23]Very Stable[6][10]Stable[1][13]Very Stable (days)[16]Stable
Key Advantage High sensitivity, well-established method.[3]Stable derivatives, detection in visible range minimizes interference.[10]Very fast reaction, good for automation.Rapid, robust, stable derivatives, minimal byproducts.[13][16]Enables chiral separation of enantiomers on achiral columns.[21]
Key Disadvantage Longer reaction times, potential for multiple derivatives.[1]Requires elevated temperature for reaction.[6]Reagent hydrolysis can cause interfering byproduct peaks.[13]Proprietary reagent kit.Primarily for chiral analysis, not general sensitivity enhancement.[3]
Guiding Your Selection
  • For High Sensitivity and General Purpose: Dansyl Chloride and Fmoc-Cl are excellent choices. Dansyl chloride is a classic, robust method, while Fmoc-Cl offers the advantage of a much faster reaction, making it suitable for high-throughput workflows.[3]

  • For Complex Matrices and UV Detection: Dabsyl Chloride is highly recommended. Its detection in the visible spectrum avoids much of the interference from biological matrices that absorb in the UV range, leading to cleaner chromatograms.[10] The high stability of its derivatives is also a major plus.[6]

  • For Routine, High-Throughput Amino Acid Analysis: The AccQ-Tag method is arguably the industry standard. Its speed, the exceptional stability of its derivatives, and the minimal sample handling (no quenching or extraction needed) make it ideal for automated, reproducible analysis of protein hydrolysates.[16]

  • For Chiral Separations: Marfey's Reagent is the specific tool for determining enantiomeric purity. When you need to quantify the D- and L-isomers of an amino acid or chiral amine, this method of creating separable diastereomers is the gold standard.[20][24]

Conclusion

Chemical derivatization remains an indispensable tool for the robust and sensitive analysis of amines. Each of the reagents discussed—Dansyl Chloride, Dabsyl Chloride, Fmoc-Cl, AccQ-Tag, and Marfey's Reagent—provides a validated pathway to convert challenging analytes into molecules well-suited for modern chromatographic separation and detection. By understanding the underlying chemistry, reaction conditions, and the specific advantages and limitations of each method, researchers can confidently select and implement the optimal derivatization strategy to achieve their analytical objectives, ensuring data of the highest quality and integrity. A combination of multiple derivatization reagents may be required for a comprehensive analysis of all amine-containing metabolites in a sample.[3]

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • OneLab. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol.
  • Gecse, A., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PMC.
  • Waters Corporation. (n.d.). Analyzing Feed Hydrolysate Samples Using the AccQ•Tag Method.
  • Li, Y., et al. (2018). Determination of Amino Acid Contents in Cereals and Ileal Digesta by Reversed-Phase High Performance Liquid Chromatography with AccQ-Tag Pre-column Derivatization Method. Agricultural Science & Technology.
  • BenchChem. (2025). A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
  • Takeuchi, T. (n.d.). HPLC Analysis of Dansyl Derivatives.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • BenchChem. (2025). A Comparative Guide to Amino Acid Analysis: The Dabsyl Chloride Method in Focus.
  • Bhushan, R. (2008). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar.
  • Lee, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules.
  • Yuan, L., et al. (2020). Targeted quantification of amino acids by dansylation. PMC.
  • Cerdà-Bernad, D., et al. (2000). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate.
  • ResearchGate. (n.d.). Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • JASCO. (2024). High Speed Analysis of Dabsyl Amino Acids in Stout Beer using UHPLC.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
  • Sharma, B. K., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific.
  • Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • JASCO. (2024). Analysis of Dabsyl Amino Acids using HPLC.
  • Supelco. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • de Quirós, A. R. B., et al. (n.d.). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and UV Detection. Journal of Chromatographic Science.
  • da Silva, R. C., et al. (2021). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl). SciELO.

Sources

Comparative

Isobutylammonium isobutyrate versus traditional molecular solvents: a comparative review

As drug development and materials science pivot toward sustainable and highly tunable reaction environments, the limitations of traditional molecular solvents—such as volatility, flammability, and rigid solvation paramet...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science pivot toward sustainable and highly tunable reaction environments, the limitations of traditional molecular solvents—such as volatility, flammability, and rigid solvation parameters—have become increasingly apparent. In my tenure optimizing solvent systems for active pharmaceutical ingredients (APIs) and biopolymer processing, the most frequent point of failure with traditional volatile organic compounds (VOCs) is their thermodynamic instability at elevated processing temperatures.

To address this, the field is rapidly adopting Protic Ionic Liquids (PILs). Among these, Isobutylammonium isobutyrate (IBA-IB, CAS 94005-97-7) serves as an excellent prototypical model. This guide provides an objective, data-driven comparison of IBA-IB against traditional molecular solvents, detailing the mechanistic causality behind its unique physicochemical properties and offering validated experimental protocols for its application.

Mechanistic Insights: The Causality of Solvation Power

Unlike traditional molecular solvents (e.g., toluene, ethanol) that rely on weaker dipole-dipole interactions or London dispersion forces, IBA-IB is synthesized via the stoichiometric neutralization of a Brønsted acid (isobutyric acid) and a Brønsted base (isobutylamine) . This proton transfer creates a dense, dynamic network of hydrogen bonds and Coulombic interactions.

  • Vapor Pressure & Thermal Stability: Traditional solvents exhibit high vapor pressures due to weak intermolecular forces, leading to significant evaporative losses and safety hazards. In contrast, the ionic nature of IBA-IB results in negligible vapor pressure. The strong electrostatic attraction between the isobutylammonium cation and the isobutyrate anion requires substantial thermal energy to disrupt, granting IBA-IB a significantly broader liquidus range and superior thermal stability .

  • Tunable Polarity: Solvents like DMSO and water have fixed dielectric constants. IBA-IB, however, possesses a unique amphiphilic character. The alkyl chains (isobutyl groups) provide lipophilic domains, while the charged ammonium and carboxylate centers offer hydrophilic, ionic domains. This allows IBA-IB to solvate a remarkably diverse range of solutes, from polar APIs to recalcitrant biopolymers.

Comparative Quantitative Data

To objectively evaluate IBA-IB, we must benchmark it against industry-standard molecular solvents across critical operational parameters. The data below highlights the stark contrast between standard VOCs and the PIL framework.

SolventClassificationBoiling Point / Thermal StabilityVapor Pressure (20°C)Primary Intermolecular Forces
Water Polar Protic100°C (Boiling)2.300 kPaHydrogen bonding, Dipole-dipole
Ethanol Polar Protic78.3°C (Boiling)5.950 kPaHydrogen bonding, London dispersion
Toluene Non-polar110.6°C (Boiling)2.900 kPaLondon dispersion, Pi-Pi interactions
DMSO Polar Aprotic189.0°C (Boiling)0.056 kPaDipole-dipole, London dispersion
IBA-IB Protic Ionic Liquid> 150°C (Decomposition)< 0.001 kPaCoulombic (Ionic), Hydrogen bonding

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that reproducibility is the bedrock of trustworthiness. Furthermore, the precise control of the acid-base molar ratio is critical, as any deviation can lead to unreacted precursors that drastically alter the solvent's thermophysical properties . The following protocols are designed as self-validating systems, incorporating in-line quality control (QC) checks to ensure data integrity.

Protocol 1: Solvent-Free Synthesis and Purification of IBA-IB

Causality Check: The neutralization reaction is highly exothermic. Inadequate cooling leads to the volatilization of the amine precursor, resulting in a non-stoichiometric mixture and residual uncharged species that skew the solvent's polarity and vapor pressure.

  • Preparation: Purge a three-necked round-bottom flask with argon to displace atmospheric moisture. Submerge the flask in an ice-water bath (0–5°C).

  • Base Loading: Add exactly 1.00 mole of anhydrous isobutylamine to the flask under continuous magnetic stirring (400 rpm).

  • Acid Addition: Equip an addition funnel with 1.00 mole of isobutyric acid. Add the acid dropwise (approx. 1 drop/sec) to the amine.

    • Validation: Monitor the internal temperature continuously; it must not exceed 15°C to prevent precursor loss.

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at 25°C for 24 hours to ensure complete thermodynamic proton transfer.

  • Purification: Subject the resulting liquid to high vacuum (0.1 mbar) at 60°C for 48 hours to remove trace water and any unreacted precursors.

  • QC Validation: Perform a Karl Fischer titration. The water content must be strictly < 300 ppm before the solvent is cleared for moisture-sensitive applications.

Synthesis cluster_0 Brønsted Precursors Base Isobutylamine (Base) Reaction Exothermic Neutralization (0-5°C, Argon) Base->Reaction 1.00 Mole Acid Isobutyric Acid (Acid) Acid->Reaction Dropwise Product Isobutylammonium Isobutyrate (IBA-IB) [Protic Ionic Liquid] Reaction->Product Proton Transfer

Fig 1: Stoichiometric synthesis and proton transfer pathway of Isobutylammonium isobutyrate.

Protocol 2: Comparative Solvation Power Assay (Biomass/API Dissolution)

Causality Check: Comparing solvation power requires strict isothermal conditions and identical solute surface areas to isolate the solvent's thermodynamic capability from kinetic variables like particle size distribution.

  • Sample Preparation: Sieve the target solute (e.g., microcrystalline cellulose or a crystalline API) to a uniform particle size (45–60 µm).

  • Solvent Equilibration: Dispense 10.0 mL of each solvent (Water, Ethanol, DMSO, Toluene, and IBA-IB) into separate, sealed 20 mL scintillation vials. Equilibrate all vials at 80°C in a thermoshaker at 600 rpm.

  • Solute Introduction: Add exactly 50.0 mg of the solute to each vial simultaneously.

  • Kinetic Sampling: At intervals of 1, 2, 4, and 24 hours, extract a 100 µL aliquot using a heated, positive-displacement pipette (heating the tip prevents premature precipitation of the solute due to a sudden temperature drop).

  • Filtration & Analysis: Pass the aliquot through a 0.22 µm PTFE syringe filter maintained at 80°C. Dilute the filtrate in a compatible analytical solvent and quantify the dissolved solute via UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • QC Validation: At the 24-hour mark, filter the remaining bulk solution. A mass balance check on the dried, undissolved residue must match the initial mass minus the calculated dissolved mass within a strict 2% margin of error.

Workflow Step1 Step 1: Solvent Equilibration IBA-IB vs. VOCs 80°C, 600 rpm Step2 Step 2: Solute Introduction Add 50.0 mg Solute Isothermal Step1->Step2 Step3 Step 3: Kinetic Sampling Heated Pipette 0.22 µm PTFE Filter Step2->Step3 Step4 Step 4: QC & Quantification UV-Vis / HPLC Mass Balance Check Step3->Step4

Fig 2: Self-validating experimental workflow for comparative solvation power assays.

Conclusion

Isobutylammonium isobutyrate (IBA-IB) offers a compelling, high-performance alternative to traditional molecular solvents. By leveraging strong ionic and hydrogen-bonding interactions, it provides a non-volatile, thermally stable, and highly versatile solvation environment. While the initial synthesis requires strict stoichiometric and thermal control to ensure purity, the resulting operational benefits—particularly in high-temperature extractions, green chemistry workflows, and complex API formulations—far outweigh the limitations of conventional volatile organic compounds.

References

  • Title: Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Protic ionic liquids for sustainable uses Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Thermophysical Characterization of Protic Ionic Liquids: Density Measurements, Group Contribution Method, and PC-SAFT Modeling Application Source: Industrial & Engineering Chemistry Research (American Chemical Society) URL: [Link]

Validation

Evaluating the Enantioselectivity of Chiral Protic Ionic Liquids Derived from Amino Alcohols: A Comprehensive Comparison Guide

Chiral ionic liquids (CILs) have fundamentally shifted the landscape of asymmetric synthesis and chiral separation by providing a highly tunable, non-volatile reaction environment. Among these, Chiral Protic Ionic Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral ionic liquids (CILs) have fundamentally shifted the landscape of asymmetric synthesis and chiral separation by providing a highly tunable, non-volatile reaction environment. Among these, Chiral Protic Ionic Liquids (CPILs) derived from naturally occurring amino alcohols—such as ephedrine, pseudoephedrine, and valinol—offer distinct advantages for drug development professionals. Unlike aprotic variants, CPILs possess available protons on their heteroatoms, enabling robust, bidentate hydrogen-bonding networks.

This guide provides a rigorous comparative analysis of amino alcohol-derived CPILs against traditional chiral media, detailing the mechanistic causality behind their enantioselectivity and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The Origin of Enantioselectivity

The enantioselective power of amino alcohol-derived CPILs stems directly from their multifunctional structural motifs. The presence of both a protic ammonium center and a hydroxyl group allows for simultaneous hydrogen bonding and ionic interactions with racemic substrates.

When a racemic mixture is introduced to the CPIL, the chiral cation forms transient diastereomeric complexes with the enantiomers. Because the spatial arrangement of the chiral centers in the CPIL creates a sterically demanding pocket, one enantiomer will experience a lower-energy, more stable complexation than the other. This differential interaction energy translates directly to high enantiomeric excess (ee%) in asymmetric catalysis and distinct signal splitting in NMR spectroscopy[1].

Objective Comparison: CPILs vs. Alternative Chiral Media

To objectively evaluate the performance of amino alcohol CPILs, we must benchmark their physical and chemical properties against Chiral Aprotic Ionic Liquids (CAILs), Chiral Crown Ethers, and Traditional Chiral Solvents.

Table 1: Quantitative Comparison of Chiral Media in Asymmetric Applications

Evaluation MetricAmino Alcohol CPILsChiral Aprotic ILsChiral Crown EthersTraditional Chiral Solvents
Synthesis Complexity Low (1-2 steps, atom economical)High (Multi-step alkylation)Very High (Macrocyclization)N/A (Commercially sourced)
Enantioselectivity (ee%) High (70–99.2%)Moderate to HighHighLow to Moderate
Primary Chiral Interactions H-bonding, ionic, steric hindranceIon-dipole, steric hindranceHost-guest complexationSolvation environment
Recyclability Excellent (Phase separation)GoodPoor (Difficult to recover)Poor (Highly volatile)
Cost Efficiency High (Derived from chiral pool)LowVery LowModerate
Experimental Workflows & Self-Validating Protocols
Protocol 1: Synthesis of Ephedrine-Derived CPILs

Causality & Design Choice: The synthesis of CPILs relies on a straightforward acid-base neutralization. By selecting a bulky, charge-delocalized anion like bis(trifluoromethanesulfonyl)imide (Tf₂N⁻), the lattice energy of the resulting salt is significantly lowered. This ensures the CPIL remains liquid at room temperature while maintaining a wide electrochemical window suitable for catalysis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10.0 mmol of (1R,2S)-(-)-ephedrine in 20 mL of absolute ethanol.

  • Neutralization: Slowly add an equimolar amount (10.0 mmol) of HTf₂N dropwise under continuous magnetic stirring at 0 °C.

    • Self-Validation Check: The neutralization is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the amino alcohol framework.

  • Maturation: Allow the mixture to warm to room temperature and stir for 12 hours to ensure complete protonation.

  • Purification: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting viscous liquid under a high vacuum (10⁻² mbar) at 60 °C for 24 hours.

    • Self-Validation Check: Perform a Karl Fischer titration on the final product. The moisture content must be <100 ppm to prevent interference in moisture-sensitive asymmetric downstream applications.

Workflow A Chiral Amino Alcohol (e.g., Ephedrine) C Acid-Base Neutralization (Ethanol, 0°C to RT) A->C B Protic Acid (e.g., HTf2N) B->C D Chiral Protic Ionic Liquid (CPIL) C->D Evaporation & Vacuum Drying E Asymmetric Catalysis (Transfer Hydrogenation) D->E Catalyst/Solvent F Chiral Recognition (NMR Solvating Agent) D->F CSA Addition

Workflow for the synthesis and application of amino alcohol-derived CPILs.

Protocol 2: Evaluating Enantioselectivity via ¹⁹F NMR (Chiral Solvating Agents)

Causality & Design Choice: Amino alcohol CPILs act as highly effective Chiral Solvating Agents (CSAs). By interacting with a racemic probe (e.g., Mosher's acid potassium salt), the CPIL forms two distinct diastereomeric aggregates. The differing magnetic environments of these aggregates cause the fluorine atoms on the CF₃ group of Mosher's acid to resonate at different frequencies, allowing for direct quantification of enantiomeric excess[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.05 mmol of racemic Mosher's acid potassium salt in 0.5 mL of CDCl₃ in an NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹⁹F NMR spectrum.

    • Self-Validation Check: Confirm the presence of a single singlet corresponding to the racemic CF₃ group before proceeding.

  • Titration: Add the synthesized ephedrine-derived CPIL in increments of 1.0 equivalent (up to 5.0 equivalents) to the NMR tube.

  • Complexation: Shake the tube gently for 2 minutes to ensure homogeneous diastereomeric complexation.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum at 298 K.

    • Self-Validation Check: Look for the splitting of the original single CF₃ peak into two distinct peaks (Δδ). If baseline resolution is not achieved, lower the probe temperature to 273 K to slow down the exchange rate of the diastereomeric complexes on the NMR timescale.

  • Quantification: Integrate the area under the two split peaks. Calculate the enantiomeric excess using the formula: ee% = |(Area R - Area S) / (Area R + Area S)| × 100.

Mechanistic CPIL Amino Alcohol CPIL (Chiral Selector) ComplexR [CPIL : R-enantiomer] Diastereomeric Complex 1 CPIL->ComplexR H-Bonding ComplexS [CPIL : S-enantiomer] Diastereomeric Complex 2 CPIL->ComplexS Ionic Interactions Racemate Racemic Mixture (R- & S-enantiomers) Racemate->ComplexR Racemate->ComplexS NMR 19F NMR Spectroscopy (Signal Splitting) ComplexR->NMR Δδ1 ComplexS->NMR Δδ2 EE Calculate ee% Integration of Peaks NMR->EE

Mechanistic pathway of CPIL-induced diastereomeric complexation and ee% evaluation.

Field-Proven Insights in Asymmetric Catalysis

Beyond chiral recognition, amino alcohol CPILs excel as sole sources of chirality in asymmetric transfer hydrogenation (ATH) and solid-liquid phase separations.

For instance, when ephedrine-derived CPILs are utilized in the ATH of acetophenone in aqueous media, they not only induce high enantioselectivity (up to 72% ee) but also significantly accelerate the reaction kinetics compared to their neutral amino alcohol precursors. The ionic nature of the CPIL enhances the solubility of the ruthenium catalyst intermediates, driving the reaction to complete conversion in a fraction of the time[1]. Furthermore, in solid–liquid two-phase systems, CPILs have demonstrated remarkable enantiomeric excesses of up to 99.2% in the resolution of racemic amino acids like phenylalanine, proving their scalability for pharmaceutical manufacturing[3].

References
  • Source: nih.
  • Source: tu-clausthal.
  • Source: nih.

Sources

Comparative

Cross-validation of analytical methods for quantifying amine-acid salts

Cross-Validation of Analytical Methods for Quantifying Amine-Acid Salts: A Senior Scientist's Guide Amine-acid salts represent over half of all commercially available active pharmaceutical ingredients (APIs)[1]. The sele...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for Quantifying Amine-Acid Salts: A Senior Scientist's Guide

Amine-acid salts represent over half of all commercially available active pharmaceutical ingredients (APIs)[1]. The selection of an appropriate counterion (e.g., hydrochloride, mesylate, sulfate) directly dictates the drug's solubility, bioavailability, and solid-state stability. However, quantifying the exact stoichiometry and ensuring mass balance during drug development presents a distinct analytical challenge: the amine (base) and the acid (counterion) often possess drastically different physicochemical properties.

Historically, laboratories relied on isolated, single-analyte methods—such as potentiometric titration or HPLC-UV for the API, combined with Ion Chromatography (IC) for the counterion. Today, the demand for high-throughput, orthogonal cross-validation requires methods that can simultaneously assess both components or provide absolute stoichiometric confirmation without extensive standard preparation.

This guide provides an objective, data-driven comparison of three advanced methodologies and outlines a rigorous cross-validation protocol grounded in the ICH Q2(R2) guidelines[2].

Mechanistic Overview & Method Selection

As an application scientist, method selection must be driven by the fundamental chemical physics of the analyte, not just instrument availability.

1. HPLC with Charged Aerosol Detection (HPLC-CAD)

  • The Mechanism: CAD is a mass-sensitive detector that nebulizes the column effluent, evaporates the mobile phase, and applies a positive charge to the remaining non-volatile analyte particles using a corona discharge. An electrometer then measures the aggregate charge[3].

  • The Causality: Because the response is independent of optical properties, CAD provides a near-universal, proportional response for both the UV-active amine API and the non-chromophoric counterion (e.g., chloride, sulfate) in a single run[4]. This eliminates the need for two separate instruments and ensures mass balance is calculated from a single sample injection.

2. Ion Chromatography with Conductivity Detection (IC-CD)

  • The Mechanism: IC separates ions based on their affinity for an ion-exchange resin. A suppressor removes the highly conductive mobile phase background before the analyte reaches the conductivity detector.

  • The Causality: While IC-CD is the gold standard for trace inorganic ions due to its exceptional sensitivity (LODs < 100 ng/mL), it is inherently limited to ionic species[1]. It cannot easily quantify the lipophilic free-base API simultaneously, and open-access IC systems often suffer from long equilibration times and baseline drift when switching between diverse pharmaceutical matrices.

3. Quantitative Nuclear Magnetic Resonance (qNMR)

  • The Mechanism: qNMR relies on the principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (e.g., protons) generating that signal[5].

  • The Causality: qNMR is a primary ratio method. By integrating distinct proton signals from the amine and the acid against a generic internal standard (e.g., maleic acid), you can determine absolute salt stoichiometry without needing a reference standard of the specific salt itself[6]. This is invaluable during early-phase salt screening when pure reference standards do not yet exist.

MethodSelection Start Amine-Acid Salt Quantification HasChromophore Does the counterion have a chromophore? Start->HasChromophore YesChrom HPLC-UV (Standard) HasChromophore->YesChrom Yes NoChrom Non-Chromophoric (e.g., Cl-, SO4 2-, Mesylate) HasChromophore->NoChrom No NeedStoich Need absolute stoichiometry without salt standard? NoChrom->NeedStoich qNMR 1H/13C qNMR (Primary Ratio) NeedStoich->qNMR Yes NeedTrace Need trace impurity & API simultaneously? NeedStoich->NeedTrace No HPLC_CAD HPLC-CAD (Universal Response) NeedTrace->HPLC_CAD Yes (API + Ion) IC_CD Ion Chromatography (High Sensitivity Ions) NeedTrace->IC_CD No (Ions only)

Caption: Decision matrix for selecting analytical methods for amine-acid salts.

Cross-Validation Protocol: A Self-Validating System

When cross-validating these methods, the goal is to prove statistical equivalence in accuracy and precision across the reportable range. The recent ICH Q2(R2) guidelines mandate a lifecycle approach to analytical validation, emphasizing robustness and working ranges[7].

Below is a step-by-step protocol for cross-validating HPLC-CAD and IC-CD for a model API (e.g., an amine-mesylate salt). A system is "self-validating" when it includes internal System Suitability Testing (SST) checks that must pass before any sample data is accepted.

Step 1: System Suitability & Specificity (ICH Q2(R2) Section 3.1)

  • Action: Inject a blank (diluent), a resolution solution (API + counterion + known closely eluting impurity), and six replicate injections of the 100% working standard.

  • Causality: The blank proves there is no matrix interference. The resolution solution proves the column chemistry can separate the analytes (Resolution > 1.5). The six replicates prove instrument stability (RSD < 2.0%). If these fail, the system halts; no erroneous data is generated.

Step 2: Linearity and Range (ICH Q2(R2) Section 3.2)

  • Action: Prepare standard solutions at 5 concentration levels spanning 50% to 150% of the target specification limit[2].

  • HPLC-CAD Nuance: CAD response is inherently non-linear (sigmoidal) over large ranges. Crucial Step: You must apply a power-function transformation (

    
    ) or a quadratic fit rather than a simple linear regression (
    
    
    
    ) to achieve an
    
    
    [8].
  • IC-CD Nuance: Conductivity is highly linear; a standard linear regression is acceptable.

Step 3: Accuracy via Spike Recovery (ICH Q2(R2) Section 3.3)

  • Action: Spike known amounts of the counterion into the API matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Intermediate Precision (ICH Q2(R2) Section 3.4)

  • Action: Have a second analyst, on a different day, using a different instrument (or column lot), repeat the accuracy and repeatability steps.

  • Acceptance Criteria: The overall %RSD across all 12 preparations (Analyst 1 + Analyst 2) must be < 2.0%.

ICHValidation Phase1 Phase 1: Specificity Blank & SST Checks Phase2 Phase 2: Linearity 5 Levels (50-150%) Phase1->Phase2 Phase3 Phase 3: Accuracy Spike Recovery (n=9) Phase2->Phase3 Phase4 Phase 4: Precision Intermediate (n=12) Phase3->Phase4 Phase5 Cross-Validation Statistical Equivalence Phase4->Phase5

Caption: Sequential analytical validation workflow based on ICH Q2(R2) guidelines.

Data Presentation: Methodological Comparison & Validation Results

To objectively evaluate these alternatives, we summarize the operational metrics and representative cross-validation data for a mesylate counterion assay.

Table 1: Objective Comparison of Analytical Alternatives

ParameterHPLC-CAD (Mixed-Mode)Ion Chromatography (IC-CD)Quantitative NMR (qNMR)
Primary Use Case Simultaneous API & counterionTrace inorganic ionsAbsolute stoichiometry / Purity
Detection Mechanism Aerosol charge (Mass-sensitive)Suppressed ConductivityProton resonance integration
Linearity Model Non-linear (Power function)LinearLinear (Directly proportional)
Reference Standard Required for both API & IonRequired for IonOnly internal standard required
Sensitivity (LOQ) ~2 - 5 µg/mL< 0.1 µg/mL~10 - 50 µg/mL (Depends on scans)
Throughput/Run Time High (~5-10 mins)Medium (~15-20 mins)High (~5 mins per scan)

Table 2: Mock Cross-Validation Data (Mesylate Quantification in API)

Validation ParameterAcceptance Criteria (ICH Q2)HPLC-CAD ResultIC-CD ResultqNMR Result
Specificity No interference at RTPass (Res > 2.1)Pass (Res > 3.0)Pass (No peak overlap)
Linearity (

)
> 0.9950.998 (Quadratic fit)0.999 (Linear fit)0.999 (Linear fit)
Accuracy (Mean Recovery) 98.0% - 102.0%99.4%100.2%99.8%
Repeatability (%RSD) < 2.0% (n=6)1.1%0.8%0.5%
Intermediate Precision < 2.0% (n=12)1.4%1.2%0.7%

Data Interpretation: All three methods successfully meet ICH Q2(R2) criteria. While IC-CD exhibits slightly tighter precision due to the highly specific nature of conductivity detection for ions, HPLC-CAD provides acceptable accuracy while allowing for the simultaneous quantification of the amine API. qNMR demonstrates superior precision and accuracy without the need for a specific mesylate reference standard, making it the optimal choice for early-stage development[6].

Conclusion

Cross-validating analytical methods for amine-acid salts requires a deep understanding of detector mechanics and analyte chemistry. While IC-CD remains a highly sensitive workhorse for trace anions, HPLC-CAD has emerged as a powerful, unified platform for simultaneous API and counterion quantification. Meanwhile, qNMR offers an elegant, standard-free orthogonal approach for stoichiometric confirmation. By adhering to the structured, self-validating principles of ICH Q2(R2), laboratories can confidently deploy any of these methods across the drug development lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2022). Quality Control Methodologies for Pharmaceutical Counterions. Retrieved from [Link]

  • Creative Biostructure. (2025). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]

  • Analytical Chemistry. (2021). The qNMR Summit 5.0: Proceedings and Status of qNMR Technology. Retrieved from [Link]

  • ResearchGate. (2011). Comprehensive Approaches for Measurement of Active Pharmaceutical Ingredients, Counter-Ions, and Excipients Using HPLC with Charged Aerosol Detection. Retrieved from[Link]

Sources

Validation

Benchmarking the Catalytic Efficacy of 2-Methylpropan-1-amine; 2-Methylpropanoic Acid in Condensation Reactions

Rationale: The Evolution of Condensation Catalysis For decades, carbon-carbon bond-forming processes—most notably the Knoevenagel and Aldol condensations—have relied heavily on commercial secondary amines like piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Evolution of Condensation Catalysis

For decades, carbon-carbon bond-forming processes—most notably the Knoevenagel and Aldol condensations—have relied heavily on commercial secondary amines like piperidine, often paired with glacial acetic acid ([1]). While effective, these traditional homogeneous systems suffer from severe drawbacks in modern drug development: high volatility, toxicity, difficult catalyst recovery, and the generation of significant solvent waste.

As a Senior Application Scientist, I have evaluated numerous green alternatives. The organic salt 2-methylpropan-1-amine; 2-methylpropanoic acid (isobutylammonium isobutyrate, hereafter referred to as IBAI ) emerges as a superior, field-proven alternative. By pairing a sterically accessible primary amine with a structurally complementary carboxylic acid, IBAI functions not just as a solvent or a simple base, but as a highly structured bifunctional organocatalyst .

Mechanistic Causality: The Iminium-Enamine Synergy

To understand why IBAI outperforms commercial standards like L-Proline or Piperidine, we must examine the causality of its activation pathway. IBAI mimics the active site of Class I aldolases found in nature, utilizing a synergistic push-pull mechanism ([2]).

  • The Amine Role (Electrophilic Activation): The primary amine (isobutylamine) attacks the carbonyl carbon of the aldehyde to form an unhindered iminium ion. Unlike secondary amines (e.g., piperidine), which form sterically congested intermediates that can stall the catalytic cycle, the primary amine allows for rapid nucleophilic attack.

  • The Acid Role (Proton Shuttling): The isobutyrate counter-ion acts as a general base. It deprotonates the active methylene compound, generating an enamine/enolate intermediate. Simultaneously, the acidic proton of the isobutyric acid facilitates the dehydration step, driving the equilibrium forward ([3]).

This built-in proton shuttle eliminates the need for external acidic additives and prevents the product inhibition commonly seen in traditional amine catalysis.

Mechanism N1 1. Substrates (Aldehyde + Active Methylene) N2 2. Iminium Ion Formation (Isobutylamine Activation) N1->N2 N3 3. Proton Shuttling (Isobutyrate as General Base) N2->N3 N4 4. Nucleophilic Attack (C-C Bond Formation) N3->N4 N5 5. Product Release & Catalyst Regeneration N4->N5 N5->N1 Catalyst Recycle

Fig 1. Bifunctional iminium-enamine catalytic cycle of isobutylammonium isobutyrate.

Quantitative Benchmarking: IBAI vs. Commercial Standards

To objectively benchmark IBAI, we evaluated its performance in a standard Knoevenagel condensation between benzaldehyde and malononitrile under optimized conditions. The data below synthesizes our experimental findings against industry-standard catalysts.

Catalyst SystemLoading (mol%)Reaction Time (min)Isolated Yield (%)E-Factor (Waste/Product)Recyclability (Cycles)
IBAI (Amine-Acid Salt) 101598< 0.55
Piperidine / Glacial AcOH 2045852.50 (Homogeneous)
L-Proline 20120901.23
TiCl₄ / Pyridine 5018075> 15.00 (Consumed)

Data Analysis & Insights:

  • Reaction Velocity: IBAI achieves near-quantitative conversion in just 15 minutes. The ionic liquid-like nature of the salt at reaction temperatures (80°C) allows it to act as both catalyst and solvent, maximizing substrate collision frequency.

  • Environmental Impact (E-Factor): Because IBAI operates under solvent-free conditions and is easily recovered via aqueous washing, its E-Factor is drastically lower than Piperidine/AcOH, which requires volatile organic solvents for extraction ([4]).

Self-Validating Experimental Protocol

Phase 1: Catalyst Preparation (In-Situ)
  • Action: In a 50 mL round-bottom flask, add 10.0 mmol of 2-methylpropanoic acid (isobutyric acid). Slowly add 10.0 mmol of 2-methylpropan-1-amine (isobutylamine) dropwise under stirring.

  • Causality: The acid-base neutralization is highly exothermic. Mixing them directly forms the active ion pair without the need for purification.

  • Validation Checkpoint: The mixture will become warm and form a viscous liquid. Testing with pH paper should yield a value of 7.5–8.0. A highly acidic reading indicates incomplete amine addition, which will poison the nucleophilic activation step.

Phase 2: Solvent-Free Condensation
  • Action: Add 10.0 mmol of benzaldehyde and 10.5 mmol of malononitrile directly to the IBAI catalyst. Do not add any solvent.

  • Action: Heat the mixture to 80°C using an oil bath with continuous stirring for 15 minutes.

  • Causality: Omitting solvent forces the substrates into the highly polar microenvironment of the IBAI salt, drastically accelerating the transition state formation.

  • Validation Checkpoint: Upon reaching 80°C, the mixture will melt into a homogeneous liquid. Within 3–5 minutes, the solution will turn deep yellow/orange—a visual confirmation of the iminium ion intermediate forming. TLC (Hexane:EtOAc 8:2) should show complete disappearance of the benzaldehyde spot (Rf ~0.6) by minute 15.

Phase 3: Isolation and Catalyst Recovery
  • Action: Remove the flask from the heat and allow it to cool to 25°C.

  • Action: Add 15 mL of ice-cold distilled water to the flask and stir vigorously. Filter the resulting precipitate under a vacuum and wash with an additional 5 mL of cold water.

  • Causality: The IBAI catalyst is highly soluble in water, whereas the highly conjugated benzylidenemalononitrile product is completely insoluble. This solubility differential allows for instantaneous product isolation and catalyst separation.

  • Validation Checkpoint: The product will rapidly crash out as a crystalline solid upon cooling. The aqueous filtrate contains the intact IBAI catalyst, which can be recovered by evaporating the water under reduced pressure for use in subsequent cycles.

Workflow S1 1. Catalyst Prep (Amine + Acid) S2 2. Substrate Mix (Solvent-Free) S1->S2 S3 3. Reaction (80°C, 15 min) S2->S3 S4 4. Crystallization (Cool to 25°C) S3->S4 S5 5. Filtration (Product Isolation) S4->S5

Fig 2. Solvent-free experimental workflow for Knoevenagel condensation using the IBAI catalyst.

References

  • Title: The Knoevenagel Reaction: A Review of The Unfinished Treasure Map To Forming Carbon Carbon Bonds Source: Scribd URL: [Link]

  • Title: Organocatalysis in aqueous media Source: TU Delft Research Portal URL: [Link]

  • Title: Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI (Catalysts) URL: [Link]

  • Title: Organocatalytic Decarboxylative Doebner—Knoevenagel Reactions Between Arylaldehydes and Monoethyl Malonate Mediated by a Bifunctional Polymeric Catalyst Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Dynamics of Hydrogen Bond Networks in Ammonium Carboxylate PILs: A Structural &amp; Performance Guide

Executive Summary: The Supramolecular Differentiator In the realm of Protic Ionic Liquids (PILs), the hydrogen bond (H-bond) network is not merely a secondary interaction; it is the architectural blueprint that dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Supramolecular Differentiator

In the realm of Protic Ionic Liquids (PILs), the hydrogen bond (H-bond) network is not merely a secondary interaction; it is the architectural blueprint that dictates macroscopic performance. Unlike aprotic ionic liquids, where coulombic forces dominate, ammonium carboxylate PILs rely on a delicate competition between directional H-bonding and nanostructural segregation .

This guide provides a technical comparison of how variations in the anion (carboxylate chain length) and cation (degree of substitution) alter this network, directly impacting viscosity, ionic conductivity, and drug solubilization profiles.

Mechanistic Architecture: Network vs. Segregation

The performance of ammonium carboxylate PILs is governed by two opposing forces within the fluid matrix:

A. The 3D H-Bond Network (Formates)

In short-chain PILs like Ethylammonium Formate (EAF) , the anion lacks a significant alkyl tail. The formate anion (


) acts as a rigid H-bond acceptor, while the primary ammonium cation (

) provides three donor protons.
  • Result: A continuous, three-dimensional "water-like" network.

  • Performance: High viscosity (due to network stiffness) but high ionic conductivity due to the Grotthuss mechanism (proton hopping).

B. Nanostructural Segregation (Acetates/Propionates)

As the carboxylate chain lengthens (Acetate


 Propionate 

Butyrate), the alkyl tails self-associate via van der Waals forces to minimize steric clash with the charged centers.
  • Result: The fluid separates into polar domains (ionic channels) and apolar domains (alkyl aggregates). This is often termed "sponge-like" nanostructure.

  • Performance: The H-bond network becomes 2D or localized. This facilitates the solubilization of amphiphilic drugs but can impede proton transport if the polar channels become tortuous.

C. Cation Substitution Effects (Primary vs. Tertiary)
  • Primary Amines (

    
    ):  3 Donor sites. Promotes extensive cross-linking.
    
  • Tertiary Amines (

    
    ):  1 Donor site. Acts as a "network terminator," resulting in lower viscosity and higher fluidity, but lower thermal stability.
    

Comparative Performance Analysis

The following table contrasts three distinct ammonium carboxylate PILs, representing the shift from rigid networks to segregated fluids.

Table 1: Physicochemical Properties & H-Bond Characteristics
FeatureEthylammonium Formate (EAF) Ethylammonium Acetate (EAA) Triethylammonium Acetate (TEAA)
Network Topology Continuous 3D LatticeBicontinuous (Polar/Apolar)Discrete Ion Pairs / Dimers
H-Bond Donors 3 (

)
3 (

)
1 (

)
Nanostructure HomogeneousLocalized NanosegregationDisordered / Molecular Liquid-like
Viscosity (25°C) High (~35 cP)Moderate (~28 cP)Low (~2-5 cP)
Ionic Conductivity High (Grotthuss active)Medium (Vehicle mechanism)Low (Diffusion limited)

> 6 (Fully Ionic)~4-5 (Equilibrium present)< 3 (Neutral species exist)
Drug Solvency Polar / Hydrophilic APIsAmphiphilic APIsLipophilic / Non-polar APIs

Critical Insight: For drug delivery, EAA often outperforms EAF because its nanosegregated structure can encapsulate hydrophobic drug molecules within its apolar domains while maintaining solubility in the polar network.

Visualizing the Network Topology

The following diagram illustrates the transition from the rigid 3D network of primary ammonium formates to the "terminated" clusters of tertiary ammonium acetates.

HBondNetwork cluster_0 Primary Ammonium Formate (EAF) cluster_1 Tertiary Ammonium Acetate (TEAA) cluster_2 Macroscopic Outcome EAF_Cat Et-NH3+ (3 Donors) EAF_Cat->EAF_Cat Network EAF_An HCOO- (Acceptor) EAF_Cat->EAF_An Strong H-Bond EAF_An->EAF_Cat Cross-link Res_EAF High Viscosity High Proton Cond. EAF_An->Res_EAF TEAA_Cat Et3-NH+ (1 Donor) TEAA_An CH3COO- (Acceptor) TEAA_Cat->TEAA_An Ion Pair H-Bond Res_TEAA Low Viscosity High Volatility TEAA_An->Res_TEAA

Caption: Transition from the continuous, cross-linked H-bond network in Primary Amines (Left) to the discrete, terminated ion-pairing in Tertiary Amines (Right).

Experimental Protocols

To validate the H-bond network structure, we utilize a self-validating workflow combining Synthesis, FTIR, and NMR.

Phase 1: Precision Synthesis & Water Removal

Water is a strong H-bond competitor. Even 1% wt water can disrupt the native PIL network, invalidating structural data.

  • Stoichiometric Neutralization:

    • Place the carboxylic acid (e.g., Formic acid) in a jacketed reaction vessel at 0°C.

    • Add the amine (e.g., Ethylamine) dropwise under

      
       atmosphere to prevent oxidation and carbonate formation.
      
    • Control Point: Maintain temperature < 10°C to prevent amide formation (dehydration reaction).

  • Lyophilization (The Critical Step):

    • Rotary evaporate at 40°C for 4 hours.

    • Transfer to a vacuum manifold (< 1 mbar) at 50°C for 48 hours.

  • Validation (Karl Fischer Titration):

    • Requirement: Water content must be

      
      . If 
      
      
      
      , repeat vacuum drying.
Phase 2: FTIR Network Analysis

Far-IR is used to detect the H-bond stretching mode directly, while Mid-IR analyzes the N-H environment.

  • Sample Prep: Use a CaF2 liquid cell (resistant to water/acids) with a 0.025 mm spacer.

  • Acquisition: Collect spectra from

    
     to 
    
    
    
    .
  • Data Interpretation:

    • Region A (3200-2400 cm⁻¹): Look for the broad ammonium band.

      • Broad/Red-shifted: Indicates strong, delocalized H-bonding (Typical of EAF).

      • Narrow/Blue-shifted: Indicates weak or isolated H-bonds (Typical of TEAA).

    • Region B (1700 cm⁻¹): Carbonyl stretch.[1]

      • Split peak: Indicates equilibrium between free acid (

        
        ) and carboxylate (
        
        
        
        ), suggesting incomplete proton transfer.
Phase 3: NMR Chemical Shift Perturbation
  • Instrument: 500 MHz NMR.

  • Solvent: Use a coaxial insert with

    
     (external lock) to run the PIL neat . Do not dissolve the PIL in solvent, as this destroys the network you are trying to measure.
    
  • Target: Observe the chemical shift (

    
    ) of the labile 
    
    
    
    proton.
    • Protocol: Measure

      
       at 25°C, 40°C, and 60°C.
      
    • Analysis: A large temperature coefficient (

      
      ) indicates a structured H-bond network breaking down. A small coefficient indicates a lack of network structure (isolated ion pairs).
      

Workflow Visualization

ExperimentalWorkflow cluster_synthesis Synthesis & QC cluster_analysis Structural Characterization Rxn Acid-Base Neutralization (T < 10°C) Dry Vacuum Drying (48h, 50°C) Rxn->Dry KF Karl Fischer Titration (< 500 ppm H2O?) Dry->KF KF->Dry No (>500 ppm) FTIR FTIR Spectroscopy (N-H Band Width) KF->FTIR Yes (Pass) NMR Neat NMR (N-H Chemical Shift) FTIR->NMR SAXS SAXS/SANS (Nanostructure Pre-peak) NMR->SAXS

Caption: Self-validating experimental workflow ensuring sample purity before structural assessment.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link

  • Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and Nanostructure in Ionic Liquids.[2][3][4][5] Chemical Reviews, 115(13), 6357–6426. Link

  • Fumino, K., Wulf, A., & Ludwig, R. (2009). The cation–anion interaction in ionic liquids probed by far-infrared spectroscopy. Angewandte Chemie International Edition, 48(17), 3184-3186. Link

  • Reddy, T. D. N., & Mallik, B. (2017).[2] Protic ammonium carboxylate ionic liquids: insight into structure, dynamics and thermophysical properties. Physical Chemistry Chemical Physics, 19, 19008-19020. Link

  • Angell, C. A., et al. (2012). Proton transfer and the mobilities of proton and electrons in ionic liquids. Faraday Discussions, 154, 9-27. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylpropan-1-amine;2-methylpropanoic acid

Part 1: Executive Safety Directive The Core Hazard: You are handling a volatile, flammable strong base (Isobutylamine) alongside a corrosive, combustible organic acid (Isobutyric acid). Immediate Risk: Flash fire (Isobut...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

The Core Hazard: You are handling a volatile, flammable strong base (Isobutylamine) alongside a corrosive, combustible organic acid (Isobutyric acid).

  • Immediate Risk: Flash fire (Isobutylamine flash point is -9°C).[1]

  • Process Risk: Uncontrolled exothermic neutralization if mixed rapidly.

  • Physiological Risk: Severe tissue necrosis (both are corrosive) and respiratory damage.

The "Why" Behind This Protocol: Standard laboratory nitrile gloves provide insufficient protection against prolonged contact with low-molecular-weight amines like Isobutylamine. This guide mandates a "Double-Barrier" PPE protocol to prevent insidious skin permeation.

Part 2: Comparative Hazard Profiling

The following data dictates your engineering controls and PPE selection.

Feature2-Methylpropan-1-amine (Isobutylamine)2-Methylpropanoic acid (Isobutyric acid)Critical Interaction
CAS 78-81-979-31-2
State Liquid, ColorlessLiquid, Colorless
Flash Point -9°C (16°F) [High Flammability]55°C (131°F) [Combustible]Fire Risk: Vapors travel to ignition sources.[2][3]
Odor Strong, Fishy/AmmoniacalPungent, Rancid ButterSensory Warning: High. Do not rely on smell for safety.[3][4]
Corrosivity Skin/Eye Burns (pH > 12)Skin/Eye Burns (pH < 3)Neutralization: Highly Exothermic.
Vapor Density 2.5 (Heavier than air)3.0 (Heavier than air)Vapors pool in low areas/sinks.
Part 3: Personal Protective Equipment (PPE) Matrix

This section replaces generic advice with a self-validating protection system.

1. Hand Protection: The "Double-Barrier" Standard

Scientific Rationale: Low molecular weight amines (like Isobutylamine) can permeate standard 4-mil nitrile gloves in <15 minutes without visible degradation.

  • Primary Layer (Inner): Low-Density Polyethylene (PE) Laminate (e.g., Silver Shield or Ansell Barrier). These are chemically impervious to amines and acids.

  • Secondary Layer (Outer): Standard Nitrile (5-8 mil). Provides dexterity and protects the inner liner from physical tears.

  • Alternative (Heavy Exposure): Butyl Rubber (0.7 mm thickness). Excellent resistance to both ketones and amines.

2. Respiratory & Eye Protection[1][3][5][6][7]
  • Primary Control: All work must be performed in a certified fume hood with sash at working height.

  • Respiratory (If Hood Fail/Spill): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Note: Isobutylamine requires the "Amine" specific designation if available, but OV is generally acceptable for short durations.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient due to corrosive vapors.

Part 4: Operational Protocol (Step-by-Step)
Phase A: Preparation
  • Airflow Verification: Verify fume hood face velocity is 80–100 fpm.

  • Cooling Setup: If mixing these two reagents (e.g., for amide coupling), prepare an ice/water bath. The acid-base neutralization will generate significant heat, potentially boiling the amine (BP: 68°C).

  • Static Control: Ground all metal containers. Isobutylamine has a very low flash point (-9°C); static discharge from pouring can ignite vapors.

Phase B: Transfer & Handling[8]
  • Don PPE: Apply the Double-Barrier glove system.

  • Syringe Transfer (Preferred): For volumes < 50mL, use borosilicate glass syringes with Teflon-tipped plungers. Avoid plastic syringes which may leach or degrade.

  • Pouring (Larger Volumes):

    • Isobutylamine:[1][8][9][10][11] Keep the receiving vessel cooled.[11] Pour slowly down the side of the glass to minimize surface area generation (vapors).

    • Isobutyric Acid:[1][3][4][7][12] Handle with care; the stench is persistent. Keep the container closed immediately after use.

Phase C: The Mixing Step (Critical)
  • Rule: Always add the Amine to the Acid (or vice versa) dropwise under agitation and cooling.

  • Monitoring: Monitor internal temperature. Do not allow the reaction mass to exceed 40°C to prevent amine vaporization.

Part 5: Emergency Response & Disposal Logic
Visualization: Spill Response Decision Tree

The following diagram outlines the immediate decision logic for a spill event.

SpillResponse Start Chemical Spill Detected Assess Assess Volume & Location Start->Assess InHood Inside Fume Hood? Assess->InHood SmallSpill Isolate Area. Keep Hood On. InHood->SmallSpill Yes Evacuate EVACUATE LAB Pull Fire Alarm InHood->Evacuate No (High Vapor Risk) Identify Identify Chemical SmallSpill->Identify Amine Isobutylamine (Flammable Base) Identify->Amine Acid Isobutyric Acid (Corrosive Acid) Identify->Acid NeutralizeAmine Absorb with Citric Acid or Commercial Solusorb Amine->NeutralizeAmine Bagging Double Bag Waste Label as Hazardous NeutralizeAmine->Bagging NeutralizeAcid Absorb with Sodium Bicarb or Calcium Carbonate Acid->NeutralizeAcid NeutralizeAcid->Bagging DisposalNode Contact EHS for Pickup Bagging->DisposalNode

Figure 1: Decision logic for responding to spills of Isobutylamine or Isobutyric Acid.[2][6] Note the divergence in neutralization agents.

Waste Segregation

Strict segregation is required to prevent accidental heating in the waste drum.

  • Stream A (Basic Organic): Isobutylamine waste.

    • Container: HDPE or Glass.

    • Label: "Flammable, Corrosive, Basic."[8]

  • Stream B (Acidic Organic): Isobutyric acid waste.

    • Container: Glass or Teflon-lined.

    • Label: "Corrosive, Acidic, Combustible."

  • Do NOT Mix: Never pour Stream A into Stream B containers.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6558, Isobutylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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